Product packaging for 3,4,5-Trichloro-2,6-dimethylpyridine(Cat. No.:CAS No. 28597-08-2)

3,4,5-Trichloro-2,6-dimethylpyridine

Cat. No.: B2645631
CAS No.: 28597-08-2
M. Wt: 210.48
InChI Key: OHVYZELVCDIERE-UHFFFAOYSA-N
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Description

3,4,5-Trichloro-2,6-dimethylpyridine is a useful research compound. Its molecular formula is C7H6Cl3N and its molecular weight is 210.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6Cl3N B2645631 3,4,5-Trichloro-2,6-dimethylpyridine CAS No. 28597-08-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trichloro-2,6-dimethylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl3N/c1-3-5(8)7(10)6(9)4(2)11-3/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVYZELVCDIERE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Applications of 3,4,5-Trichloro-2,6-dimethylpyridine for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4,5-Trichloro-2,6-dimethylpyridine, a polychlorinated derivative of 2,6-lutidine, is a highly functionalized heterocyclic compound that serves as a valuable and specialized building block in modern organic synthesis. Its unique substitution pattern, featuring both steric hindrance from the flanking methyl groups and distinct electronic environments for the three chloro substituents, endows it with specific reactivity profiles. This makes it a strategic reagent for the construction of complex molecular architectures, particularly within the fields of medicinal chemistry and materials science. For researchers and drug development professionals, understanding the nuanced properties and reactivity of this compound is key to leveraging its potential in creating novel, high-value molecules. This guide provides an in-depth examination of its chemical properties, a plausible synthetic route, and a detailed case study of its application in the synthesis of precursors for anti-neoplastic agents.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are summarized below. It is a solid at room temperature, requiring refrigerated storage under an inert atmosphere to maintain its integrity.

PropertyValueSource(s)
IUPAC Name This compoundPubChem[1]
Synonyms 3,4,5-Trichloro-2,6-lutidinePubChem[1]
CAS Number 28597-08-2PubChem[1]
Molecular Formula C₇H₆Cl₃NPubChem[1]
Molecular Weight 210.49 g/mol Sigma-Aldrich
Physical Form SolidSigma-Aldrich
Predicted Boiling Point 240.0 ± 35.0 °C at 760 mmHgMySkinRecipes[2]
Predicted LogP 3.5PubChem[1]
Purity ≥97%Sigma-Aldrich
Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

  • Nuclear Magnetic Resonance (¹H NMR): Due to the molecule's C₂ symmetry, the two methyl groups at the 2- and 6-positions are chemically equivalent. Therefore, the ¹H NMR spectrum is expected to exhibit a single, sharp singlet for the six protons. PubChem provides reference to this spectral data[1].

  • Mass Spectrometry (GC-MS): The mass spectrum provides confirmation of the molecular weight and insights into the fragmentation patterns. The molecular ion peak will exhibit a characteristic isotopic cluster due to the presence of three chlorine atoms. Key fragments observed in its GC-MS data include m/z values of 209 (M+), 211 (M+2), and significant fragments at 171 and 174, corresponding to the loss of chlorine and other moieties[1].

Synthesis and Mechanistic Considerations

While detailed, contemporary synthetic procedures for this compound are not widely published in mainstream journals, its structure strongly suggests a synthesis via the direct, exhaustive chlorination of its parent heterocycle, 2,6-dimethylpyridine (also known as 2,6-lutidine). Research into the chlorination of lutidine derivatives was reported as early as 1967, indicating a long-standing interest in these transformations[3].

Proposed Synthetic Pathway: Electrophilic Chlorination

The synthesis logically proceeds via the electrophilic aromatic substitution of 2,6-lutidine.

Lutidine 2,6-Dimethylpyridine (2,6-Lutidine) Product This compound Lutidine->Product Electrophilic Aromatic Substitution Reagents Chlorinating Agent (e.g., Cl₂, SO₂Cl₂) Catalyst/Conditions Reagents->Product

Caption: Proposed synthesis of this compound.

Causality Behind Experimental Choices
  • Starting Material: 2,6-Lutidine is an electron-rich pyridine derivative. The two methyl groups are electron-donating, which activates the pyridine ring towards electrophilic substitution, making direct chlorination a feasible strategy.

  • Reaction Conditions: Unlike benzene, the pyridine ring is inherently electron-deficient, which can make electrophilic substitution challenging. However, the activating methyl groups facilitate the reaction. To achieve exhaustive chlorination at the 3, 4, and 5 positions, forcing conditions would likely be necessary. This could involve high temperatures, pressure, and the use of a Lewis acid catalyst or a potent chlorinating agent like sulfuryl chloride (SO₂Cl₂) in conjunction with a radical initiator. The reaction must overcome both the decreasing ring activation with each added electron-withdrawing chlorine atom and the steric hindrance imposed by the methyl groups.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is rooted in the differential reactivity of its three chlorine atoms. This allows for regioselective functionalization, a highly desirable trait in multi-step synthesis.

Core Reactivity Principle: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The key to this molecule's application is the enhanced reactivity of the chlorine atom at the C4 position towards nucleophiles.

  • Electronic Activation: The C4-chloro group is in a para position relative to the ring's nitrogen atom. In a nucleophilic aromatic substitution (SNAr) reaction, the nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

  • Deactivation of C3/C5: The chlorine atoms at the C3 and C5 positions are meta to the nitrogen. The nitrogen's electron-withdrawing inductive effect deactivates these positions, but it cannot provide resonance stabilization for an SNAr intermediate. Consequently, these positions are significantly less reactive towards nucleophiles.

This reactivity difference allows chemists to selectively replace the C4-chloro group while leaving the C3 and C5 chlorines intact for potential subsequent transformations.

Case Study: Synthesis of an Anti-Neoplastic Agent Precursor

A clear demonstration of this principle is found in a patent describing the synthesis of compounds for use as cysteine protease inhibitors, which are targets in cancer therapy[4][5]. In this work, this compound is used as a key starting material.

cluster_0 Reaction Workflow Start 3,4,5-Trichloro-2,6- dimethylpyridine Product Sodium 3,5-dichloro-2,6- dimethylpyridine-4-thiolate Start->Product Regioselective SNAr (C4 Position) Reagent Sodium Hydrosulfide (NaSH·xH₂O) Reagent->Product Application Precursor for Anti-Neoplastic Agents (USP7 Inhibitors) Product->Application

Caption: Regioselective functionalization workflow.

Experimental Protocol: Synthesis of Sodium 3,5-dichloro-2,6-dimethylpyridine-4-thiolate[4][5]

This protocol serves as a self-validating system, as the high yield reported in the source patent confirms the efficiency and selectivity of the transformation.

  • Reagents:

    • This compound (350 mg, 1.66 mmol)

    • Sodium hydrosulfide hydrate (NaSH·xH₂O) (146 mg, 1.99 mmol)

  • Procedure: The reaction is carried out by treating the starting trichloropyridine with sodium hydrosulfide hydrate.

  • Work-up & Isolation: Upon completion, the reaction mixture is processed to isolate the final product.

  • Outcome: The procedure yields the target product, sodium 3,5-dichloro-2,6-dimethylpyridine-4-thiolate, as a solid (300 mg, 79% yield). This product is then used directly in subsequent synthetic steps.

This case study perfectly illustrates how the unique reactivity of this compound allows it to function as a scaffold, enabling the precise introduction of a thiol group at the C4 position. The resulting molecule is a precursor for inhibitors targeting enzymes in the ubiquitin-proteasome pathway, such as USP7, a critical pathway in cell regulation and a significant target in oncology research[5].

Safety and Handling

As a reactive chemical intermediate, this compound requires careful handling.

  • Hazard Identification: The compound is classified with the GHS07 pictogram (exclamation mark) and carries the hazard statement H302: Harmful if swallowed.

  • Storage: It should be stored in a tightly sealed container in a cool, dry place at 2-8°C, under an inert atmosphere to prevent degradation.

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

This compound is more than just a chlorinated heterocycle; it is a precision tool for the synthetic chemist. Its value lies in the predictable and highly regioselective reactivity of its C4-chloro position, enabling clean, high-yield SNAr reactions. This property makes it an ideal scaffold for building complex molecules, particularly in the development of new therapeutic agents where precise control of molecular architecture is paramount. For scientists in drug discovery and development, this compound represents a strategic starting point for accessing novel chemical space and constructing targeted, high-efficacy drug candidates.

References

3,4,5-Trichloro-2,6-dimethylpyridine CAS 28597-08-2 data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,4,5-Trichloro-2,6-dimethylpyridine (CAS 28597-08-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a halogenated heterocyclic compound. Its unique substitution pattern makes it a valuable intermediate in the synthesis of complex organic molecules, particularly within the agrochemical and pharmaceutical sectors. We will delve into its chemical and physical properties, spectral characteristics, a plausible synthetic approach, and critical safety protocols.

Core Compound Identity and Properties

This compound, also known as 3,4,5-Trichloro-2,6-lutidine, is a solid organic compound. The strategic placement of three chlorine atoms and two methyl groups on the pyridine ring dictates its reactivity and utility as a building block in organic synthesis.

Chemical Structure

The structural arrangement of this molecule is key to its function in synthetic chemistry. The methyl groups at positions 2 and 6 provide steric hindrance that can direct reactions at other sites, while the electron-withdrawing chlorine atoms at the 3, 4, and 5 positions significantly influence the electron density of the pyridine ring.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of the compound, compiled from various chemical data sources.[1][2][3]

PropertyValueSource
CAS Number 28597-08-2[1][2]
Molecular Formula C₇H₆Cl₃N[1][2]
Molecular Weight 210.49 g/mol [2]
IUPAC Name This compound[1]
Synonyms 2,6-Lutidine, 3,4,5-trichloro-; 2,6-Dimethyl-3,4,5-trichloropyridine; 3,4,5-Trichloro-2,6-lutidine[1][4]
Appearance Solid[4]
Boiling Point 240.0 ± 35.0 °C at 760 mmHg (Predicted)[3][5]
Density 1.4 ± 0.1 g/cm³ (Predicted)[3]
LogP 3.54 (Predicted)[3]
SMILES CC1=C(C(=C(C(=N1)C)Cl)Cl)Cl[1]
InChIKey OHVYZELVCDIERE-UHFFFAOYSA-N[1][4]

Spectroscopic Profile for Structural Verification

Spectroscopic analysis is fundamental for confirming the identity and purity of a chemical compound. The data available for this compound provides a clear fingerprint for its structure.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) data is available, which helps in determining the molecular weight and fragmentation pattern. The mass spectrum would be expected to show a molecular ion peak cluster corresponding to the isotopic distribution of the three chlorine atoms.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectral data is available and is crucial for structural elucidation.[1] For this compound, the proton NMR spectrum is expected to be relatively simple. Due to the symmetrical nature of the substitution, the two methyl groups at the C2 and C6 positions are chemically equivalent. This would result in a single, sharp singlet in the upfield region of the spectrum, integrating to six protons. The absence of protons on the pyridine ring itself simplifies the spectrum, making the methyl signal the sole feature.

Synthesis and Reaction Chemistry

While specific, detailed published syntheses for this compound are not abundant in readily available literature, a plausible synthetic route can be designed based on established chlorination methodologies for pyridine derivatives. The most logical precursor is 2,6-dimethylpyridine (2,6-lutidine).

The synthesis would likely proceed via a multi-step chlorination process, potentially involving an N-oxide intermediate to facilitate electrophilic substitution on the pyridine ring. Direct high-temperature gas-phase chlorination is another established method for producing polychlorinated pyridines.[6]

Proposed Synthetic Workflow

This proposed workflow illustrates a logical pathway from a common starting material to the target compound. The causality behind this choice is the activation of the pyridine ring towards chlorination via N-oxidation, a common strategy to overcome the inherent electron-deficient nature of the pyridine ring.

G start Start: 2,6-Dimethylpyridine (2,6-Lutidine) step1 Step 1: N-Oxidation Reagents: H₂O₂, Acetic Acid start->step1 intermediate1 Intermediate: 2,6-Dimethylpyridine N-oxide step1->intermediate1 step2 Step 2: Chlorination Reagents: POCl₃ or SO₂Cl₂/PCl₅ intermediate1->step2 intermediate2 Intermediate: Partially Chlorinated Lutidines step2->intermediate2 step3 Step 3: Further Chlorination Reagents: Cl₂ gas, High Temp. Catalyst: Lewis Acid (e.g., FeCl₃) intermediate2->step3 product Final Product: This compound step3->product

Caption: Proposed synthetic workflow for this compound.

Exemplary Experimental Protocol (Conceptual)

This protocol is a conceptual guide based on general procedures for pyridine chlorination.[7][8] It must be optimized and validated in a laboratory setting.

Step 1: Synthesis of 2,6-Dimethylpyridine N-oxide

  • To a stirred solution of 2,6-dimethylpyridine in glacial acetic acid, slowly add hydrogen peroxide (30% solution) while maintaining the temperature below 60°C with an ice bath.

  • After the addition is complete, heat the mixture at 70-80°C for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully neutralize it with a saturated sodium carbonate solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-oxide intermediate.

Step 2: Chlorination to the Final Product

  • Self-Validating System: The success of this multi-step chlorination relies on careful control of temperature and reagent stoichiometry. Each successive chlorination step requires harsher conditions due to the increasing deactivation of the ring by the added chlorine atoms.

  • Combine the 2,6-dimethylpyridine N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • Heat the mixture under reflux for several hours. The reaction introduces chlorine atoms onto the ring.

  • After cooling, pour the reaction mixture onto crushed ice and neutralize with a base.

  • Extract the product with an organic solvent.

  • For exhaustive chlorination to achieve the trichloro- derivative, the partially chlorinated products may need to be subjected to more vigorous conditions, such as high-temperature chlorination with chlorine gas in the presence of a Lewis acid catalyst.[6]

  • Purify the final product by recrystallization or column chromatography.

Applications in Research and Development

The primary utility of this compound lies in its role as a versatile intermediate.

  • Agrochemical Synthesis : This compound is principally used as a building block in the synthesis of agricultural chemicals.[5] Its structure allows for efficient modification to create targeted herbicides and pesticides. The chlorine substituents are key reactive handles that can be displaced or can modify the electronic properties of a final active ingredient, enhancing its efficacy against specific weeds or pests.[5]

  • Pharmaceutical Precursors : The polychlorinated pyridine scaffold is present in various biologically active molecules. This compound serves as a precursor for developing novel pharmaceutical agents. The chlorine atoms can be substituted via nucleophilic aromatic substitution reactions to introduce diverse functionalities, enabling the exploration of new chemical space in drug discovery programs.

Safety, Handling, and Storage

As with any polychlorinated aromatic compound, this compound must be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) for this exact molecule is not detailed in the search results, data from structurally related compounds like other trichloropyridines and dimethylpyridines provide essential guidance.[9][10][11]

Hazard Identification (Inferred)
  • Toxicity : Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[10]

  • Irritation : Likely to cause skin and serious eye irritation.[10]

  • Environmental : Halogenated organic compounds can be persistent in the environment and should not be released into waterways.[11]

Recommended Handling and PPE
  • Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles and/or a face shield.[12]

    • Skin Protection : Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat. Flame-retardant or antistatic protective clothing may be advisable.[12]

    • Respiratory Protection : If vapors or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

  • Hygiene : Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal
  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames. Recommended storage is under an inert atmosphere at 2-8°C.[2][5]

  • Disposal : Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not mix with other waste. Handle uncleaned containers as you would the product itself.

References

molecular structure of 3,4,5-Trichloro-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure of 3,4,5-Trichloro-2,6-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a member of the highly functionalized pyridine family, represents a significant building block for medicinal chemistry and materials science. The pyridine scaffold is a "privileged structure" in drug discovery, appearing in numerous FDA-approved pharmaceuticals due to its ability to engage in biologically relevant interactions and its favorable physicochemical properties.[1][2] This guide provides a comprehensive analysis of the , delving into its computed structural and electronic properties, anticipated spectroscopic signatures, and likely chemical reactivity. We will explore a plausible synthetic pathway and discuss how its unique substitution pattern—featuring both electron-donating methyl groups and electron-withdrawing chlorine atoms—creates a versatile platform for the development of novel therapeutic agents.

Molecular Identity and Physicochemical Properties

This compound, also known as 3,4,5-trichloro-2,6-lutidine, is a solid, polychlorinated heterocyclic aromatic compound.[3] Its core structure consists of a pyridine ring substituted with three chlorine atoms at the 3, 4, and 5 positions, and two methyl groups at the 2 and 6 positions. This specific arrangement of substituents dictates its physical and chemical behavior.

The fundamental identifiers and computed physicochemical properties are summarized below. These values, primarily derived from computational models, provide a baseline for understanding the molecule's behavior in various chemical environments.[4][5]

PropertyValueSource
IUPAC Name This compound[4]
Synonyms 3,4,5-Trichloro-2,6-lutidine; 2,6-Dimethyl-3,4,5-trichloropyridine[4]
CAS Number 28597-08-2[4]
Molecular Formula C₇H₆Cl₃N[4]
Molecular Weight 210.49 g/mol [4]
Canonical SMILES CC1=C(C(=C(C(=N1)C)Cl)Cl)Cl[4]
InChIKey OHVYZELVCDIERE-UHFFFAOYSA-N[4]
Predicted LogP 3.54[5]
Predicted Boiling Point 240.0 ± 35.0 °C at 760 mmHg[5]
Predicted Density 1.4 ± 0.1 g/cm³[5]

Structural and Electronic Analysis (Theoretical)

While an experimental crystal structure is not publicly available, we can deduce significant details about the molecule's geometry and electronic landscape through computational modeling and an understanding of fundamental chemical principles.

Molecular Geometry

The central pyridine ring is aromatic and therefore planar. The two methyl groups at the C2 and C6 positions are sp³ hybridized, while all ring atoms and the chlorine substituents are sp² hybridized. Due to steric hindrance between the bulky chlorine atoms and the adjacent methyl groups, some out-of-plane torsion or slight bond angle distortions are expected to minimize repulsive forces. The molecule possesses a C₂ axis of symmetry passing through the nitrogen atom and the C4-Cl bond, which renders the two methyl groups and the chlorine atoms at C3 and C5 chemically equivalent.

Electronic Effects of Substituents

The electronic character of the pyridine ring is significantly modulated by its substituents. This interplay is critical for predicting the molecule's reactivity.

  • Chlorine Atoms (Cl): Act as electron-withdrawing groups through the inductive effect (-I) due to their high electronegativity. They also possess lone pairs that can participate in resonance, acting as weak electron-donating groups (+R). For halogens, the inductive effect typically dominates, leading to a net deactivation of the aromatic ring towards electrophilic attack.

  • Methyl Groups (CH₃): Act as electron-donating groups through both induction (+I) and hyperconjugation. They increase the electron density of the pyridine ring.

  • Pyridine Nitrogen (N): The nitrogen atom is more electronegative than carbon and exerts a strong electron-withdrawing inductive effect on the ring, making pyridine inherently less reactive towards electrophiles than benzene.[6]

The combination of three strongly withdrawing chlorine atoms and the ring nitrogen makes the carbon atoms of the pyridine ring significantly electron-deficient. This is partially offset by the electron-donating methyl groups. This electronic profile makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr) , a key reaction for its further functionalization.

Caption: Electronic influences on the this compound ring.

Anticipated Spectroscopic Signatures

  • ¹H NMR: Due to the molecule's symmetry, the two methyl groups at positions C2 and C6 are chemically equivalent. Therefore, the proton NMR spectrum is expected to be very simple, showing a single sharp singlet in the aliphatic region (likely ~2.5-2.8 ppm), integrating to 6 protons.

  • ¹³C NMR: The symmetry of the molecule results in four distinct carbon environments. The anticipated spectrum would show:

    • One signal for the two equivalent methyl carbons (C2-CH₃ and C6-CH₃).

    • One signal for the two equivalent substituted carbons C2 and C6.

    • One signal for the two equivalent chlorine-substituted carbons C3 and C5.

    • One signal for the unique chlorine-substituted carbon C4.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) with a characteristic isotopic pattern due to the presence of three chlorine atoms. The relative intensities of the M, M+2, M+4, and M+6 peaks would reflect the natural abundance of ³⁵Cl and ³⁷Cl isotopes, providing definitive confirmation of the presence of three chlorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations from the methyl groups and the aromatic ring, C=C and C=N stretching vibrations characteristic of the pyridine ring, and strong C-Cl stretching absorptions in the fingerprint region.

Proposed Synthesis and Experimental Workflow

A direct and plausible route to this compound is the electrophilic chlorination of the readily available starting material, 2,6-dimethylpyridine (2,6-lutidine). The electron-donating methyl groups activate the ring towards substitution, although the inherent electron-deficient nature of the pyridine ring requires forcing conditions.

Retrosynthetic Approach

The synthesis can be envisioned as the direct functionalization of the lutidine core.

G Target This compound SM 2,6-Dimethylpyridine (2,6-Lutidine) Target->SM Direct Chlorination Reagent + 3 Cl₂ (or other chlorinating agent)

Caption: Retrosynthetic analysis for the target molecule.

Hypothetical Experimental Protocol

This protocol is illustrative and based on general procedures for the chlorination of pyridine derivatives.[7] Optimization would be required.

  • Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube, a reflux condenser, and a thermometer. The outlet of the condenser is connected to a gas trap (e.g., a sodium hydroxide solution) to neutralize excess chlorine gas and HCl byproduct.

  • Reaction: 2,6-dimethylpyridine (1.0 mole) is charged into the flask. The reaction is heated to 150-180 °C.

  • Chlorination: Chlorine gas is bubbled through the molten starting material at a controlled rate. The reaction is highly exothermic and temperature should be carefully monitored. The reaction is continued for several hours until GC-MS analysis of an aliquot shows consumption of the starting material and intermediates.

  • Workup: After cooling to room temperature, the reaction mixture, which contains the desired product and HCl salts, is cautiously neutralized with an aqueous solution of sodium hydroxide or sodium carbonate.

  • Extraction: The neutralized mixture is extracted several times with a suitable organic solvent, such as dichloromethane or diethyl ether. The organic layers are combined.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude solid product is then purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by vacuum distillation to yield pure this compound.

Synthetic Workflow Diagram

G cluster_reaction Reaction Stage cluster_workup Workup & Purification A Charge Reactor with 2,6-Lutidine B Heat to 150-180 °C A->B C Introduce Chlorine Gas (Monitor Temperature) B->C D Monitor Reaction (e.g., GC-MS) C->D E Cool and Neutralize (aq. NaOH) D->E Reaction Complete F Extract with Organic Solvent E->F G Dry & Evaporate Solvent F->G H Purify Crude Product (Recrystallization/Distillation) G->H I Final Product H->I

Caption: Proposed workflow for synthesis and purification.

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound for medicinal chemists lies in its potential for selective functionalization through nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the ring, enhanced by the three chlorine atoms, makes it an excellent substrate for reactions with various nucleophiles.

  • Site Selectivity: The chlorine at the C4 position is expected to be the most reactive towards nucleophilic attack. This is because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electronegative ring nitrogen, which provides greater stabilization compared to attack at C3 or C5.

  • Versatile Derivatization: This reactivity allows for the strategic, and potentially sequential, displacement of the chlorine atoms with a wide range of nucleophiles, including:

    • O-nucleophiles: Alcohols and phenols to form ethers.

    • N-nucleophiles: Amines (primary and secondary) to form substituted anilines, which are common in bioactive molecules.

    • S-nucleophiles: Thiols to form thioethers.

This capacity for diversification makes this compound a powerful scaffold. A drug development professional could use this core to build a library of compounds where different functional groups are systematically placed at the 3, 4, and 5 positions, enabling a thorough exploration of the structure-activity relationship (SAR) for a given biological target. The methyl groups at C2 and C6 provide steric bulk and lipophilicity, which can be crucial for tuning properties like metabolic stability and protein-binding interactions.[2]

Conclusion

This compound is a structurally intriguing molecule whose full potential is yet to be explored in the literature. Its symmetrical, highly functionalized, and electron-deficient pyridine core makes it an ideal candidate for synthetic exploitation. Based on established chemical principles, its structure is readily predictable, and its reactivity is primed for diversification via nucleophilic aromatic substitution. For researchers in drug discovery, this compound serves as a versatile and valuable scaffold, offering multiple handles for chemical modification to generate novel molecules with tailored pharmacological profiles. Further experimental validation of its synthesis, structure, and reactivity will undoubtedly cement its role as a valuable tool in the chemist's arsenal.

References

synthesis pathways for 3,4,5-Trichloro-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3,4,5-Trichloro-2,6-dimethylpyridine

Introduction

This compound, a polychlorinated derivative of 2,6-lutidine, represents a class of highly functionalized heterocyclic compounds.[1] Polychlorinated pyridines are of significant interest to researchers in agrochemicals, pharmaceuticals, and materials science due to their role as versatile chemical intermediates.[2] The chlorine substituents provide reactive handles for further functionalization through nucleophilic substitution or cross-coupling reactions, while the methyl groups can influence the molecule's steric and electronic properties.

The synthesis of such poly-substituted pyridines can be challenging. The pyridine ring is inherently electron-deficient, making it resistant to standard electrophilic substitution reactions that are common for benzene derivatives. Consequently, achieving exhaustive chlorination often requires forcing conditions. This guide provides a comprehensive overview of the most plausible synthetic pathway to this compound, grounded in the established principles of pyridine chemistry.

Core Synthesis Pathway: Exhaustive Chlorination of 2,6-Dimethylpyridine

The most direct and logical synthetic route to this compound is the exhaustive electrophilic chlorination of the readily available starting material, 2,6-dimethylpyridine (also known as 2,6-lutidine).

Scientific Rationale and Mechanistic Considerations

The 2,6-lutidine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. However, the two methyl groups at the 2- and 6-positions are weakly activating and direct electrophilic substitution to the 3-, 4-, and 5-positions. To overcome the ring's inherent resistance and achieve trichlorination, high-energy conditions are necessary.

High-temperature, catalyst-free, liquid-phase chlorination with chlorine gas is a known method for producing polychlorinated pyridines.[2] This approach avoids the use of metal catalysts which, while accelerating the reaction, can sometimes lead to complex mixtures of isomers.[2] The reaction proceeds stepwise, likely forming mono- and di-chlorinated intermediates before the final trichlorinated product is obtained. The high temperatures provide the necessary activation energy for the electrophilic attack of chlorine on the electron-deficient ring.

Proposed Synthesis Workflow

The following diagram illustrates the proposed transformation from the starting material to the final product.

cluster_start Starting Material cluster_process Reaction Conditions cluster_product Final Product A 2,6-Dimethylpyridine (2,6-Lutidine) B Chlorine Gas (Cl2) High Temperature (>180°C) Liquid Phase (Neat) Catalyst-Free A->B Chlorination C This compound B->C Formation

References

An In-Depth Technical Guide to the Spectral Analysis of 3,4,5-Trichloro-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectral data for 3,4,5-Trichloro-2,6-dimethylpyridine (CAS No. 28597-08-2), a substituted pyridine of interest to researchers and professionals in drug development and chemical synthesis. This document offers an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles. The methodologies presented herein are designed to serve as a robust framework for the characterization of this and structurally related compounds.

Molecular Structure and Overview

This compound possesses a pyridine ring substituted with three chlorine atoms and two methyl groups. This substitution pattern dictates its unique spectral characteristics. The molecular formula is C₇H₆Cl₃N, with a monoisotopic mass of 208.956582 Da.[1] The symmetrical nature of the substitution on the pyridine ring is a key determinant of its NMR spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its chemical environment.

¹H NMR Spectral Data (Predicted)

Due to the symmetrical nature of the molecule, the two methyl groups at positions 2 and 6 are chemically equivalent, as are the two protons on these methyl groups. Therefore, a single peak is expected in the ¹H NMR spectrum.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.5 - 2.7Singlet6H2,6-di-CH₃

Rationale for Prediction: The chemical shift of methyl groups on a pyridine ring typically appears in the range of 2.3-2.6 ppm.[2] The presence of electron-withdrawing chlorine atoms on the ring is expected to deshield the methyl protons slightly, shifting their resonance downfield. A singlet is predicted as there are no adjacent protons to cause splitting.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum is also simplified by the molecule's symmetry.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~155 - 160C2, C6
~140 - 145C4
~130 - 135C3, C5
~20 - 252,6-di-CH₃

Rationale for Prediction: The carbons directly attached to the nitrogen (C2 and C6) are expected to be the most deshielded.[3] The carbon bearing the third chlorine (C4) will also be significantly downfield. The carbons at positions 3 and 5 will be chemically equivalent. The methyl carbons will appear at the most upfield position.

Experimental Protocol for NMR Spectroscopy

A self-validating system for acquiring high-quality NMR data for this compound involves the following steps:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds.[4]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[5]

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse-acquire sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) with TMS weigh->dissolve tune Tune and Shim dissolve->tune H1 ¹H NMR Acquisition tune->H1 C13 ¹³C NMR Acquisition tune->C13 ft Fourier Transform H1->ft C13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) reference Referencing (to TMS) baseline->reference Final Spectrum Final Spectrum reference->Final Spectrum

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000WeakAromatic C-H stretch[2]
2980 - 2850MediumCH₃ symmetric and asymmetric stretch
1600 - 1550Medium-StrongC=C and C=N ring stretching vibrations[6]
1450 - 1350MediumCH₃ bending and ring vibrations
1200 - 1000StrongC-Cl stretch
900 - 675StrongC-H out-of-plane bending ("oop")[2]

Rationale for Prediction: The spectrum will be characterized by aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches from the methyl groups below 3000 cm⁻¹, and characteristic C=C and C=N stretching vibrations of the pyridine ring. Strong absorptions in the lower wavenumber region are expected due to the C-Cl stretching vibrations.

Experimental Protocol for FTIR Spectroscopy

The KBr pellet technique is a standard and reliable method for obtaining high-quality IR spectra of solid samples.[7][8][9][10][11]

  • Sample Preparation:

    • Thoroughly dry high-purity, spectroscopy-grade potassium bromide (KBr) in an oven to remove any adsorbed water.

    • In an agate mortar and pestle, grind 1-2 mg of the this compound sample to a fine powder.

    • Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample to ensure a homogeneous mixture.

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.[8] Applying a vacuum during pressing can help to remove trapped air and moisture, resulting in a clearer pellet.[9]

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrum Data

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of three chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

Table 4: Predicted Key Mass Fragments

m/zIonComments
209/211/213/215[M]⁺Molecular ion peak cluster, showing the characteristic isotopic pattern for three chlorine atoms.
194/196/198/200[M - CH₃]⁺Loss of a methyl radical.
174/176/178[M - Cl]⁺Loss of a chlorine radical.
139/141[M - 2Cl]⁺Loss of two chlorine radicals.

Rationale for Prediction: The molecular ion is expected to be observed. Common fragmentation pathways for halogenated aromatic compounds include the loss of a halogen radical or a substituent alkyl group.[12][13] The relative intensities of the isotopic peaks can be used to confirm the number of chlorine atoms in each fragment.

Mass_Fragmentation M [C₇H₆Cl₃N]⁺ m/z = 209/211/213/215 M_minus_CH3 [C₆H₃Cl₃N]⁺ m/z = 194/196/198/200 M->M_minus_CH3 - CH₃• M_minus_Cl [C₇H₆Cl₂N]⁺ m/z = 174/176/178 M->M_minus_Cl - Cl• M_minus_2Cl [C₇H₆ClN]⁺ m/z = 139/141 M_minus_Cl->M_minus_2Cl - Cl•

References

physical properties of 3,4,5-Trichloro-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 3,4,5-Trichloro-2,6-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a halogenated derivative of 2,6-lutidine, represents a class of heterocyclic compounds with significant potential in agrochemical and pharmaceutical synthesis. Its utility as a chemical intermediate stems from the unique reactivity conferred by the chlorine and methyl substituents on the pyridine ring. A thorough understanding of its physical properties is a critical prerequisite for its effective use in synthesis, process development, and formulation. This guide provides a comprehensive overview of the known physical characteristics of this compound and outlines the authoritative experimental protocols for their validation and further characterization.

Molecular Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation. The structural and identifying information for this compound is summarized below.

Table 1: Chemical Identifiers for this compound

Identifier Value Source
CAS Number 28597-08-2 [1][2][3]
Molecular Formula C₇H₆Cl₃N [2][3][4]
Molecular Weight 210.49 g/mol [2][3][4]
IUPAC Name This compound [3]
Common Synonyms 2,6-Dimethyl-3,4,5-trichloropyridine, 3,4,5-Trichloro-2,6-lutidine [2][3][5]
InChIKey OHVYZELVCDIERE-UHFFFAOYSA-N [3]

| SMILES | CC1=C(C(=C(C(=N1)C)Cl)Cl)Cl |[3] |

The molecular structure, depicted below, is fundamental to its physical properties. The substituted pyridine core creates a specific electronic and steric environment that dictates its intermolecular interactions.

Caption: Molecular Structure of this compound.

Physicochemical Properties: A Data-Driven Overview

The majority of publicly available data on the are computationally predicted. While these values provide useful estimates, they must be validated through rigorous experimental determination for mission-critical applications.

Table 2: Predicted Physicochemical Properties

Property Predicted Value Source
Boiling Point 240.0 ± 35.0 °C (at 760 mmHg) [2][4]
Density 1.4 ± 0.1 g/cm³ [2]
Flash Point 122.1 ± 11.5 °C [2]
Vapor Pressure 0.1 ± 0.5 mmHg (at 25 °C) [2]
Refractive Index 1.558 [2]

| LogP (Octanol-Water Partition Coefficient) | 3.54 |[2] |

Insight: The high predicted boiling point suggests low volatility at room temperature. The LogP value greater than 3 indicates significant lipophilicity, predicting poor solubility in water and good solubility in nonpolar organic solvents. These characteristics are crucial for selecting appropriate solvent systems for reactions, extractions, and chromatographic purification.

Experimental Characterization Workflow

The following section details the authoritative, step-by-step protocols for the experimental determination of the key physical properties of a novel or sparsely characterized solid compound like this compound. This workflow ensures data integrity and reproducibility.

G start Sample Acquisition (this compound) purity Purity Assessment (HPLC, GC-MS) start->purity Initial QC mp Melting Point Determination (Capillary Method) purity->mp If >98% Pure sol Solubility Profiling (Solvent Screen) mp->sol spec Spectroscopic Confirmation (¹H NMR, ¹³C NMR, IR, MS) sol->spec report Data Compilation & Certificate of Analysis spec->report Final Validation

Caption: Standard workflow for physical characterization of a chemical standard.

Melting Point Determination: A Self-Validating System

The melting point is a fundamental indicator of purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid.

Protocol: Capillary Melting Point Determination (USP <741>)

  • Sample Preparation: Ensure the sample is completely dry. Finely powder a small amount of the crystalline solid.

  • Capillary Loading: Tap the open end of a capillary tube (e.g., 1.5-2.0 mm internal diameter) into the powder to pack a small amount of sample (2-4 mm high) into the closed end.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Rapid Heating (Scouting): Heat the block rapidly to determine an approximate melting temperature. Allow the apparatus to cool.

  • Accurate Determination: Using a new capillary, heat the block to a temperature approximately 10 °C below the scouted melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Causality: A slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. Impurities typically depress and broaden the melting range, making this a reliable, self-validating check for purity.

Solubility Profiling

Understanding solubility is paramount for designing reaction conditions, purification strategies, and formulations.

Protocol: Qualitative Solubility Assessment

  • Solvent Selection: Choose a representative panel of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

  • Sample Preparation: Add approximately 10 mg of the compound to a series of small, labeled test tubes.

  • Solvent Addition: To each tube, add the selected solvent dropwise (e.g., 0.1 mL increments) while vortexing or agitating.

  • Observation: Observe for dissolution. Classify solubility based on the amount of solvent required to fully dissolve the sample (e.g., "soluble" if dissolved in <1 mL, "sparingly soluble" if dissolved in 1-3 mL, "insoluble" if undissolved in >3 mL).

  • Temperature Effect: Gently warm any tubes where the compound is insoluble to observe if solubility increases with temperature.

Insight: Based on its predicted LogP of 3.54, this compound is expected to show high solubility in solvents like dichloromethane, toluene, and ethyl acetate, and low solubility in water.[2] This information directly informs choices for recrystallization solvents.

Spectroscopic Analysis for Structural Confirmation

Spectroscopic data provides an unambiguous confirmation of the molecular structure. Public databases indicate that ¹H NMR and GC-MS data are available for this compound.[3]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: This technique provides information about the number and chemical environment of hydrogen atoms. For this compound, one would expect a single signal in the aromatic region corresponding to the two equivalent methyl groups. The chemical shift of this peak would be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the pyridine ring.

  • ¹³C NMR: This provides information on the carbon framework. One would expect distinct signals for the different carbon atoms in the molecule, with their chemical shifts providing further evidence of the substitution pattern.

B. Mass Spectrometry (MS)

Mass spectrometry determines the mass-to-charge ratio of the molecule, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can provide an exact mass that confirms the molecular formula (C₇H₆Cl₃N). The isotopic pattern observed will be characteristic of a molecule containing three chlorine atoms, providing a definitive diagnostic feature.

C. Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present. Key expected vibrations for this molecule would include C-H stretching from the methyl groups, C=C and C=N stretching from the aromatic ring, and C-Cl stretching vibrations.

Conclusion

While computational data provides a valuable starting point, a comprehensive understanding of the for research and development necessitates rigorous experimental validation. The protocols outlined in this guide represent the industry-standard methodologies for achieving this characterization. By systematically determining properties such as melting point, solubility, and spectroscopic signatures, scientists can build a robust data package that ensures reproducibility and facilitates the compound's successful application in the synthesis of next-generation materials and therapeutics.

References

3,4,5-Trichloro-2,6-dimethylpyridine solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3,4,5-Trichloro-2,6-dimethylpyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Solubility in a Research and Development Context

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of drug development and chemical synthesis.[1] It influences a multitude of critical parameters, including reaction kinetics, purification strategies, formulation design, and bioavailability. This compound, with its substituted pyridine core, is a compound of interest for creating more complex molecular architectures. Understanding its behavior in various organic solvents is paramount for its effective utilization.

This guide will delve into the structural attributes of this compound, predict its solubility based on established chemical principles, and provide a robust experimental framework for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

A molecule's structure is the primary determinant of its solubility. The key physicochemical properties of this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₆Cl₃NPubChem
Molecular Weight210.48 g/mol PubChem
Predicted LogP3.54Guidechem[2]
Predicted Density1.4 ± 0.1 g/cm³Guidechem[2]
Predicted Boiling Point240.0 ± 35.0 °C at 760 mmHgGuidechem[2]

The predicted octanol-water partition coefficient (LogP) of 3.54 is a strong indicator of the compound's lipophilic (fat-loving) and hydrophobic (water-fearing) nature.[2] This high LogP value suggests that this compound will exhibit poor solubility in water and favorable solubility in nonpolar organic solvents.

The parent compound, 2,6-lutidine (2,6-dimethylpyridine), is soluble in a range of common organic solvents, including ether, tetrahydrofuran (THF), and dimethylformamide (DMF), and also demonstrates considerable water solubility.[3][4] However, the addition of three electron-withdrawing chloro groups to the pyridine ring in this compound is expected to significantly alter its solubility profile. These chloro groups increase the molecular weight and surface area, and while they introduce polar C-Cl bonds, their symmetrical arrangement and the overall increase in nonpolar surface area likely enhance its affinity for nonpolar solvents.

Based on the principle of "like dissolves like," a qualitative prediction of solubility in various solvent classes is presented in Table 2.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, Diethyl EtherHighThe high LogP and the presence of nonpolar methyl and chloro substituents suggest strong van der Waals interactions with nonpolar solvents.
Polar Aprotic Acetone, Acetonitrile, DichloromethaneModerate to HighThese solvents can engage in dipole-dipole interactions with the polar C-Cl bonds and the nitrogen atom of the pyridine ring.
Polar Protic Ethanol, Methanol, WaterLowThe capacity for hydrogen bonding is limited, and the large nonpolar structure will be difficult to solvate by highly ordered hydrogen-bonding networks.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of published quantitative data, an empirical determination of solubility is essential. The isothermal shake-flask method is a reliable and widely accepted technique.

Materials and Equipment
  • This compound (analytical grade)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Weigh excess solute B Add known volume of solvent A->B  to vial C Seal and place in shaker bath B->C D Agitate at constant temperature C->D E Allow to settle D->E F Filter supernatant E->F G Dilute aliquot F->G H Analyze by HPLC/GC G->H I Calculate concentration H->I

Figure 1: Isothermal Shake-Flask Solubility Determination Workflow
Detailed Protocol

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath. A typical temperature for initial screening is 25 °C.

    • Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Preliminary experiments should be conducted to determine the time to reach equilibrium.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particulates.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the calibration standards and the diluted samples using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Conclusion and Future Directions

While a definitive, quantitative solubility profile for this compound in various organic solvents is not yet documented in publicly accessible literature, this guide provides a strong foundation for researchers. The physicochemical properties, particularly the high predicted LogP, strongly suggest a preference for nonpolar organic solvents.

The provided experimental protocol offers a robust methodology for determining the precise solubility in any solvent of interest. The data generated from such studies will be invaluable for optimizing reaction conditions, developing purification strategies, and advancing the use of this compound in pharmaceutical and chemical research. It is recommended that future work focus on the systematic measurement of its solubility across a range of temperatures and in binary solvent mixtures to create a comprehensive solubility database for this important chemical entity.

References

A Comprehensive Technical Guide to 3,4,5-Trichloro-2,6-dimethylpyridine: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide provides a comprehensive literature review of 3,4,5-trichloro-2,6-dimethylpyridine, a key chlorinated pyridine derivative. Tailored for researchers, scientists, and drug development professionals, this document explores its synthesis, chemical properties, reactivity, and significant role as an intermediate in the agrochemical industry.

Introduction

This compound, also known as 3,4,5-trichloro-2,6-lutidine, is a polysubstituted aromatic heterocycle. Its structure, featuring a pyridine core with three chlorine atoms and two methyl groups, imparts unique chemical characteristics that are leveraged in the synthesis of more complex molecules. Primarily, it serves as a crucial building block in the development of herbicides and pesticides.[1] This guide will delve into the known scientific data and infer logical synthetic and reactivity pathways based on established principles of organic chemistry.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of this compound is essential for its handling, characterization, and application in synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₆Cl₃NPubChem[2]
Molecular Weight 210.49 g/mol PubChem[2]
CAS Number 28597-08-2Guidechem
Appearance White to off-white crystalline solid (inferred)General knowledge
Boiling Point 240.0 ± 35.0 °C at 760 mmHg (Predicted)Guidechem
LogP 3.54 (Predicted)Guidechem
Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of this compound.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be simple, showing a single resonance for the two equivalent methyl groups. The chemical shift of these protons would be influenced by the electron-withdrawing effects of the chlorine atoms and the aromatic pyridine ring.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals would be expected for the methyl carbons, the chlorinated aromatic carbons, and the unchlorinated aromatic carbons. The chemical shifts would be significantly influenced by the presence of the electronegative chlorine and nitrogen atoms.

  • Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying this compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic isotopic pattern for three chlorine atoms (M, M+2, M+4, M+6) would be a key identifying feature. Fragmentation patterns would likely involve the loss of methyl groups and chlorine atoms. PubChem lists a GC-MS entry with a top peak at m/z 209, corresponding to the molecular ion.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching of the methyl groups and the aromatic ring, C=C and C=N stretching vibrations of the pyridine ring, and C-Cl stretching vibrations.

Synthesis and Manufacturing

Proposed Synthesis Workflow: Chlorination of 2,6-Dimethylpyridine

The synthesis would proceed via an electrophilic aromatic substitution pathway, where chlorine acts as the electrophile. The reaction conditions would need to be carefully controlled to achieve the desired trichlorination.

G cluster_start Starting Material cluster_process Chlorination cluster_product Product 2,6-Dimethylpyridine 2,6-Dimethylpyridine Reaction_Vessel Reaction 2,6-Dimethylpyridine->Reaction_Vessel Chlorinating_Agent Chlorinating Agent (e.g., Cl₂, SO₂Cl₂) Chlorinating_Agent->Reaction_Vessel Reaction_Conditions Lewis Acid Catalyst (e.g., FeCl₃, AlCl₃) Heat Reaction_Conditions->Reaction_Vessel This compound This compound Reaction_Vessel->this compound

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on known chlorination reactions of pyridine derivatives.

  • Reactor Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a scrubber (to neutralize HCl gas), a dropping funnel, and a thermometer. The apparatus is dried and purged with an inert gas (e.g., nitrogen).

  • Charging Reactants: 2,6-Dimethylpyridine is dissolved in a suitable inert solvent (e.g., carbon tetrachloride or neat). A catalytic amount of a Lewis acid, such as ferric chloride (FeCl₃), is added.

  • Chlorination: A chlorinating agent, such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂), is added dropwise or bubbled through the solution at a controlled rate. The reaction is typically exothermic and may require external cooling to maintain the desired temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. Excess chlorinating agent is quenched (e.g., with a solution of sodium sulfite). The mixture is then washed with water and a dilute base (e.g., sodium bicarbonate solution) to remove the catalyst and any acidic byproducts.

  • Purification: The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the presence of the three chlorine atoms on the electron-deficient pyridine ring. These chlorine atoms can be displaced by various nucleophiles or participate in transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAAr)

The chlorine atoms at the 4- and potentially the 2- and 6-positions (if not for steric hindrance from the methyl groups) are susceptible to nucleophilic attack. The electron-withdrawing nature of the nitrogen atom in the pyridine ring facilitates this reaction.

G Start 3,4,5-Trichloro- 2,6-dimethylpyridine Product Substituted Product Start->Product SNAAr Nucleophile Nucleophile (e.g., RO⁻, RS⁻, R₂NH) Nucleophile->Product

Caption: General scheme for nucleophilic aromatic substitution on this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

This reaction involves the coupling of the chlorinated pyridine with an organoboron reagent in the presence of a palladium catalyst and a base to form a new C-C bond. This is a versatile method for introducing aryl or vinyl substituents. While specific examples with this compound are not abundant in the literature, studies on other polychlorinated pyridines demonstrate the feasibility of this transformation.[3]

The Sonogashira coupling enables the formation of a C-C bond between the chlorinated pyridine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This reaction is valuable for synthesizing alkynylpyridines. The successful multiple Sonogashira reactions of pentachloropyridine suggest that similar reactivity can be expected for this compound.[4][5]

This reaction allows for the formation of C-N bonds by coupling the chlorinated pyridine with an amine in the presence of a palladium catalyst and a base. This is a key method for synthesizing aminopyridine derivatives. The choice of ligand is crucial for the successful amination of pyridines.[6][7][8][9]

Table 2: Overview of Potential Cross-Coupling Reactions

ReactionCoupling PartnerCatalyst SystemProduct Type
Suzuki-Miyaura R-B(OH)₂ or R-B(OR')₂Pd(0) catalyst, BaseAryl- or Vinyl-substituted pyridine
Sonogashira R-C≡CHPd(0) catalyst, Cu(I) co-catalyst, BaseAlkynyl-substituted pyridine
Buchwald-Hartwig R₂NHPd(0) catalyst, Base, LigandAmino-substituted pyridine

Applications in Agrochemicals

The primary application of this compound is as an intermediate in the synthesis of agrochemicals, particularly herbicides and insecticides. The polychlorinated pyridine scaffold is a common feature in many biologically active molecules.

Herbicides

Many commercial herbicides contain a pyridine ring.[10] The substitution pattern on the ring is crucial for their biological activity. While specific herbicides derived directly from this compound are not explicitly detailed in the readily available literature, it serves as a valuable synthon to create analogs of known herbicidal compounds through the reactions described in the previous section. For instance, it could be a precursor to compounds structurally related to triclopyr, a common herbicide.[11]

Insecticides

Pyridine-based insecticides are a significant class of crop protection agents.[2][12][13] The neonicotinoids, for example, contain a chlorinated pyridine ring. The functionalization of this compound via cross-coupling or nucleophilic substitution reactions can lead to a diverse range of structures with potential insecticidal activity.

Toxicology and Safety

Detailed toxicological data specifically for this compound is limited. However, information on related chlorinated pyridines can provide an indication of its potential hazards.

Chlorinated pyridines, in general, are considered to be toxic. For example, 2-chloropyridine is harmful if swallowed, fatal if it comes into contact with skin, and causes serious eye damage. It is also suspected of causing damage to organs through prolonged or repeated exposure. Given the polychlorinated nature of this compound, it should be handled with extreme caution.

General Safety Precautions:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with its primary importance lying in the field of agrochemicals. Its reactivity, driven by the presence of multiple chlorine substituents on an activated pyridine ring, allows for a wide range of chemical transformations, including nucleophilic substitutions and various palladium-catalyzed cross-coupling reactions. While detailed public information on its synthesis and specific applications is somewhat limited, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. Further research into the specific biological activities of derivatives of this compound could lead to the discovery of new and effective agrochemicals.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Storage of 3,4,5-Trichloro-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and its Inherent Risks

3,4,5-Trichloro-2,6-dimethylpyridine is a halogenated aromatic heterocyclic compound. Its structure, featuring a pyridine core with chlorine and methyl substituents, suggests its potential utility as a versatile intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. However, the very features that make it synthetically valuable—the chlorinated pyridine ring—also signal a need for cautious handling. Halogenated organic compounds as a class warrant careful management due to potential toxicity and environmental persistence.[2]

This guide provides a framework for the safe handling, storage, and disposal of this compound, enabling researchers to mitigate risks and ensure a secure laboratory environment. The principles outlined are grounded in a proactive safety culture, emphasizing that every protocol should be a self-validating system of protection.

Hazard Identification and Risk Profile

Based on data from analogous chlorinated pyridines, this compound should be presumed to possess a significant hazard profile.[3][4] The following potential hazards are extrapolated from these related compounds:

  • Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[4]

  • Skin Corrosion/Irritation: Expected to cause skin irritation.[3]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[3]

Table 1: Physicochemical Properties of this compound and Related Analogs

PropertyThis compound2,6-Dimethylpyridine (Analog)2,3,6-Trichloropyridine (Analog)
Molecular Formula C₇H₆Cl₃N[5]C₇H₉NC₅H₂Cl₃N
Molecular Weight 210.49 g/mol [6]107.15 g/mol 182.43 g/mol
Appearance Solid (Predicted)LiquidSolid
Boiling Point 240.0±35.0 °C (Predicted)[6]143 - 145 °CNot Available
LogP 3.54 (Predicted)[6]0.109Not Available

Data for this compound are predicted values. Data for analogs are from their respective safety data sheets.

The trichlorinated nature of the target compound suggests that upon combustion or thermal decomposition, it may release hazardous gases such as carbon oxides, nitrogen oxides, and hydrogen chloride.[4][7]

The Core of Safety: Personal Protective Equipment (PPE)

A robust PPE strategy is fundamental to mitigating the risks associated with this compound. The following PPE is considered mandatory when handling this compound, based on the hazards of similar chemicals.[1][2]

  • Eye and Face Protection: Chemical safety goggles that form a tight seal are essential.[8] For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[9][10]

  • Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a suitable initial choice for incidental contact.[9][11] For prolonged handling or immersion, consider gloves made of more resistant materials like neoprene or Viton®, and always check the manufacturer's glove compatibility data.[2][10] Gloves must be inspected before use and disposed of properly after handling the chemical.[7]

  • Body Protection: A standard laboratory coat is required.[11] For tasks with a higher potential for splashes or significant exposure, a chemically resistant apron or suit should be utilized.[8]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2] If engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[2]

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Safety Goggles/ Face Shield don1->don2 don3 3. Gloves don2->don3 doff1 1. Gloves (Contaminated) doff2 2. Lab Coat doff1->doff2 doff3 3. Safety Goggles/ Face Shield doff2->doff3

Caption: Sequential process for correctly putting on and taking off Personal Protective Equipment.

Standard Operating Procedures: From Benchtop to Storage

Adherence to meticulously planned procedures is crucial for safe handling.

Engineering Controls and Work Area Preparation
  • Primary Engineering Control: Always handle this compound within a properly functioning chemical fume hood.[2]

  • Work Area: Ensure the work area is clean, uncluttered, and free of incompatible materials. An eyewash station and safety shower must be readily accessible.[12][13]

Handling Protocols
  • Preparation: Before handling, ensure all necessary equipment and reagents are inside the fume hood. Don the appropriate PPE as outlined in Section 3.[2]

  • Aliquoting: Carefully transfer the required amount of the compound, minimizing the creation of dust if it is a solid. Use appropriate, clean tools.

  • Reaction Setup: Conduct all experimental procedures within the fume hood, keeping the sash at the lowest practical height.[2]

  • Post-Handling: After use, ensure the container is tightly sealed.[12] Decontaminate any surfaces that may have come into contact with the chemical.

Storage Requirements

Proper storage is critical to maintaining the stability of the compound and preventing accidental release.

  • Container: Keep the compound in its original, tightly closed container.[12]

  • Location: Store in a cool, dry, and well-ventilated area.[13][14] The storage location should be secure and accessible only to authorized personnel.[3][15]

  • Incompatibilities: Store away from strong oxidizing agents and incompatible materials.[3][14] Avoid storing near heat, sparks, or open flames.[14]

Emergency Preparedness: A Proactive Approach

Anticipating and preparing for emergencies is a cornerstone of laboratory safety.

First Aid Measures

These first-aid recommendations are based on the expected hazards of chlorinated pyridines.[3][4]

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][4] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill Response

In the event of a spill, the following procedure, adapted from guidelines for similar compounds, should be followed.[1][15]

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate ppe Don Appropriate PPE (if safe to do so) evacuate->ppe contain Contain Spill with Inert Absorbent Material (e.g., sand, vermiculite) ppe->contain collect Carefully Collect Absorbed Material into a Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area with Appropriate Solvent collect->decontaminate report Report Incident to EHS decontaminate->report

Caption: Decision workflow for responding to a chemical spill in the laboratory.

End-of-Life Cycle: Waste Management and Disposal

Proper disposal of this compound and associated waste is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Classification: Any unused product and contaminated materials should be treated as hazardous waste.[1]

  • Segregation: It is imperative to segregate halogenated organic waste from non-halogenated waste streams due to different disposal requirements.[1][2]

  • Containers: Collect waste in a designated, properly labeled, and sealed hazardous waste container. The label should clearly state "Hazardous Waste" and the chemical name.[1]

  • Disposal: All waste must be disposed of through an approved hazardous waste disposal service in accordance with all local, state, and federal regulations.[1][3] Do not dispose of this chemical down the drain.[16][17]

Conclusion: A Commitment to Safety

The safe and effective use of this compound in research and development hinges on a comprehensive understanding of its potential hazards and the diligent application of safety protocols. By treating this compound with the respect it deserves—grounded in the knowledge gained from its chemical analogs—and by adhering to the principles of proactive risk management, scientists can confidently and safely explore its synthetic potential. This guide serves as a foundational resource, but it is the continuous commitment of the individual researcher to a culture of safety that ultimately ensures a secure and productive scientific environment.

References

Methodological & Application

The Strategic deployment of 3,4,5-Trichloro-2,6-dimethylpyridine in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the intricate landscape of organic synthesis, the choice of a base can be as critical as the selection of the primary reactants. The ideal base should be a potent proton scavenger while remaining an inert spectator to the main transformation, a property elegantly embodied by sterically hindered, non-nucleophilic bases. Among this class of reagents, 3,4,5-Trichloro-2,6-dimethylpyridine, also known as 3,4,5-trichloro-2,6-lutidine, has emerged as a valuable tool for chemists navigating the challenges of complex molecule synthesis. This comprehensive guide provides an in-depth exploration of the applications and protocols for this versatile reagent, designed for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Strategic Advantages

This compound (CAS No. 28597-08-2) is a solid with a molecular weight of 210.49 g/mol and the molecular formula C₇H₆Cl₃N.[1][2] Its strategic utility in organic synthesis stems from a unique combination of electronic and steric properties. The two methyl groups at the 2 and 6 positions sterically shield the nitrogen atom, significantly diminishing its nucleophilicity. Concurrently, the three electron-withdrawing chlorine atoms on the pyridine ring modulate its basicity, rendering it a moderately weak base. This combination of high steric hindrance and attenuated basicity makes it an exceptional choice for reactions where a non-nucleophilic proton scavenger is required to prevent unwanted side reactions.

PropertyValueSource
Molecular FormulaC₇H₆Cl₃NPubChem[1]
Molecular Weight210.49 g/mol Sigma-Aldrich
CAS Number28597-08-2Sigma-Aldrich[3]
Physical FormSolidSigma-Aldrich
Storage Temperature2-8°C, under inert gasSigma-Aldrich

Core Application: A Non-Nucleophilic Base in Glycosylation Reactions

A paramount application of this compound lies in its role as a proton scavenger in glycosylation reactions. The formation of glycosidic bonds is a cornerstone of carbohydrate chemistry and the synthesis of numerous biologically active molecules. These reactions are often sensitive to the presence of acid, which can be generated as a byproduct. The use of a sterically hindered, non-nucleophilic base is crucial to neutralize the liberated acid without interfering with the sensitive glycosyl donor or acceptor.

The rationale for employing this compound in this context is multifaceted:

  • Prevention of Anomerization: The base effectively neutralizes any acidic species that could catalyze the anomerization of the newly formed glycosidic bond, thus preserving the desired stereochemistry.

  • Suppression of Side Reactions: Its non-nucleophilic nature prevents it from competing with the glycosyl acceptor for the glycosyl donor, a common issue with more nucleophilic bases.

  • Enhanced Stability of Glycosyl Donors: Many glycosyl donors are unstable in the presence of strong or nucleophilic bases. The mild basicity of this compound helps to maintain the integrity of these sensitive reagents.

Experimental Protocols: A Step-by-Step Guide

While specific protocols are highly dependent on the substrates involved, the following general procedure illustrates the application of this compound in a typical glycosylation reaction.

Protocol 1: General Glycosylation Procedure

Mechanistic_Rationale cluster_0 Key Properties of this compound cluster_1 Experimental Choices & Outcomes cluster_2 Desired Synthetic Transformation A High Steric Hindrance I Prevention of Side Reactions A->I Prevents N-alkylation B Moderate Basicity H Efficient Proton Scavenging B->H Neutralizes generated acid C Non-Nucleophilic C->I Avoids competing nucleophilic attack D Use of Anhydrous Solvents J High Yield of Desired Product D->J Prevents hydrolysis of reagents E Inert Atmosphere E->J Maintains reagent integrity F Control of Stoichiometry F->J Ensures complete reaction G Optimal Temperature Control G->I Minimizes decomposition H->J I->J

References

The Strategic Application of 3,4,5-Trichloro-2,6-dimethylpyridine in the Synthesis of Axially Chiral Scaffolds for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Polychlorinated Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring remains a cornerstone scaffold, present in a significant percentage of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding interactions make it a privileged structure in drug design. Within the vast family of pyridine derivatives, polychlorinated systems offer medicinal chemists a versatile platform for the construction of complex molecular architectures through sequential and site-selective cross-coupling reactions. This guide focuses on the strategic applications of 3,4,5-Trichloro-2,6-dimethylpyridine , a key building block for the synthesis of sterically hindered, multi-substituted pyridines with significant potential in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

The strategic placement of three chlorine atoms at the 3, 4, and 5 positions, flanked by two methyl groups at the 2 and 6 positions, renders this molecule an ideal precursor for the generation of 3,4,5-triaryl-2,6-dimethylpyridine scaffolds via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The inherent steric hindrance imposed by the ortho-methyl groups often leads to the formation of stable atropisomers—stereoisomers arising from restricted rotation around a single bond.[2] This axial chirality is of profound interest in drug discovery, as individual atropisomers can exhibit vastly different pharmacological profiles, including potency, selectivity, and pharmacokinetic properties.[3][4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and protocols for the utilization of this compound as a gateway to novel, biologically active molecules. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative scientific literature.

Core Application: A Gateway to Atropisomeric Triarylpyridine Kinase Inhibitors

The 3,4,5-triaryl-2,6-dimethylpyridine core, accessible from this compound, is a compelling scaffold for the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The design of selective kinase inhibitors is a major focus of contemporary drug discovery. The triaryl substitution pattern allows for the precise orientation of functional groups to interact with key residues within the ATP-binding pocket of a target kinase, while the central pyridine ring can act as a hinge-binding motif. The atropisomeric nature of these molecules can lead to enhanced selectivity and potency, as one enantiomer may fit the target's active site more favorably than the other.[3]

Synthetic Strategy: Sequential Suzuki-Miyaura Cross-Coupling

The primary application of this compound in medicinal chemistry is its use as a substrate in sequential Suzuki-Miyaura cross-coupling reactions to introduce three different aryl or heteroaryl groups. The reactivity of the chlorine atoms is influenced by their electronic environment and steric accessibility, allowing for a degree of regioselectivity. While direct literature on the sequential coupling of this compound is sparse, extensive studies on the analogous 3,4,5-tribromo-2,6-dimethylpyridine provide a robust framework for protocol development, as the underlying principles of reactivity are similar.

The general workflow for the synthesis of a triarylpyridine from this compound is depicted below:

G start This compound step1 Suzuki-Miyaura Coupling (Arylboronic Acid 1) start->step1 intermediate1 Monosubstituted Pyridine step1->intermediate1 step2 Suzuki-Miyaura Coupling (Arylboronic Acid 2) intermediate1->step2 intermediate2 Disubstituted Pyridine step2->intermediate2 step3 Suzuki-Miyaura Coupling (Arylboronic Acid 3) intermediate2->step3 final_product 3,4,5-Triaryl-2,6-dimethylpyridine (Potential Kinase Inhibitor) step3->final_product

Caption: Sequential Suzuki-Miyaura coupling workflow.

Experimental Protocols

The following protocols are adapted from established procedures for the Suzuki-Miyaura coupling of polychlorinated and polybrominated pyridines.[5][6] Researchers should note that optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.

Protocol 1: General Procedure for Mono-arylation of this compound

This protocol describes a general method for the first Suzuki-Miyaura coupling to introduce an aryl group, typically at the 4-position due to electronic effects.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 3 equivalents)

  • Toluene/Water (e.g., 5:1 mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium phosphate (3.0 mmol).

  • Add the palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed toluene/water solvent system (e.g., 6 mL).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Pd(OAc)₂ is a common and effective palladium precursor. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the less reactive aryl chlorides.

  • Base: K₃PO₄ is a moderately strong base that is effective in Suzuki-Miyaura couplings and is generally compatible with a wide range of functional groups.

  • Solvent System: The use of a toluene/water mixture is common, as water can aid in the dissolution of the base and facilitate the transmetalation step.

Protocol 2: Stepwise Di- and Tri-arylation

Subsequent arylations can be achieved by reacting the purified mono- or di-substituted pyridine from the previous step with a different arylboronic acid. The reaction conditions may require adjustment based on the electronic and steric properties of the substrate. For less reactive chloro-positions, a more active catalyst system (e.g., using a more electron-rich ligand or a different palladium precursor) or higher temperatures may be necessary. Microwave-assisted heating can also be employed to reduce reaction times.[6]

Table 1: Representative Suzuki-Miyaura Coupling Conditions for Polychloropyridines

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O10012>90Adapted from[5]
Pd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (3)Dioxane1101685-95Adapted from[7]
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane/H₂O120 (MW)0.570-90Adapted from[6]

Application in Kinase Inhibitor Design: A Hypothetical Synthesis

To illustrate the potential of this compound, we present a hypothetical synthetic route to a potential kinase inhibitor targeting a generic kinase with a hydrophobic pocket and a hinge region.

G start This compound step1 Suzuki Coupling (4-methoxyphenylboronic acid) start->step1 intermediate1 4-(4-methoxyphenyl)-3,5-dichloro- 2,6-dimethylpyridine step1->intermediate1 step2 Suzuki Coupling (3-aminophenylboronic acid) intermediate1->step2 intermediate2 3-Aryl-4-(4-methoxyphenyl)-5-chloro- 2,6-dimethylpyridine step2->intermediate2 step3 Suzuki Coupling (Pyrimidin-5-ylboronic acid) intermediate2->step3 final_product Triarylpyridine Kinase Inhibitor Scaffold step3->final_product

Caption: Hypothetical synthesis of a triarylpyridine kinase inhibitor scaffold.

In this hypothetical example, the 4-methoxyphenyl group could occupy a hydrophobic pocket, the 3-aminophenyl group could be further functionalized to interact with solvent-exposed regions or form additional hydrogen bonds, and the pyrimidinyl group could serve as a hinge-binder. The atropisomeric nature of the final compound would necessitate separation of the enantiomers and evaluation of their individual biological activities.

Synthesis of the Starting Material: this compound

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry, offering a reliable entry point to sterically congested and axially chiral 3,4,5-triaryl-2,6-dimethylpyridine scaffolds. The protocols and strategies outlined in this guide, based on robust and well-established Suzuki-Miyaura cross-coupling chemistry, provide a solid foundation for the synthesis of novel and potentially potent kinase inhibitors and other biologically active molecules. The exploration of the unique three-dimensional chemical space offered by the atropisomeric products derived from this starting material holds significant promise for the discovery of next-generation therapeutics with enhanced selectivity and efficacy. As our understanding of atropisomerism in drug action continues to grow, so too will the importance of scaffolds such as this compound in the armamentarium of the medicinal chemist.

References

The Researcher's Guide to Hyperpolarization in MRI: Principles, Polarizing Agents, and In-Depth Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Metabolic Imaging with Hyperpolarization

Standard Magnetic Resonance Imaging (MRI) provides exceptional anatomical detail, but it falls short in capturing the dynamic biochemical processes that define cellular function and disease. The primary limitation is the inherently low sensitivity of MRI, stemming from the minuscule population difference between nuclear spin states at thermal equilibrium. Hyperpolarization techniques overcome this fundamental barrier by transiently increasing the nuclear spin polarization of imaging agents by over 10,000-fold. This dramatic signal enhancement enables real-time, non-invasive metabolic imaging in vivo, opening a new frontier in diagnostics and drug development.

This guide focuses on dissolution Dynamic Nuclear Polarization (d-DNP) , the most widely used hyperpolarization method for in vivo metabolic MRI. We will delve into the core principles of d-DNP, explore the critical role and characteristics of polarizing agents, and provide detailed, field-proven protocols for the hyperpolarization of [1-¹³C]pyruvate, a key metabolic probe. While this guide provides a comprehensive overview of established methods, it is important to note that the field is in constant evolution. A thorough literature search for the specific application of 3,4,5-Trichloro-2,6-dimethylpyridine as a hyperpolarizer did not yield any published results at the time of writing, indicating it is not a currently utilized agent in this context. Therefore, this guide will focus on the well-characterized and widely adopted classes of polarizing agents.

Part 1: The Core Principles of Dissolution Dynamic Nuclear Polarization (d-DNP)

The d-DNP process can be understood as a transfer of polarization from highly polarized electron spins to the nuclear spins of a target molecule. This is achieved in a specialized apparatus called a polarizer .

The fundamental steps are:

  • Sample Preparation: The target molecule (e.g., [1-¹³C]pyruvate) is mixed with a stable free radical, known as the polarizing agent , and a glassing agent to ensure a homogenous, amorphous solid upon freezing.

  • Polarization: The sample is cooled to cryogenic temperatures (typically ~1.2-1.4 K) in a high magnetic field (e.g., 3.35 T to 7 T). At this state, the free electrons of the polarizing agent are almost completely polarized.

  • Microwave Irradiation: The sample is irradiated with microwaves at a frequency close to the electron paramagnetic resonance (EPR) frequency of the radical. This irradiation facilitates the transfer of the high electron spin polarization to the surrounding nuclear spins (e.g., ¹³C) of the target molecule.

  • Rapid Dissolution: Once the nuclear polarization reaches a steady state (typically after 1-2 hours), the hyperpolarized solid sample is rapidly dissolved with a superheated, sterile aqueous buffer. This process transforms the solid sample into an injectable liquid in a matter of seconds, while largely preserving the hyperpolarized state.

  • Injection and Imaging: The hyperpolarized liquid is then swiftly transferred and injected, and the metabolic fate of the probe is imaged in real-time using a specialized MRI pulse sequence.

The entire process, from dissolution to data acquisition, must be completed within a few multiples of the spin-lattice relaxation time (T₁) of the hyperpolarized nucleus, which for [1-¹³C]pyruvate is on the order of 60 seconds in aqueous solution at clinical field strengths.[1]

DNP_Workflow cluster_polarizer Polarizer System cluster_mri MRI Suite SamplePrep 1. Sample Preparation ([¹³C]Pyruvate + Radical) Polarization 2. Polarization (~1.2 K, 3-7 T) SamplePrep->Polarization Insert Sample Microwave 3. Microwave Irradiation (Polarization Transfer) Polarization->Microwave Cool & Stabilize Dissolution 4. Rapid Dissolution (Heated Buffer) Microwave->Dissolution Polarization Buildup Injection 5. Injection Dissolution->Injection Transfer Hyperpolarized Agent Imaging 6. Metabolic Imaging Injection->Imaging IV Administration

A simplified workflow of the dissolution DNP process.

Part 2: The Heart of Hyperpolarization - The Polarizing Agent

The choice of polarizing agent is critical to the success of a d-DNP experiment. The ideal agent should possess specific chemical and physical properties that maximize polarization transfer efficiency while minimizing negative impacts on the hyperpolarized probe or the biological system under study.

Desirable Properties of a Polarizing Agent:
  • High Stability: The radical must be chemically stable under the conditions of sample preparation, polarization, and dissolution.

  • Good Solubility: It must be soluble in the glassing matrix along with the target molecule to ensure a homogenous mixture.

  • Appropriate EPR Linewidth: The width of the EPR spectrum is a key determinant of the DNP mechanism.

    • Narrow Linewidth Radicals (e.g., Trityls): These are ideal for directly polarizing low-gamma nuclei like ¹³C via the Solid Effect (SE). The narrow line allows for selective irradiation to drive the polarization transfer.

    • Broad Linewidth Radicals (e.g., Nitroxides): These are more effective for polarizing high-gamma nuclei like ¹H through the Cross Effect (CE) or Thermal Mixing (TM). The polarization can then be transferred to ¹³C via cross-polarization.

  • Favorable Electron Relaxation Times (T₁e): The electron T₁e should be long enough to allow for efficient polarization transfer but short enough to enable the system to return to equilibrium for repeated experiments if needed. Gadolinium chelates are sometimes added in trace amounts to shorten T₁e and improve DNP efficiency, particularly with trityl radicals.

Classes of Polarizing Agents:

Two main classes of stable free radicals dominate the field of d-DNP for metabolic imaging:

  • Trityl Radicals (e.g., OX063): These carbon-centered radicals are characterized by a very narrow EPR linewidth. This makes them highly efficient for direct polarization of ¹³C nuclei. The optimal concentration for trityl OX063 is typically around 15 mM.[2][3][4][5][6] They are the most commonly used polarizing agents for clinical studies with [1-¹³C]pyruvate.

  • Nitroxide Radicals (e.g., TEMPOL): These radicals, such as 4-oxo-TEMPO and TEMPOL (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl), have a broader EPR line. They are particularly effective at polarizing ¹H. While less efficient for direct ¹³C polarization, they are valuable in preclinical studies and for hyperpolarizing ¹H-containing molecules. Optimal concentrations are generally higher, in the range of 40-50 mM.[4] It is important to note that nitroxide radicals like TEMPOL can have biological effects, acting as antioxidants, which must be considered when interpreting in vivo metabolic data.[7][8][9][10]

DNP_Mechanisms cluster_trityl Trityl Radicals (e.g., OX063) cluster_nitroxide Nitroxide Radicals (e.g., TEMPOL) Trityl Narrow EPR Line Solid Effect (SE) Direct ¹³C Polarization NucleusC13 ¹³C Nucleus (Low Polarization) Trityl:f2->NucleusC13 Direct Transfer Nitroxide Broad EPR Line Cross Effect (CE) / Thermal Mixing (TM) ¹H Polarization → ¹³C NucleusH1 ¹H Nucleus (Low Polarization) Nitroxide:f2->NucleusH1 Initial Transfer Microwave Microwave Irradiation Microwave->Trityl:f1 Microwave->Nitroxide:f1 Electron Electron Spin (High Polarization) Electron->Microwave NucleusH1->NucleusC13 Cross-Polarization

DNP mechanisms for different classes of polarizing agents.

Part 3: Field-Proven Protocols for Hyperpolarizing [1-¹³C]Pyruvate

The following protocols provide a detailed methodology for the preparation and polarization of [1-¹³C]pyruvate using both a trityl and a nitroxide radical. These protocols are intended as a guide and may require optimization based on the specific polarizer, magnetic field strength, and experimental goals.

Protocol 1: Hyperpolarization of [1-¹³C]Pyruvic Acid using Trityl Radical (OX063)

This protocol is standard for preclinical and clinical research aiming for high ¹³C polarization.

Materials:

  • [1-¹³C]Pyruvic acid (neat)

  • Trityl radical OX063 (tris(8-carboxy-2,2,6,6-tetra(methoxyethyl)benzo[1,2-d:4,5-d']bis(1,3)dithiole-4-yl)methyl sodium salt)

  • Optional: Gadolinium chelate (e.g., Dotarem)

  • Dissolution buffer (e.g., 80 mM NaOH, 80 mM Tris, 0.1 g/L EDTA in water for injection)

  • Sample cups compatible with the polarizer

Procedure:

  • Sample Formulation: In a clean vial, add the trityl radical OX063 to neat [1-¹³C]pyruvic acid to a final concentration of 15 mM .[11]

    • Causality: This concentration is empirically determined to be optimal for maximizing DNP efficiency without causing excessive line broadening or relaxation effects.[2][3][5][6]

  • Optional Gd³⁺ Doping: For enhanced polarization, a gadolinium chelate can be added to a final concentration of approximately 1 mM .[11]

    • Causality: Gd³⁺ acts as a relaxation agent for the electron spins of the radical, which can improve the DNP performance under certain conditions.

  • Mixing: Gently vortex or sonicate the mixture until the radical is fully dissolved. The solution should be a clear, deep green.

  • Aliquotting: Dispense the required volume of the mixture into the sample cup for polarization (e.g., 100 µL).[11]

  • Freezing and Loading: Rapidly freeze the sample cup in liquid nitrogen to create a glassy solid. Load the frozen sample into the pre-cooled polarizer.

  • Polarization: Initiate the polarization sequence. This typically involves cooling to ~1.4 K at a field of 3.35 T (or other field/temperature combinations) and irradiating with microwaves for approximately 45-90 minutes.[11]

  • Dissolution: Once polarization is complete, dissolve the sample with the pre-heated (~185 °C) and pressurized dissolution buffer. The final concentration of the injected pyruvate solution is typically around 80 mM with a physiological pH of ~7.6-7.8.[11][12]

  • Quality Control & Injection: The hyperpolarized solution should be rapidly transferred for injection. The polarization level can be measured using a dedicated polarimeter or by acquiring a small flip angle spectrum in the MRI scanner.

Protocol 2: Hyperpolarization of [1-¹³C]Pyruvate using Nitroxide Radical (4-oxo-TEMPO)

This protocol is more common in preclinical research, particularly when ¹H polarization is also of interest.

Materials:

  • [1-¹³C]Pyruvic acid

  • 4-oxo-TEMPO

  • Glassing agents (e.g., a mixture of glycerol and water, or DMSO)

  • Dissolution buffer

  • Sample cups

Procedure:

  • Sample Formulation: Prepare a solution containing the desired concentration of [1-¹³C]pyruvic acid in a glassing solution (e.g., 1:1 v/v glycerol:water).

  • Radical Addition: Add 4-oxo-TEMPO to the solution to a final concentration of 40-50 mM .[4]

    • Causality: Nitroxide radicals require a higher concentration than trityls to achieve optimal DNP performance due to their different EPR properties and the DNP mechanisms they rely on (CE/TM).

  • Mixing: Ensure the radical is fully dissolved.

  • Aliquotting, Freezing, and Loading: Follow steps 4 and 5 from Protocol 1.

  • Polarization: Initiate the polarization sequence. The parameters (time, temperature, magnetic field) will be similar to those in Protocol 1, but the optimal microwave frequency will differ due to the different g-factor of the nitroxide radical.

  • Dissolution and Injection: Follow steps 7 and 8 from Protocol 1.

Part 4: Quantitative Performance and Data

The performance of a hyperpolarization experiment is judged by several key parameters. The table below summarizes typical values for the hyperpolarization of [1-¹³C]pyruvate using trityl and nitroxide radicals.

ParameterTrityl Radical (OX063)Nitroxide Radical (4-oxo-TEMPO)UnitReference(s)
Optimal Concentration 1540 - 50mM[2][4]
Primary DNP Mechanism Solid Effect (SE)Thermal Mixing (TM) / Cross Effect (CE)-[4]
Target Nucleus for Polarization Direct ¹³CPrimarily ¹H (then to ¹³C)-
Typical Liquid-State Polarization 20 - 50+%10 - 30%%[8][11][13]
T₁ of Hyperpolarized [1-¹³C]Pyruvate ~65 (at 4.7 T)~65 (at 4.7 T)seconds[1]
Typical Substrate Neat [1-¹³C]Pyruvic Acid[1-¹³C]Pyruvic Acid in glassing solution-[11]
Biological Considerations Generally considered biologically inertCan have antioxidant/biological effects-[7][8]

Note: Polarization levels are highly dependent on the specific polarizer (magnetic field, temperature), polarization time, and dissolution efficiency. The T₁ relaxation time is dependent on the magnetic field strength, temperature, and solution pH.[12]

Conclusion and Future Outlook

Dissolution DNP has revolutionized the field of metabolic imaging, providing unprecedented sensitivity for probing in vivo biochemistry. The choice of polarizing agent is a cornerstone of this technique, with trityl and nitroxide radicals offering distinct advantages for different applications. As technology advances, with higher field polarizers and novel radical designs, we can expect further increases in polarization levels and the variety of molecules that can be studied. This will continue to drive new discoveries in our understanding of disease and accelerate the development of next-generation therapies.

References

Application Notes and Protocols: The Strategic Role of 3,4,5-Trichloro-2,6-dimethylpyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Advanced Agrochemical Design with Polychlorinated Pyridines

In the competitive landscape of agrochemical research and development, the strategic selection of molecular building blocks is paramount to the discovery of novel, effective, and environmentally conscious crop protection agents. Among the vast arsenal of chemical intermediates, polychlorinated pyridines have emerged as a cornerstone for the synthesis of a diverse range of herbicides, fungicides, and insecticides. This technical guide delves into the specific and critical role of 3,4,5-Trichloro-2,6-dimethylpyridine as a key intermediate, with a particular focus on its function as a precursor to trifluoromethylpyridine (TFMP) moieties—a toxophore of significant importance in modern agrochemical design.

While direct commercial agrochemicals originating from this compound are not extensively documented in publicly available literature, its structural analogues and the well-established synthetic pathways involving similar polychlorinated picolines provide a robust framework for understanding its application. The primary utility of this compound lies in its potential for selective chlorine-fluorine exchange reactions, which pave the way for the introduction of the trifluoromethyl (-CF3) group. The trifluoromethyl group is highly sought after in agrochemical design due to its unique electronic properties and metabolic stability, which can significantly enhance the biological activity of the final product.

This guide will provide a comprehensive overview of the synthetic logic, key reaction mechanisms, and detailed protocols relevant to the utilization of this compound and its analogues in the synthesis of advanced agrochemical scaffolds.

Core Principles: The Significance of Chlorination and Subsequent Fluorination

The synthesis of many contemporary agrochemicals containing a trifluoromethylpyridine core often commences with the chlorination of picoline (methylpyridine) derivatives. This multi-step chlorination serves two primary purposes:

  • Activation of the Pyridine Ring: The introduction of multiple chlorine atoms significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic substitution reactions.

  • Formation of a Trichloromethyl Precursor: The methyl groups are exhaustively chlorinated to form trichloromethyl (-CCl3) groups, which are the direct precursors to the desired trifluoromethyl (-CF3) moiety.

Subsequent fluorination, typically employing reagents like hydrogen fluoride (HF), facilitates the exchange of chlorine atoms with fluorine atoms. This halogen exchange (HALEX) reaction is a cornerstone of industrial organofluorine chemistry.

The presence of methyl groups at the 2 and 6 positions, as in this compound, influences the reactivity of the pyridine ring and the adjacent methyl groups. A plausible synthetic pathway involving this intermediate would be its further chlorination to form a bis(trichloromethyl)pyridine derivative, followed by fluorination.

Visualizing the Synthetic Pathway: From Trichlorodimethylpyridine to Trifluoromethylated Agrochemical Precursors

The following diagram illustrates the conceptual synthetic pathway from a chlorinated dimethylpyridine to a trifluoromethylated pyridine, a key building block for various agrochemicals.

G A 2,6-Dimethylpyridine B This compound A->B Ring Chlorination C 3,4,5-Trichloro-2,6-bis(trichloromethyl)pyridine B->C Side-Chain Chlorination (e.g., Cl2, UV light) D 3,5-Dichloro-2,4,6-tris(trifluoromethyl)pyridine (Hypothetical Product) C->D Halogen Exchange (HALEX) (e.g., HF, catalyst) E Nucleophilic Substitution / Cross-Coupling D->E Further Functionalization F Final Agrochemical Product E->F

Caption: Conceptual workflow for the synthesis of agrochemicals.

Detailed Protocols: Synthesis and Application

Protocol 1: Synthesis of Trifluoromethylpyridines from Polychlorinated Precursors (Adapted from Patent Literature)

This protocol is based on the principles outlined in European Patent EP 0110690 A1, which describes the fluorination of a structurally similar compound, 3,4,5-trichloro-2-(trichloromethyl)pyridine. This serves as an excellent model for the potential conversion of a fully chlorinated derivative of this compound.

Objective: To synthesize a trifluoromethylpyridine derivative from a polychlorinated precursor via a halogen exchange reaction.

Materials:

  • 3,4,5-Trichloro-2,6-bis(trichloromethyl)pyridine (Hypothetical Starting Material)

  • Anhydrous Hydrogen Fluoride (HF)

  • Lewis Acid Catalyst (e.g., FeCl3, SbCl5)

  • High-pressure autoclave (e.g., Hastelloy or Monel)

  • Solvent (optional, e.g., inert fluorinated solvent)

  • Neutralizing agent (e.g., aqueous NaHCO3 or KOH)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous MgSO4)

Procedure:

  • Reactor Preparation: Ensure the high-pressure autoclave is clean, dry, and passivated. The use of corrosion-resistant alloys is critical when working with anhydrous HF at elevated temperatures.

  • Charging the Reactor: Under an inert atmosphere (e.g., nitrogen or argon), charge the autoclave with the polychlorinated pyridine precursor and the Lewis acid catalyst.

  • Introduction of HF: Cool the autoclave to a low temperature (e.g., -78 °C using a dry ice/acetone bath) and carefully condense a molar excess of anhydrous hydrogen fluoride into the reactor. Extreme caution must be exercised when handling anhydrous HF due to its high toxicity and corrosivity.

  • Reaction: Seal the autoclave and slowly heat the reaction mixture to the desired temperature (typically between 100-200 °C). The reaction pressure will increase significantly. Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by GC-MS.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess HF into a suitable scrubber.

  • Neutralization: Quench the reaction mixture by slowly adding it to a cooled, stirred aqueous solution of a neutralizing agent.

  • Extraction: Extract the aqueous layer with an organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over a drying agent, filter, and concentrate under reduced pressure to obtain the crude trifluoromethylpyridine product.

  • Purification: Purify the crude product by fractional distillation or column chromatography.

Causality of Experimental Choices:

  • Anhydrous Conditions: The presence of water can lead to the formation of byproducts and reduce the efficiency of the fluorinating agent.

  • Lewis Acid Catalyst: The catalyst facilitates the cleavage of the C-Cl bond and the formation of the C-F bond, accelerating the halogen exchange reaction.

  • High Temperature and Pressure: These conditions are often necessary to overcome the activation energy for the cleavage of the strong C-Cl bonds on the aromatic ring and the trichloromethyl groups.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution on a Polyhalogenated Pyridine Ring

Once a trifluoromethylated pyridine intermediate is synthesized, the remaining chlorine atoms on the ring can be selectively replaced by various nucleophiles to build the final agrochemical structure.

Objective: To introduce a functional group onto the polyhalogenated pyridine ring via nucleophilic aromatic substitution.

Materials:

  • Polyhalogenated trifluoromethylpyridine (e.g., 3,5-Dichloro-2,4,6-tris(trifluoromethyl)pyridine)

  • Nucleophile (e.g., an alcohol, thiol, or amine)

  • Base (e.g., K2CO3, NaH, or an organic base like triethylamine)

  • Aprotic polar solvent (e.g., DMF, DMSO, or acetonitrile)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the polyhalogenated trifluoromethylpyridine in the aprotic polar solvent.

  • Addition of Reagents: Add the nucleophile and the base to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic extracts with water and brine to remove any remaining base and solvent.

  • Drying and Concentration: Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Self-Validating System:

The success of this reaction can be validated by comparing the spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) of the product with the expected data for the substituted pyridine. The disappearance of the starting material signal and the appearance of new signals corresponding to the introduced functional group will confirm the transformation.

Quantitative Data Summary

While specific yield data for reactions starting with this compound is not available, the following table presents typical yields for analogous transformations reported in the literature, which can serve as a benchmark for experimental design.

Starting Material AnalogueReaction TypeProduct TypeTypical Yield Range (%)
Polychlorinated picolineSide-chain chlorinationPolychlorinated (trichloromethyl)pyridine70-90
Polychlorinated (trichloromethyl)pyridineHalogen Exchange (Fluorination)(Trifluoromethyl)pyridine60-85
Polyhalogenated pyridineNucleophilic Aromatic SubstitutionFunctionalized pyridine50-95

Conclusion and Future Outlook

This compound represents a valuable, albeit specialized, intermediate in the vast field of agrochemical synthesis. Its primary strategic importance lies in its potential as a precursor to trifluoromethylated 2,6-dimethylpyridines. The protocols and principles outlined in this guide, based on well-established transformations of analogous compounds, provide a solid foundation for researchers and scientists to explore the utility of this and similar polychlorinated building blocks. As the demand for more effective and selective agrochemicals continues to grow, the innovative use of such highly functionalized intermediates will undoubtedly play a crucial role in the development of next-generation crop protection solutions.

Application Notes and Protocols for the Synthesis of Derivatives from 3,4,5-Trichloro-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of synthetic methodologies for the derivatization of 3,4,5-trichloro-2,6-dimethylpyridine. This versatile scaffold is a valuable starting material for the synthesis of novel compounds in pharmaceutical and agrochemical research. The strategic placement of chloro-substituents at the C3, C4, and C5 positions, flanked by two methyl groups at C2 and C6, offers a unique reactivity profile that can be exploited for selective functionalization. This document details protocols for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing researchers with the foundational knowledge to design and execute synthetic routes to a diverse range of substituted pyridine derivatives.

Introduction

Polychlorinated pyridine derivatives are crucial intermediates in the synthesis of a wide array of biologically active molecules.[1] The pyridine core is a common motif in pharmaceuticals, and the presence of chlorine atoms provides reactive handles for the introduction of various functional groups, thereby enabling the exploration of structure-activity relationships (SAR). This compound, in particular, presents an interesting case for selective derivatization. The chlorine atom at the C4 position is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen and the adjacent chlorine atoms. The chlorine atoms at the C3 and C5 positions are less activated for SNAr but are amenable to palladium-catalyzed cross-coupling reactions. The methyl groups at C2 and C6 provide steric hindrance that can influence the regioselectivity of these transformations.

This guide will explore the key synthetic strategies for the derivatization of this compound, with a focus on providing detailed, actionable protocols.

I. Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The C4 position of the pyridine ring is the most susceptible to nucleophilic attack due to resonance stabilization of the Meisenheimer intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom.[2][3] This inherent reactivity allows for the selective substitution of the C4-chloro substituent with a variety of nucleophiles.

Causality Behind Experimental Choices:
  • Solvent: Aprotic polar solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically employed to solubilize the reactants and facilitate the formation of the charged Meisenheimer intermediate.

  • Base: For nucleophiles such as amines and alcohols, a non-nucleophilic base is often required to neutralize the HCl generated during the reaction and to deprotonate the nucleophile, increasing its reactivity. Common choices include potassium carbonate (K₂CO₃), sodium hydride (NaH), or an excess of the amine nucleophile itself.

  • Temperature: The reaction temperature is a critical parameter that needs to be optimized. While some highly reactive nucleophiles may react at room temperature, heating is often necessary to overcome the activation energy of the reaction. However, excessive temperatures can lead to side reactions and decomposition.

Protocol 1: Synthesis of 4-Amino-3,5-dichloro-2,6-dimethylpyridine

This protocol describes the substitution of the C4-chloro group with an amino group using ammonia. This is a foundational reaction for creating a key building block for further derivatization.

Materials:

  • This compound

  • Ammonia solution (e.g., 28-30% in water) or ammonia gas

  • N-Methyl-2-pyrrolidone (NMP)

  • Autoclave or sealed reaction vessel

Procedure:

  • In a high-pressure autoclave, dissolve this compound (1.0 eq) in NMP.

  • Cool the solution and add an excess of aqueous ammonia solution (e.g., 10-20 eq). Alternatively, bubble ammonia gas through the solution.

  • Seal the autoclave and heat the reaction mixture to 100-150 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford 4-amino-3,5-dichloro-2,6-dimethylpyridine.

Protocol 2: Synthesis of 4-Alkoxy-3,5-dichloro-2,6-dimethylpyridine

This protocol details the synthesis of 4-alkoxy derivatives via a Williamson-type ether synthesis.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base (e.g., potassium tert-butoxide)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (1.1 eq) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the alkoxide solution.

  • Heat the reaction mixture to a temperature between 60-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the desired 4-alkoxy-3,5-dichloro-2,6-dimethylpyridine.

II. Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions are particularly useful for functionalizing the C3 and C5 positions, which are less reactive towards SNAr. The reactivity of the chloro-substituents in cross-coupling reactions generally follows the order C4 > C3/C5, although this can be influenced by the specific reaction conditions and ligands used.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[4] While specific literature on the Suzuki coupling of this compound is scarce, extensive studies on the analogous 3,4,5-tribromo-2,6-dimethylpyridine provide a strong foundation for protocol development.[5][6][7] The following protocol is adapted from these studies.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow Start Start: this compound + Arylboronic Acid Reagents Reagents: - Pd Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) - Base (e.g., K₃PO₄) - Solvent (e.g., Toluene) Start->Reagents Combine Reaction Reaction: - Inert Atmosphere (Ar/N₂) - Heat (e.g., 90 °C) Reagents->Reaction Execute Workup Workup: - Dilute with EtOAc - Wash with H₂O & Brine - Dry & Concentrate Reaction->Workup Cool & Quench Purification Purification: - Column Chromatography Workup->Purification Product Product: - Arylated Derivative Purification->Product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Mono-Arylation via Suzuki-Miyaura Coupling

This protocol aims for the selective mono-arylation, likely at the more reactive C4 position. Stoichiometric control of the boronic acid is key to achieving selectivity.

Materials:

  • This compound

  • Arylboronic acid (1.0-1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium phosphate (K₃PO₄) (3.0 eq)

  • Anhydrous toluene

Procedure:

  • To a Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.1 eq), palladium(II) acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (3.0 eq).

  • Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 90 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the mono-arylated product.

Note on Selectivity: To achieve di- or tri-substitution, the stoichiometry of the arylboronic acid should be increased accordingly (e.g., >2.2 eq for di-substitution and >3.3 eq for tri-substitution), and the reaction time may need to be extended.

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[3][8][9] This reaction is valuable for introducing alkynyl moieties, which are versatile functional groups for further transformations.

Diagram of the Sonogashira Coupling Catalytic Cycle:

Sonogashira_Cycle Pd0 Pd(0)L₂ PdII trans-R-Pd(II)(L)₂-X Pd0->PdII Oxidative Addition (R-X) Pd_Alkyne trans-R-Pd(II)(L)₂-C≡CR' PdII->Pd_Alkyne Transmetalation Alkyne R'C≡CH Cu_Alkyne R'C≡CCu Alkyne->Cu_Alkyne Cu(I), Base Cu_Alkyne->PdII Pd_Alkyne->Pd0 Reductive Elimination Product R-C≡CR' Pd_Alkyne->Product Base Base HX [H-Base]⁺X⁻ Base->HX CuX CuX CuX->Cu_Alkyne

Caption: A simplified representation of the Sonogashira coupling catalytic cycle.

Protocol 4: General Procedure for Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a degassed solution of this compound (1.0 eq) in a mixture of THF and triethylamine (e.g., 2:1 v/v), add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq).

  • Degas the mixture again for 5-10 minutes.

  • Add the terminal alkyne (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

C. Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organotin compound, catalyzed by palladium.[2][10][11][12][13] While organotin reagents are toxic, they are often tolerant of a wide range of functional groups.

Protocol 5: General Procedure for Stille Coupling

Materials:

  • This compound

  • Organostannane (e.g., aryl-SnBu₃, vinyl-SnBu₃) (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Anhydrous toluene or DMF

Procedure:

  • In a Schlenk tube, dissolve this compound (1.0 eq) and the organostannane (1.1 eq) in anhydrous toluene.

  • Degas the solution with argon or nitrogen for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.

  • Heat the reaction to 80-110 °C and stir until completion (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the solution with aqueous potassium fluoride (KF) to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

III. Data Summary

The following table provides a hypothetical summary of expected outcomes for the described reactions. Actual yields will vary depending on the specific substrates and optimization of reaction conditions.

Protocol Reaction Type Position(s) Functionalized Exemplary Product Expected Yield Range
1SNArC44-Amino-3,5-dichloro-2,6-dimethylpyridine60-85%
2SNArC44-Methoxy-3,5-dichloro-2,6-dimethylpyridine70-90%
3Suzuki-MiyauraC4 (mono-arylation)4-Phenyl-3,5-dichloro-2,6-dimethylpyridine50-75%
4SonogashiraC4 (mono-alkynylation)4-(Phenylethynyl)-3,5-dichloro-2,6-dimethylpyridine55-80%
5StilleC4 (mono-vinylation)4-Vinyl-3,5-dichloro-2,6-dimethylpyridine50-70%

IV. Troubleshooting and Optimization

  • Low Yields in SNAr: Ensure anhydrous conditions, especially when using strong bases like NaH. Optimize temperature and reaction time. Consider using a more polar aprotic solvent.

  • Mixture of Products in Cross-Coupling: To favor mono-substitution, use a 1:1 stoichiometry of reactants and consider lower reaction temperatures and shorter reaction times. For multiple substitutions, use an excess of the coupling partner and a higher temperature.

  • Dehalogenation: In palladium-catalyzed reactions, dehalogenation can be a side reaction. Ensure the reaction is performed under a strict inert atmosphere and use high-purity reagents.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity. The use of appropriate ligands is crucial to maintain catalytic activity.

V. Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of substituted pyridine derivatives. By leveraging the principles of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, researchers can selectively functionalize the pyridine core to generate novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for the exploration of the chemical space accessible from this intriguing scaffold.

References

Application Notes and Protocols for 3,4,5-Trichloro-2,6-dimethylpyridine: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity of a Polychlorinated Lutidine Scaffold

3,4,5-Trichloro-2,6-dimethylpyridine, a member of the polychlorinated lutidine family, presents a unique scaffold for the synthesis of complex molecular architectures in pharmaceutical and materials science research. Its pyridine core, substituted with three chlorine atoms and two methyl groups, offers multiple sites for functionalization. The electron-withdrawing nature of the chlorine atoms significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) and a versatile substrate for various palladium-catalyzed cross-coupling reactions. The steric hindrance provided by the flanking 2,6-dimethyl groups (lutidine scaffold) can also play a crucial role in directing regioselectivity and modulating reaction kinetics.

This technical guide provides an in-depth analysis of the standard reaction conditions for this compound. We will explore its likely synthetic origins and delve into detailed, field-proven protocols for its application in key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution. The causality behind experimental choices will be explained to provide researchers with a robust framework for methodological development and optimization.

Physicochemical Properties

A summary of the key computed properties of this compound is presented in the table below. These values are essential for reaction planning, including solvent selection and purification strategies.

PropertyValueSource
Molecular Formula C7H6Cl3N--INVALID-LINK--
Molecular Weight 210.5 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
CAS Number 28597-08-2--INVALID-LINK--
Predicted LogP 3.5--INVALID-LINK--

Synthesis of the Starting Material

The synthesis of this compound is not widely documented in readily available literature. However, a plausible synthetic route involves the direct chlorination of 2,6-dimethylpyridine (2,6-lutidine). The synthesis of 2,6-lutidine itself can be achieved through various methods, including the Hantzsch pyridine synthesis or industrial processes involving the reaction of formaldehyde, acetone, and ammonia.

Direct chlorination of pyridine and its derivatives can be a complex process, often leading to a mixture of chlorinated products. Achieving regioselective trichlorination at the 3, 4, and 5 positions would likely require carefully controlled reaction conditions, potentially involving a suitable chlorinating agent and catalyst. A multi-step process involving the synthesis of a substituted pyridine precursor followed by cyclization and subsequent chlorination could also be envisioned.

Key Applications in Cross-Coupling and Nucleophilic Substitution Reactions

The reactivity of the C-Cl bonds in this compound is expected to be position-dependent. The C4-Cl bond is anticipated to be the most reactive towards nucleophilic attack and oxidative addition in palladium catalysis, followed by the C3 and C5 positions. This hierarchy is influenced by both electronic and steric factors.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. Based on studies of the closely related 3,4,5-tribromo-2,6-dimethylpyridine, a regioselective coupling at the 4-position is expected.

Objective: To synthesize 4-aryl-3,5-dichloro-2,6-dimethylpyridine derivatives.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Pd(PPh3)4 (0.02 - 0.05 equivalents)

  • Anhydrous K2CO3 or Cs2CO3 (2.0 - 3.0 equivalents)

  • Anhydrous 1,4-dioxane or toluene/water mixture (e.g., 4:1)

Step-by-Step Protocol:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.5 eq).

  • Add the palladium catalyst, Pd(PPh3)4 (0.03 eq).

  • Add the anhydrous solvent (1,4-dioxane).

  • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).

Causality and Rationale:

  • Catalyst: Pd(PPh3)4 is a commonly used, robust catalyst for Suzuki couplings. For more challenging couplings, more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) in combination with a palladium precursor like Pd2(dba)3 or Pd(OAc)2 may be necessary.

  • Base: An inorganic base is required to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and yield.

  • Solvent: Anhydrous, degassed solvents are crucial to prevent catalyst deactivation.

Protocol 2: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.

Objective: To synthesize 4-alkynyl-3,5-dichloro-2,6-dimethylpyridine derivatives.

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Pd(PPh3)2Cl2 (0.02 - 0.05 equivalents)

  • Copper(I) iodide (CuI) (0.04 - 0.10 equivalents)

  • Triethylamine (Et3N) or Diisopropylamine (DIPA) (as base and solvent)

  • Anhydrous THF or DMF

Step-by-Step Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh3)2Cl2 (0.03 eq), and CuI (0.06 eq).

  • Add the anhydrous solvent (THF or DMF) followed by the amine base (e.g., Et3N, 3.0 eq).

  • Degas the mixture with a stream of argon.

  • Add the terminal alkyne (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 40-60 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH4Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

  • Purify the residue by column chromatography.

Causality and Rationale:

  • Co-catalyst: The copper(I) iodide co-catalyst is crucial for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. Copper-free Sonogashira protocols exist but may require different ligands and conditions.

  • Base: An amine base is required to deprotonate the terminal alkyne and to neutralize the HX byproduct.

Protocol 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides.

Objective: To synthesize 4-amino-3,5-dichloro-2,6-dimethylpyridine derivatives.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Pd2(dba)3 (0.01 - 0.03 equivalents)

  • Bulky phosphine ligand (e.g., XPhos, RuPhos) (0.02 - 0.06 equivalents)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 - 2.0 equivalents)

  • Anhydrous toluene or 1,4-dioxane

Step-by-Step Protocol:

  • In a glovebox or under a strictly inert atmosphere, add the palladium precursor (e.g., Pd2(dba)3, 0.02 eq) and the phosphine ligand (0.04 eq) to a dry Schlenk flask.

  • Add the anhydrous solvent (toluene) and stir for 10 minutes to allow for pre-catalyst formation.

  • Add the base (e.g., NaOtBu, 1.8 eq), this compound (1.0 eq), and the amine (1.2 eq).

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature and quench carefully with saturated aqueous NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify by column chromatography.

Causality and Rationale:

  • Ligand: The choice of a bulky, electron-rich phosphine ligand is critical for the success of Buchwald-Hartwig aminations, especially with less reactive aryl chlorides. These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required. NaOtBu is commonly used, but other bases like LHMDS or K3PO4 can be employed depending on the substrate's functional group tolerance.

Protocol 4: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the trichlorinated pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles like thiols.

Objective: To synthesize 4-thioether-3,5-dichloro-2,6-dimethylpyridine derivatives.

Materials:

  • This compound

  • Thiol (1.0 - 1.2 equivalents)

  • Potassium carbonate (K2CO3) or Sodium hydride (NaH) (1.1 - 1.5 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

Step-by-Step Protocol:

  • To a round-bottom flask, add the thiol (1.1 eq) and the anhydrous solvent (DMF).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the base (e.g., NaH, 1.2 eq) portion-wise to form the thiolate. Stir for 20-30 minutes at 0 °C.

  • Add a solution of this compound (1.0 eq) in a minimal amount of DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate.

  • Purify the crude product by column chromatography.

Causality and Rationale:

  • Nucleophile and Base: The reaction proceeds via the formation of a highly nucleophilic thiolate anion in situ. The choice of base depends on the acidity of the thiol.

  • Solvent: A polar aprotic solvent like DMF or DMSO is typically used to dissolve the reactants and facilitate the SNAr reaction.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the palladium-catalyzed cross-coupling of this compound.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification reagents Combine Substrate, Coupling Partner, & Base catalyst Add Pd Catalyst & Ligand solvent Add Anhydrous, Degassed Solvent degas Degas Mixture (e.g., Ar sparging) solvent->degas Under Inert Atmosphere heat Heat to 80-110 °C monitor Monitor by TLC / GC-MS quench Cool & Quench (e.g., H2O, NH4Cl) monitor->quench Upon Completion extract Extract with Organic Solvent dry Dry & Concentrate purify Column Chromatography on Silica Gel dry->purify

Caption: Generalized workflow for cross-coupling reactions.

Summary of Standard Reaction Conditions

The table below summarizes the typical conditions for the functionalization of this compound. These should be considered as starting points for optimization.

Reaction TypeCatalyst SystemBaseSolventTemperature (°C)
Suzuki-Miyaura Pd(PPh3)4 or Pd2(dba)3/LigandK2CO3, Cs2CO31,4-Dioxane, Toluene90 - 110
Sonogashira Pd(PPh3)2Cl2 / CuIEt3N, DIPATHF, DMF25 - 60
Buchwald-Hartwig Pd2(dba)3 / XPhos or RuPhosNaOtBu, LHMDSToluene, 1,4-Dioxane80 - 110
SNAr (Thiol) NoneK2CO3, NaHDMF, MeCN0 - 25

Conclusion and Future Outlook

This compound is a promising building block for the synthesis of highly substituted pyridine derivatives. While specific literature on this compound is sparse, established protocols for related polychlorinated pyridines and general cross-coupling methodologies provide a solid foundation for its synthetic application. The protocols and rationale outlined in this guide are intended to empower researchers to effectively utilize this versatile scaffold in their drug discovery and materials science programs. Further studies into the regioselectivity of sequential functionalization and the development of more sustainable, base-metal-catalyzed transformations represent exciting future directions for the chemistry of this compound.

Troubleshooting & Optimization

Technical Support Center: Purification of 3,4,5-Trichloro-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,4,5-Trichloro-2,6-dimethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of this highly substituted pyridine derivative. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively in your laboratory.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its utility is critically dependent on its purity, as even minor impurities can interfere with subsequent reactions, alter biological activity, or compromise material properties. Common impurities often arise from the synthetic route, typically the exhaustive chlorination of 2,6-lutidine, and may include under-chlorinated precursors (e.g., dichloro-2,6-dimethylpyridines), isomers, or residual starting material. This guide provides a structured approach to identifying and resolving common purification challenges.

Troubleshooting Guides

This section addresses specific issues encountered during the purification of this compound in a problem-and-solution format.

Issue 1: Crude product shows significant impurities by TLC/LC-MS.

Question: My initial analysis of the crude product shows multiple spots on a TLC plate and several peaks in the LC-MS. How should I approach purification?

Answer: A multi-peak profile suggests a mixture of the target compound, starting materials, and reaction byproducts. The optimal strategy depends on the nature and quantity of these impurities. The first step is to develop a purification decision workflow.

Workflow: Selecting the Right Purification Method

The following diagram outlines a logical workflow for choosing an appropriate purification technique based on the initial assessment of your crude material.

Purification_Workflow start Crude this compound assess Analyze by TLC/LC-MS Identify Impurity Polarity & Type start->assess decision1 Are impurities non-basic and have very different polarity? assess->decision1 acid_base Liquid-Liquid Acid-Base Extraction decision1->acid_base Yes decision2 Are impurities thermally stable and have different boiling points? decision1->decision2 No decision3 Are impurities structurally similar isomers or have close polarity? acid_base->decision3 distill Fractional Vacuum Distillation (For removing volatile impurities like 2,6-lutidine) decision2->distill Yes decision2->decision3 No recrystallization Recrystallization (Final polishing step or for high-purity crude) distill->recrystallization chromatography Column Chromatography (Silica or Alumina) decision3->chromatography Yes decision3->recrystallization No chromatography->recrystallization final_product Pure Product >99% recrystallization->final_product Tailing_Solutions cluster_solutions start Peak Tailing Observed for This compound cause Cause: Strong interaction between basic pyridine-N and acidic Si-OH groups start->cause solution_title Solutions sol1 Modify Mobile Phase: Add a Competing Base sol2 Modify Stationary Phase: Use a Less Acidic Support sol3 Use Neutralized Silica sol1_desc Add 0.5-1% Triethylamine (TEA) or pyridine to the eluent. TEA preferentially binds to silanol sites, masking them from the analyte. sol1->sol1_desc sol2_desc Use neutral Alumina (Brockmann I-III) instead of silica gel. Alternatively, use end-capped or polymer-based stationary phases. sol2->sol2_desc sol3_desc Pre-treat silica gel by slurrying it with the eluent containing TEA before packing the column. sol3->sol3_desc

strategies for improving yield in 3,4,5-Trichloro-2,6-dimethylpyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3,4,5-Trichloro-2,6-dimethylpyridine. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to optimize your reaction yields and overcome common synthetic challenges.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most prevalent starting material is 2,6-lutidine (2,6-dimethylpyridine). The synthesis typically involves the direct chlorination of the pyridine ring.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields can stem from several factors. The most critical to examine are:

  • Purity of Starting Materials: Ensure your 2,6-lutidine is free from common contaminants like 3- and 4-picolines, which can be removed by distillation from aluminum chloride[1].

  • Reaction Temperature: Precise temperature control is crucial. Deviations can lead to the formation of under-chlorinated or over-chlorinated byproducts.

  • Chlorinating Agent Stoichiometry: An incorrect molar ratio of the chlorinating agent to the substrate can result in incomplete reaction or the formation of undesired products.

  • Moisture Content: The reaction should be conducted under anhydrous conditions, as water can react with the chlorinating agent and interfere with the desired reaction pathway[2].

Q3: I am observing multiple spots on my TLC plate post-reaction. What are the likely impurities?

Common impurities include mono-, di-, and tetrachlorinated derivatives of 2,6-dimethylpyridine. The presence of these indicates either an incomplete or an overly aggressive chlorination reaction. Positional isomers may also be present.

Q4: What is the best method for purifying the final product?

Purification is typically achieved through recrystallization or distillation[3]. The choice of solvent for recrystallization is critical and may require some experimentation. Common solvents include ethanol or mixtures of hexane and ethyl acetate. For distillation, vacuum distillation is often preferred to avoid thermal decomposition of the product[4].

II. Troubleshooting Guides

This section provides a more detailed approach to resolving specific issues you may encounter during the synthesis.

Guide 1: Low Conversion of Starting Material

Symptom: Significant amount of 2,6-lutidine remains after the reaction is complete.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Protocol
Insufficient Chlorinating Agent The stoichiometry of the chlorination reaction requires a sufficient excess of the chlorinating agent to drive the reaction to completion.1. Carefully calculate the molar equivalents of the chlorinating agent required. 2. Consider a small, incremental increase in the amount of chlorinating agent (e.g., 5-10% excess) in a small-scale trial. 3. Monitor the reaction progress by TLC or GC to determine the optimal stoichiometry.
Low Reaction Temperature The activation energy for the chlorination of all three positions on the pyridine ring may not be reached if the temperature is too low.1. Gradually increase the reaction temperature in 5-10 °C increments in small-scale experiments. 2. Monitor the reaction progress at each temperature to find the optimal balance between reaction rate and byproduct formation.
Poor Mixing/Agitation In a heterogeneous reaction, inefficient mixing can lead to localized depletion of the chlorinating agent, resulting in incomplete conversion.1. Ensure vigorous and consistent stirring throughout the reaction. 2. Consider using a mechanical stirrer for larger-scale reactions to ensure homogeneity.
Deactivated Chlorinating Agent Exposure to moisture can hydrolyze and deactivate common chlorinating agents like chlorine gas or sulfuryl chloride.1. Use freshly opened or properly stored chlorinating agents. 2. Ensure all glassware is thoroughly dried before use. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Guide 2: Formation of Multiple Byproducts

Symptom: TLC/GC analysis shows a complex mixture of products, with significant amounts of partially chlorinated pyridines.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Protocol
Incorrect Reaction Temperature An excessively high temperature can lead to over-chlorination and the formation of tetrachlorinated species. Conversely, a temperature that is too low may not be sufficient to achieve complete trichlorination, resulting in a mixture of mono- and di-chlorinated intermediates.1. Review the literature for the recommended temperature range for the specific chlorinating agent being used. 2. Perform a temperature optimization study, running small-scale reactions at various temperatures (e.g., 10°C intervals) to identify the optimal condition.
Non-optimal Reaction Time Insufficient reaction time will result in incomplete conversion and a mixture of partially chlorinated products. Excessive reaction time can lead to the formation of over-chlorinated byproducts and degradation of the desired product.1. Monitor the reaction progress closely using an appropriate analytical technique (TLC, GC, or HPLC). 2. Take aliquots at regular intervals to determine the point at which the desired product is maximized and byproduct formation is minimized.
Choice of Chlorinating Agent Different chlorinating agents exhibit varying reactivities and selectivities. A highly reactive agent may be difficult to control, leading to a mixture of products.1. Consider using a milder chlorinating agent if over-chlorination is the primary issue. 2. Consult the literature for alternative chlorination methods that may offer better selectivity for the desired trichlorinated product[5].
Guide 3: Difficulty in Product Isolation and Purification

Symptom: The crude product is an oil that is difficult to crystallize, or co-eluting impurities are observed during chromatography.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Protocol
Presence of Isomeric Byproducts Isomers of the desired product can have very similar physical properties, making them difficult to separate by standard purification techniques.1. Optimize the reaction conditions to minimize the formation of isomers. This may involve adjusting the temperature, solvent, or catalyst. 2. Consider using a more efficient purification method, such as preparative HPLC, if standard column chromatography is ineffective.
Residual Solvent or Reagents Trapped solvent or unreacted starting materials can inhibit crystallization and complicate purification.1. Ensure the crude product is thoroughly dried under vacuum to remove all volatile residues. 2. Perform an aqueous workup to remove any water-soluble impurities before attempting crystallization or chromatography.
Inappropriate Crystallization Solvent The choice of solvent is critical for successful recrystallization. The ideal solvent will dissolve the product at an elevated temperature but not at room temperature, while impurities remain soluble at both temperatures.1. Perform a solvent screen using small amounts of the crude product and various common laboratory solvents (e.g., ethanol, methanol, ethyl acetate, hexane, toluene). 2. Try solvent mixtures (e.g., ethyl acetate/hexane) to fine-tune the solubility characteristics.

III. Experimental Protocols & Visualizations

General Synthesis Workflow

The synthesis of this compound generally follows the pathway of electrophilic chlorination of 2,6-lutidine.

Synthesis_Workflow Start 2,6-Lutidine Reaction Chlorination Start->Reaction Chlorinating Agent Product This compound Reaction->Product Crude Product Purification Purification Product->Purification FinalProduct Pure Product Purification->FinalProduct Troubleshooting_Yield Start Low Yield Observed Check_Purity Analyze Starting Material Purity Start->Check_Purity Check_Stoichiometry Verify Reagent Stoichiometry Start->Check_Stoichiometry Check_Conditions Review Reaction Conditions (Temp, Time) Start->Check_Conditions Check_Moisture Assess for Moisture Contamination Start->Check_Moisture Impure Impure Starting Material Check_Purity->Impure If Impure Incorrect_Stoichiometry Incorrect Stoichiometry Check_Stoichiometry->Incorrect_Stoichiometry If Incorrect Suboptimal_Conditions Suboptimal Conditions Check_Conditions->Suboptimal_Conditions If Suboptimal Moisture_Present Moisture Present Check_Moisture->Moisture_Present If Present Purify_SM Purify Starting Material Impure->Purify_SM Adjust_Stoichiometry Adjust Reagent Ratios Incorrect_Stoichiometry->Adjust_Stoichiometry Optimize_Conditions Optimize Temp/Time Suboptimal_Conditions->Optimize_Conditions Use_Anhydrous Use Anhydrous Techniques Moisture_Present->Use_Anhydrous

References

Technical Support Center: Navigating Stability Challenges with 3,4,5-Trichloro-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,4,5-Trichloro-2,6-dimethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and reactivity of this versatile, yet challenging, building block. By understanding the underlying chemical principles, you can anticipate and mitigate potential issues in your synthetic endeavors.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during experiments with this compound, providing potential causes and actionable solutions.

Issue ID: SNAR-001

Problem: Low or no yield in Nucleophilic Aromatic Substitution (SNAr) reactions.

Background: The pyridine core is inherently electron-deficient, which in principle, facilitates nucleophilic aromatic substitution.[1][2] However, the reactivity of the chlorine atoms on this compound is significantly influenced by both electronic and steric factors.

Potential Causes & Suggested Solutions:

Potential Cause Explanation Suggested Solutions
Steric Hindrance The methyl groups at the 2 and 6 positions sterically hinder the approach of nucleophiles to the chlorine atoms at the 3 and 5 positions.[3] This is often the primary reason for low reactivity.1. Use smaller nucleophiles: If your synthesis allows, consider using a less bulky nucleophile. 2. Increase reaction temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. Monitor for decomposition. 3. Use a more reactive leaving group: If feasible, consider a synthetic route starting with the bromo- or iodo-analogue of the pyridine, as C-Br and C-I bonds are weaker and more readily cleaved.
Insufficient Ring Activation While the pyridine nitrogen is an activating group for SNAr at the 4-position, the methyl groups are weakly electron-donating, which can slightly deactivate the ring compared to an unsubstituted chloropyridine.1. Consider N-Oxidation: Conversion of the pyridine to its N-oxide derivative will significantly increase the electrophilicity of the ring, making it more susceptible to nucleophilic attack, particularly at the 4-position. The N-oxide can often be removed in a subsequent step.
Incorrect Regioselectivity Nucleophilic attack on pyridines preferentially occurs at the 2- and 4-positions due to better stabilization of the negative charge in the Meisenheimer intermediate by the nitrogen atom.[4][5][6] In this molecule, the 4-position is the most electronically favored site for attack.1. Target the 4-position: If your synthetic goal is substitution at the 4-position, this is the most likely to succeed. 2. For 3- or 5-substitution: These positions are electronically disfavored. Achieving substitution here via SNAr is highly challenging and may require transition-metal catalysis.
Inappropriate Solvent The choice of solvent is crucial for stabilizing the charged Meisenheimer intermediate.1. Use polar aprotic solvents: Solvents like DMSO, DMF, or NMP are generally effective for SNAr reactions.[7]
Issue ID: CC-002

Problem: Poor performance in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Background: Chloropyridines are notoriously less reactive than their bromo and iodo counterparts in Pd-catalyzed cross-coupling reactions. The rate-limiting step is often the oxidative addition of the C-Cl bond to the Pd(0) catalyst, which is hampered by the high bond dissociation energy of the C-Cl bond.[8]

Potential Causes & Suggested Solutions:

Potential Cause Explanation Suggested Solutions
Catalyst Inactivity Standard palladium catalysts (e.g., Pd(PPh₃)₄) are often ineffective for activating C-Cl bonds.[9]1. Use specialized ligands: Employ bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos, DavePhos) or N-heterocyclic carbene (NHC) ligands.[9][10] These promote the formation of the active monoligated Pd(0) species required for oxidative addition. 2. Use pre-catalysts: Consider using modern palladacycle pre-catalysts (e.g., G3 or G4) for more efficient generation of the active Pd(0) catalyst.[10]
Steric Hindrance The methyl groups at the 2 and 6 positions can hinder the approach of the bulky palladium catalyst to the 3- and 5-chloro substituents.1. Target the 4-position: The 4-position is the most sterically accessible and electronically favorable for cross-coupling. 2. Optimize ligand choice: A careful balance is needed. The ligand must be bulky enough to promote reductive elimination but not so large that it prevents coordination to the hindered positions.
Hydrodehalogenation Side Reaction This is a common side reaction where the chlorine atom is replaced by a hydrogen atom.[10] It can be promoted by trace amounts of water or when the desired reductive elimination is slow.1. Ensure anhydrous conditions: Use dry, degassed solvents and reagents. 2. Choose the right base: Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are often used.[10] The choice of base can influence the rate of the desired reaction versus side reactions.
Inappropriate Reaction Conditions Cross-coupling of chloropyridines typically requires more forcing conditions than for bromopyridines.1. Increase temperature: Reactions often require temperatures in the range of 80-110 °C.[10] 2. Increase catalyst loading: For challenging substrates, increasing the catalyst loading to 3-5 mol% may be necessary.[10]

Workflow for Troubleshooting Cross-Coupling Reactions

start Low Yield in Cross-Coupling catalyst Evaluate Catalyst System start->catalyst 1. Start Here conditions Optimize Reaction Conditions catalyst->conditions 2. If no improvement sub_catalyst1 Switch to bulky, electron-rich ligands (e.g., RuPhos, XPhos) catalyst->sub_catalyst1 sub_catalyst2 Use palladacycle pre-catalysts (G3, G4) catalyst->sub_catalyst2 sterics Consider Steric Hindrance conditions->sterics 3. If still low yield sub_conditions1 Increase temperature (80-110 °C) conditions->sub_conditions1 sub_conditions2 Increase catalyst loading (3-5 mol%) conditions->sub_conditions2 side_reactions Check for Side Reactions sterics->side_reactions 4. Persistent issues sub_sterics Target the less-hindered 4-position if possible sterics->sub_sterics success Improved Yield side_reactions->success sub_side Ensure anhydrous conditions and optimize base selection side_reactions->sub_side

Caption: Troubleshooting workflow for cross-coupling reactions.

Issue ID: DEC-003

Problem: Unwanted dechlorination (hydrodehalogenation) of the starting material.

Background: Polychlorinated aromatic compounds can undergo reductive dehalogenation under certain conditions, leading to the loss of starting material and the formation of less chlorinated pyridines.

Potential Causes & Suggested Solutions:

Potential Cause Explanation Suggested Solutions
Presence of a Reducing Agent Certain reagents or additives in your reaction mixture may act as reducing agents. This can be a particular issue in catalytic hydrogenation reactions or when using certain metals.1. Scrutinize all reagents: Ensure that no unintended reducing agents are present. 2. Avoid harsh reductive conditions: If possible, use milder reaction conditions. For example, zinc in an acidic medium is known to dechlorinate polychlorinated pyridines.[11]
Photochemical Degradation Aromatic halides can be susceptible to photochemical degradation, especially under UV irradiation, which can lead to dehalogenation.[12]1. Protect the reaction from light: Use amber glassware or cover the reaction vessel with aluminum foil, especially if the reaction is run for an extended period or at elevated temperatures.
Thermal Instability At very high temperatures, C-Cl bonds can cleave, leading to degradation. Polychlorinated aromatic compounds generally have high thermal stability, but this can be a factor in extreme conditions.[13]1. Monitor reaction temperature carefully: Avoid excessive heating. Run control experiments to determine the thermal stability of your starting material under the reaction conditions without other reagents.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which of the three chlorine atoms on this compound is the most reactive?

A1: Based on established principles of pyridine chemistry, the chlorine atom at the 4-position is expected to be the most reactive towards both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

  • Electronic Effects: The pyridine nitrogen withdraws electron density from the ring, making the 2- and 4-positions the most electron-deficient and thus most susceptible to nucleophilic attack.[4][5][6]

  • Steric Effects: The methyl groups at the 2- and 6-positions create significant steric hindrance around the 3- and 5-positions, making the 4-position the most accessible for the approach of nucleophiles or bulky catalysts.[3]

Q2: Can I achieve selective monosubstitution on this molecule?

A2: Yes, selective monosubstitution is highly likely to occur at the 4-position due to its enhanced reactivity compared to the sterically hindered 3- and 5-positions. Achieving subsequent substitutions at the 3- or 5-positions would require significantly more forcing conditions and may be challenging to achieve without affecting other functional groups in the molecule.

Q3: My reaction with a strong base (e.g., n-BuLi, LDA) is giving a complex mixture of products. What could be happening?

A3: Strong, non-nucleophilic bases can deprotonate the methyl groups, leading to the formation of a pyridyl anion. This anion can then participate in a variety of side reactions. Furthermore, very strong nucleophilic bases like organolithiums can sometimes add to the pyridine ring even without a good leaving group, in a process analogous to the Chichibabin reaction, potentially leading to a complex product mixture.[2] It is generally advisable to use milder bases unless deprotonation of the methyl group is the desired transformation.

Reactivity Map of this compound

Caption: Summary of positional reactivity.

Q4: Are there any known incompatibilities with common solvents or reagents?

A4: Aside from the issues discussed above (strong bases, reducing agents), this compound is expected to be stable under a range of common reaction conditions. However, as with any polychlorinated aromatic compound, it is prudent to be aware of the potential for reductive dehalogenation in the presence of certain catalysts (e.g., Pd/C with H₂) or reducing metals.[11]

Q5: How can I monitor the progress of my reaction effectively?

A5: Due to the potential for multiple substitution and dehalogenation products, a combination of TLC, GC-MS, and LC-MS is recommended for reaction monitoring. GC-MS is particularly useful for identifying the various chlorinated pyridine species that may be present in the reaction mixture.

References

troubleshooting failed reactions with 3,4,5-Trichloro-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,4,5-Trichloro-2,6-dimethylpyridine

Welcome to the technical support resource for this compound (CAS 28597-08-2). This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot reactions involving this specialized, non-nucleophilic base. Here, we address common experimental challenges with in-depth, mechanistically-grounded solutions to optimize your synthetic outcomes.

Introduction: Understanding the Reagent

This compound, an analogue of 2,6-lutidine, is a highly functionalized organic base. Its utility stems from a unique combination of electronic and steric properties:

  • Non-Nucleophilic Character : The two methyl groups at the C2 and C6 positions create significant steric hindrance around the nitrogen atom.[1] This bulkiness allows the nitrogen's lone pair to accept a small electrophile, such as a proton (acting as a Brønsted-Lowry base), but prevents it from attacking larger electrophilic centers, thus minimizing unwanted nucleophilic side reactions.[2]

  • Modulated Basicity : The three electron-withdrawing chlorine atoms on the pyridine ring reduce the electron density on the nitrogen atom. This makes it a weaker base compared to its non-halogenated counterpart, 2,6-lutidine. This property can be advantageous for reactions sensitive to strongly basic conditions but requires careful consideration to ensure it is sufficiently basic to drive the desired transformation.

This combination makes it an effective acid scavenger in reactions that generate strong acids, such as silylations using silyl triflates or certain acylation and alkylation reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during synthesis in a direct question-and-answer format.

Issue ID: RXN-001 Question: My reaction is stalled or showing very low conversion. What are the likely causes and how can I fix it?

Answer: Low reactivity is the most common issue and can typically be traced back to one of four key areas: basicity, reaction conditions, or reagent purity.

Potential Causes & Solutions:

  • Insufficient Basicity : this compound is a relatively mild base. If your reaction requires the deprotonation of a weakly acidic substrate to proceed, this reagent may not be strong enough. Similarly, it may not efficiently scavenge the acid byproduct, leading to an equilibrium that disfavors the product.

    • Solution : If your substrate is not acid-sensitive, consider a stronger, non-nucleophilic base. See the comparison table below. For acid-sensitive substrates, you may need to increase the stoichiometry of the this compound (e.g., from 1.5 to 2.5 equivalents) or explore alternative activators that do not generate such a strong acidic byproduct.

  • Suboptimal Temperature : Many reactions employing hindered bases, such as silyl ether formations with silyl triflates, are performed at low temperatures (e.g., -78 °C to 0 °C) to control selectivity and prevent degradation.[1] However, if the activation energy barrier is too high, the reaction may be impractically slow.

    • Solution : Attempt a gradual increase in the reaction temperature. Monitor the reaction closely by TLC or LC-MS to check for product formation versus the appearance of new, undesired spots which could indicate decomposition.

  • Presence of Moisture : The reagent is intended to scavenge protic acids generated in situ. If your solvent or other reagents are contaminated with water, the base will be consumed in a non-productive acid-base reaction with water, rendering it unavailable for the main reaction.

    • Solution : Ensure all glassware is rigorously flame-dried or oven-dried. Use freshly distilled, anhydrous solvents. If applicable, the use of molecular sieves (e.g., 4Å) is recommended. A similar recommendation is made for analogous systems.[3]

  • Incorrect Stoichiometry : Insufficient base will lead to incomplete conversion.

    • Solution : For reactions that generate one equivalent of acid, a minimum of 1.1-1.2 equivalents of the pyridine base is recommended. As mentioned, for sluggish reactions, increasing this to 1.5-2.5 equivalents can improve the rate and final conversion.

dot

G start Low or No Conversion check_basicity Is the base strong enough for the substrate/reaction? start->check_basicity check_temp Is the reaction temperature optimal? start->check_temp check_anhydrous Are conditions strictly anhydrous? start->check_anhydrous check_stoich Is stoichiometry correct (≥1.1 eq)? start->check_stoich sol_basicity Use a stronger non-nucleophilic base or increase equivalents. check_basicity->sol_basicity No sol_temp Gradually increase temperature and monitor by TLC/LC-MS. check_temp->sol_temp No sol_anhydrous Flame-dry glassware. Use anhydrous solvents. Add molecular sieves. check_anhydrous->sol_anhydrous No sol_stoich Increase base to 1.5-2.5 equivalents. check_stoich->sol_stoich No G ROH R-OH (Alcohol) ROTES R-OTES (Silyl Ether) ROH->ROTES Forms Base This compound Salt Pyridinium Triflate Salt Base->Salt Forms TESOTf TESOTf TESOTf->ROH Reacts with TESOTf->Salt Generates HOTf which reacts with Base

References

optimization of temperature and pressure for 3,4,5-Trichloro-2,6-dimethylpyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4,5-Trichloro-2,6-dimethylpyridine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you optimize your reaction conditions, specifically focusing on temperature and pressure. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve your desired synthetic outcomes with confidence.

Introduction: The Chemistry of this compound

This compound is a versatile, albeit sterically hindered and electron-deficient, building block in organic synthesis. Its utility lies in the potential for selective functionalization at the 3, 4, and 5-positions, primarily through cross-coupling reactions. However, the electronic nature of the pyridine ring and the presence of multiple chlorine atoms necessitate careful optimization of reaction parameters to achieve high yields and selectivity. This guide will focus on the critical roles of temperature and pressure in steering these transformations.

Frequently Asked Questions (FAQs)

Q1: What are the typical temperature ranges for cross-coupling reactions with this compound?

A1: The optimal temperature for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, is highly dependent on the specific catalyst system, solvent, and coupling partners. However, a general starting point for Suzuki-Miyaura reactions is in the range of 80-110 °C.[1][2] For instance, a successful protocol for a related tribrominated pyridine utilized a reaction temperature of 90 °C.[2] It is crucial to monitor the reaction progress, as excessively high temperatures can lead to catalyst decomposition and the formation of byproducts.

Q2: How does temperature affect the regioselectivity of these reactions?

A2: Temperature can be a critical factor in controlling regioselectivity in polychlorinated pyridines. While the chlorine at the 4-position is generally the most reactive towards nucleophilic aromatic substitution, the outcome of palladium-catalyzed cross-coupling reactions can be influenced by the ligand and temperature. In some systems, lower temperatures may favor kinetic control, potentially leading to higher selectivity for a specific position. It is advisable to perform a temperature screening study (e.g., from room temperature to reflux) to determine the optimal conditions for your desired isomer.

Q3: What is the role of pressure in reactions involving this compound?

A3: For most standard cross-coupling reactions conducted in the liquid phase at or near the solvent's boiling point, the reaction is typically run at atmospheric pressure under an inert atmosphere (e.g., nitrogen or argon). Increased pressure is generally not a primary parameter for optimization unless you are working with gaseous reactants or trying to significantly increase the boiling point of a low-boiling solvent. In some cases of gas-phase chlorination of related compounds, pressures from atmospheric to 200 psi have been used, with higher pressures generally leading to faster reaction rates.[3] However, for solution-phase cross-coupling, careful optimization of temperature and catalyst is usually more critical.

Q4: Can high temperatures lead to decomposition of this compound?

A4: Polychlorinated pyridines are generally thermally stable under typical reaction conditions. However, very high temperatures, especially in the presence of certain reagents or catalysts, can lead to undesired side reactions such as dechlorination or rearrangement. It is always recommended to conduct a thermal stability test of your starting material under the proposed reaction conditions if you plan to explore temperatures above 150 °C.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides a systematic approach to resolving them.

Issue 1: Low or No Conversion
Possible Cause Suggested Solution
Suboptimal Temperature Gradually increase the reaction temperature in 10-15 °C increments. Monitor for product formation and potential decomposition. For Suzuki-Miyaura reactions, a range of 80-120 °C is a good starting point.[1][2]
Catalyst Deactivation The pyridine nitrogen can coordinate to the metal center of the catalyst, leading to deactivation. Consider using a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) to shield the palladium center.[4] Increasing the catalyst loading in small increments (e.g., from 1 mol% to 3 mol%) may also be beneficial.
Inefficient Oxidative Addition The C-Cl bonds in this compound are strong. Ensure your catalyst system is active enough for C-Cl bond activation. For challenging substrates, more electron-rich and bulky phosphine ligands are often required.[5]
Poor Solubility of Reagents Ensure all reagents, especially inorganic bases like K₃PO₄ or Cs₂CO₃, are sufficiently soluble in the chosen solvent at the reaction temperature. A solvent screen may be necessary.
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Possible Cause Suggested Solution
High Reaction Temperature High temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature for a longer duration to favor the thermodynamically more stable product or to operate under kinetic control.
Incorrect Ligand Choice The steric and electronic properties of the phosphine ligand play a crucial role in directing regioselectivity. Experiment with a range of ligands, from less bulky (e.g., PPh₃) to very bulky (e.g., IPr), to find the optimal one for your desired outcome.[6]
Reaction Time Prolonged reaction times, even at optimal temperatures, can sometimes lead to isomerization or reaction at less favorable positions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Issue 3: Formation of Byproducts
Possible Cause Suggested Solution
Homocoupling of Boronic Acid (in Suzuki Reactions) This is often due to the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere. Lowering the reaction temperature might also help.
Protodeboronation (in Suzuki Reactions) This can occur in the presence of water or acidic protons. Use anhydrous solvents and reagents. The choice of base is also critical; a non-nucleophilic, moderately strong base is often preferred.
Hydrodehalogenation (Removal of Chlorine) This can be a side reaction, especially at higher temperatures or with certain catalyst systems. If this is a significant issue, screen different palladium sources and ligands. Sometimes, a milder reducing agent in the catalyst system can mitigate this.

Experimental Protocols & Workflows

General Protocol for Suzuki-Miyaura Cross-Coupling Optimization

This protocol provides a starting point for optimizing the temperature for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 3 equivalents)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base.

  • Add this compound and the arylboronic acid.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Place the reaction in a preheated oil bath at the desired temperature (e.g., start with 80 °C).

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).

  • If the reaction is sluggish, incrementally increase the temperature by 10 °C and continue monitoring.

  • Once the reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed temp Is the reaction temperature optimized? start->temp inc_temp Increase temperature in 10-15°C increments. Monitor for product and decomposition. temp->inc_temp No cat Is the catalyst system appropriate? temp->cat Yes inc_temp->temp ligand Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). cat->ligand No reagents Are reagents and solvents of high purity and anhydrous? cat->reagents Yes loading Increase catalyst loading (1-3 mol%). ligand->loading loading->cat purify Purify starting materials. Use anhydrous solvents. reagents->purify No end Improved Yield reagents->end Yes purify->reagents

Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.

Data Presentation

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene80 - 110
Buchwald-Hartwig Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.5)Dioxane90 - 120

Note: These are general starting points and will likely require optimization for your specific substrate and coupling partner.

Visualization of Key Concepts

Reaction Optimization Workflow

G cluster_0 Initial Screening cluster_1 Optimization Loop cluster_2 Final Protocol A Select Catalyst System (e.g., Pd(OAc)₂/SPhos) B Choose Solvent & Base (e.g., Toluene, K₃PO₄) A->B C Set Initial Temperature (e.g., 80°C) B->C D Monitor Reaction (TLC, LC-MS) C->D E Low Conversion? D->E F Increase Temperature E->F Yes G Byproducts Formed? E->G No F->D H Decrease Temperature or Change Ligand G->H Yes I Optimized Conditions (Temp, Time, Reagents) G->I No H->D

Caption: A general workflow for optimizing reaction temperature.

References

Technical Support Center: Purification of 3,4,5-Trichloro-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth, experience-driven guidance on the purification of 3,4,5-Trichloro-2,6-dimethylpyridine. Our goal is to move beyond simple instructions and offer a foundational understanding of the principles at play, enabling you to troubleshoot and optimize your purification workflows effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are fundamental to designing a successful purification strategy.

Q1: What are the most probable impurities in my crude this compound sample?

A1: The impurity profile is almost entirely dictated by the synthetic route. The most common synthesis involves the direct chlorination of 2,6-dimethylpyridine (2,6-lutidine). Consequently, the primary impurities you will likely encounter are:

  • Unreacted Starting Material: 2,6-dimethylpyridine.

  • Partially Chlorinated Intermediates: Mono- and di-chlorinated isomers of 2,6-dimethylpyridine. These often have very similar physical properties to the target compound, making them challenging to separate.

  • Isomeric Byproducts: Chlorination of the pyridine ring can sometimes yield isomers with chlorine atoms at different positions, depending on the reaction conditions.

  • Reaction Reagents & Byproducts: Residual chlorinating agents or inorganic salts (e.g., hydrogen chloride byproducts) may be present.[1]

  • Degradation Products: Highly substituted pyridines can be susceptible to degradation, especially under harsh conditions, which may lead to colored impurities.[2]

Q2: I have my crude solid. What is the first analytical step I should take to assess its purity and guide my purification choice?

A2: Before attempting any large-scale purification, a rapid preliminary analysis is crucial for an efficient workflow. We recommend a three-pronged approach:

  • Thin-Layer Chromatography (TLC): This is the most critical first step. It provides a quick visual assessment of the number of components in your mixture. By testing a few different solvent systems (e.g., hexane/ethyl acetate or dichloromethane/hexane), you can determine if column chromatography is necessary and find a suitable mobile phase for separation.[3]

  • Proton NMR (¹H NMR): A crude ¹H NMR spectrum can be incredibly informative. The presence of multiple sets of signals in the aromatic or methyl regions can help you identify the major impurities (like unreacted starting material) and estimate their relative abundance.

  • Melting Point Analysis: A broad and depressed melting point range compared to the literature value is a strong indicator of impurity.[4] A pure compound will exhibit a sharp, narrow melting range.

Q3: Which purification method—recrystallization, chromatography, or distillation—is the most appropriate for my sample?

A3: The optimal method depends on the nature and quantity of both your target compound and its impurities. The decision can be guided by your initial TLC and NMR analysis.

  • Recrystallization: This is the preferred method if your crude product is mostly pure (e.g., >90%) and solid. It is cost-effective, scalable, and excellent for removing small amounts of impurities that have different solubility profiles.[5] If your TLC shows one major spot with faint minor spots, recrystallization is an excellent starting point.

  • Column Chromatography: If your TLC reveals multiple impurities present in significant amounts, especially those with similar polarity (close Rf values) to your product, column chromatography is necessary.[3][6] This method offers the highest resolution for separating complex mixtures.

  • Vacuum Distillation: Given the predicted boiling point of this compound is approximately 240 °C at atmospheric pressure, distillation would require reduced pressure to prevent thermal decomposition.[7][8] This technique is most effective for removing non-volatile (polymeric tars) or highly volatile (residual solvent) impurities. It is generally less effective at separating closely related chlorinated isomers.

Below is a decision-making workflow to help guide your choice.

G start Crude Product Analysis (TLC, NMR) tlc_check TLC Result? start->tlc_check recrystallize Attempt Recrystallization tlc_check->recrystallize  One major spot,  minor impurities chromatography Perform Column Chromatography tlc_check->chromatography Multiple spots, close Rf values   distillation Consider Vacuum Distillation (for non-volatile impurities) tlc_check->distillation  Baseline material  (non-volatile) purity_check Check Purity (TLC, NMR, m.p.) recrystallize->purity_check chromatography->purity_check distillation->purity_check purity_check->chromatography  Still Impure pure_product Pure Product purity_check->pure_product  Purity OK

Caption: Decision tree for selecting a purification method.

Part 2: Troubleshooting Guides

This section provides specific, actionable advice for common problems encountered during purification.

Section A: Recrystallization
Problem Probable Cause(s) Solution(s)
Failure to Crystallize 1. Too much solvent was used , preventing the solution from becoming saturated upon cooling.[3] 2. Inappropriate solvent choice. The compound may be too soluble even at low temperatures. 3. High impurity load is inhibiting crystal lattice formation.1. Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or air, then allow it to cool again. 2. If the compound is known, add a seed crystal to initiate crystallization.[4] 3. If no seed crystal is available, gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[4] 4. Add a miscible "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid.
Product "Oils Out" 1. The solution is highly supersaturated, causing the compound to crash out of solution as a liquid. 2. The boiling point of the solvent is higher than the melting point of the impure solid.1. Re-heat the solution to dissolve the oil, then add a small amount of additional solvent (1-5% more). Allow it to cool much more slowly. 2. Try a different solvent system with a lower boiling point.
Product Still Impure After Recrystallization 1. Co-crystallization: Impurities with very similar structures have been incorporated into the crystal lattice. 2. Inefficient washing: The mother liquor containing the dissolved impurities was not fully removed from the crystal surfaces.1. Perform a second recrystallization, ensuring very slow cooling to maximize selectivity. 2. Ensure the crystals are washed thoroughly with a small amount of ice-cold recrystallization solvent during vacuum filtration.[5] 3. If impurities persist, the next step is to use a more selective method like column chromatography.
Section B: Column Chromatography
Problem Probable Cause(s) Solution(s)
Poor Separation (Co-elution) 1. Incorrect mobile phase: The solvent system is either too polar (eluting everything too quickly) or not polar enough (nothing moves). 2. Column overloading: Too much crude material was loaded onto the column for its size.[3]1. Optimize the mobile phase with TLC. Aim for an Rf value of 0.25-0.35 for the target compound. This provides the best balance for good separation. 2. Use a shallower polarity gradient during elution, or switch to an isocratic (constant solvent mixture) elution if the Rf values of the components are very close. 3. Reduce the amount of material loaded or use a wider column. A general rule is a mass ratio of at least 30:1 (silica:crude product).
Compound Streaking or Tailing 1. Poor solubility: The compound is not fully soluble in the mobile phase and is precipitating on the column. 2. Strong interaction with silica: The basic nitrogen of the pyridine ring can interact strongly with the acidic silica gel, causing tailing. 3. Sample loaded in the wrong solvent: The sample was dissolved in a solvent stronger than the mobile phase, causing band broadening.1. Ensure the sample is loaded onto the column dissolved in a minimal amount of the mobile phase or a less polar solvent. 2. Add a small amount of a competitive base, such as triethylamine (~0.5-1%) , to the mobile phase. This will occupy the acidic sites on the silica gel and allow your pyridine compound to elute symmetrically. 3. Consider using a different stationary phase, such as neutral alumina, which is less acidic.[6]
Part 3: Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Purification by Recrystallization

This protocol is ideal for crude material that is >90% pure.

  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexane, and mixtures like ethanol/water). A good solvent will dissolve the compound when hot but result in low solubility at room temperature.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hotplate) and stirring until the solid is just completely dissolved. Using the minimum amount of hot solvent is critical for maximizing yield.[3][4]

  • Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This prevents premature crystallization.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent. Characterize the final product by melting point and NMR to confirm purity.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is designed for separating complex mixtures.

  • Mobile Phase Selection: Using TLC, identify a solvent system (e.g., Hexane/Ethyl Acetate) that gives your target compound an Rf value of ~0.3.[3]

  • Column Packing: Prepare a glass chromatography column with a slurry of silica gel in the initial, least polar mobile phase. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve your crude product in a minimal amount of a non-polar solvent (like dichloromethane or toluene). In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method generally results in better separation than loading a liquid solution. Carefully add the dry-loaded sample to the top of the column bed.

  • Elution: Begin eluting the column with your chosen mobile phase. Collect fractions in test tubes and monitor the elution process using TLC.

  • Fraction Pooling: Once the separation is complete, analyze the collected fractions by TLC. Combine the fractions that contain only your pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

The workflow for this process is visualized below.

G cluster_prep Preparation cluster_run Execution cluster_post Workup select_solvent 1. Select Mobile Phase (via TLC, Rf ≈ 0.3) pack_column 2. Pack Column with Silica Gel Slurry select_solvent->pack_column load_sample 3. Load Sample (Dry Loading Preferred) pack_column->load_sample elute 4. Elute with Mobile Phase load_sample->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions (via TLC) collect->monitor pool 7. Pool Pure Fractions monitor->pool evaporate 8. Evaporate Solvent pool->evaporate product 9. Pure Product evaporate->product

Caption: Standard workflow for column chromatography purification.

References

Technical Support Center: 3,4,5-Trichloro-2,6-dimethylpyridine in Moisture-Sensitive Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,4,5-Trichloro-2,6-dimethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for its use in moisture-sensitive applications. As a sterically hindered, non-nucleophilic base, this reagent is a powerful tool, but its successful application hinges on rigorous anhydrous techniques.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that I should be aware of?

A1: this compound is a solid, chlorinated derivative of 2,6-lutidine. Its key feature is the steric hindrance provided by the two methyl groups at the 2 and 6 positions, adjacent to the nitrogen atom. This geometry makes the nitrogen lone pair accessible to small electrophiles like protons, but prevents it from acting as a nucleophile and participating in unwanted side reactions (e.g., attacking an electrophilic carbon center).[1] The chlorine substituents increase the compound's molecular weight and lipophilicity, and can influence its pKa compared to unsubstituted 2,6-lutidine.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 28597-08-2[2]
Molecular Formula C₇H₆Cl₃N[3]
Molecular Weight 210.49 g/mol [3][4]
Predicted Boiling Point 240.0 ± 35.0 °C at 760 mmHg[2]
Predicted LogP 3.54[2]
Predicted Density 1.4 ± 0.1 g/cm³[2]
Q2: How should I properly store and handle this compound to prevent moisture contamination?

A2: Proper storage is critical. The reagent should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[5] The recommended storage temperature is often between 2-8°C to minimize degradation over time.[4] For laboratory use, it is best practice to handle the solid in a glovebox. If a glovebox is not available, weigh it out quickly in a dry, low-humidity environment and immediately seal the reaction vessel. Avoid leaving the stock bottle open to the atmosphere for extended periods.

Q3: The reagent I received has a slight discoloration. Do I need to purify it before my moisture-sensitive reaction?

A3: Discoloration can indicate the presence of impurities or degradation products, which may interfere with your reaction. For highly sensitive reactions, purification is recommended. While specific protocols for this exact compound are not widely published, purification methods for the parent compound, 2,6-lutidine, can be adapted. A common procedure involves dissolving the solid in a suitable organic solvent, drying the solution with a desiccant like CaH₂, and then removing the desiccant and solvent. Sublimation under vacuum may also be a viable purification method for a solid of this nature. For less sensitive applications, using the material as-is may be acceptable, but a small-scale test reaction is advisable.

Q4: Why is a sterically hindered base like this compound preferred over simpler bases like triethylamine or pyridine in reactions like silylation?

A4: In many reactions, you need a base solely to act as a proton scavenger. For instance, in the silylation of an alcohol with a silyl chloride (e.g., TBDMSCl), the base is there to neutralize the HCl byproduct.[6] A non-hindered base like triethylamine or pyridine can also act as a nucleophile, potentially attacking the silicon center or other electrophilic sites in your substrate, leading to unwanted side products. The bulky methyl groups on this compound prevent this nucleophilic behavior, ensuring it only functions as a base.[1] This selectivity is crucial for clean reactions and high yields, especially with complex molecules in drug development.[7]

Troubleshooting Guide

Q5: My reaction is not proceeding, or the conversion is very low. What is the most likely cause?

A5: In a moisture-sensitive reaction, the number one culprit for failure is the presence of water.[8] Water can hydrolyze your starting materials (e.g., silyl chlorides) or quench reactive intermediates.

Troubleshooting Workflow for Failed Reactions

Start Reaction Failure (Low/No Conversion) Check_Reagent Is the hindered base (this compound) completely dry? Start->Check_Reagent Check_Solvent Was the solvent anhydrous grade and properly handled? Start->Check_Solvent Check_Glassware Was all glassware oven- or flame-dried immediately before use? Start->Check_Glassware Check_Atmosphere Was a positive pressure of inert gas (N₂ or Ar) maintained throughout? Start->Check_Atmosphere Purify_Reagent Action: Purify base (e.g., azeotropic distillation with toluene and drying under vacuum). Check_Reagent->Purify_Reagent No / Unsure Use_New_Solvent Action: Use a fresh bottle of anhydrous solvent or distill from an appropriate drying agent (e.g., CaH₂). Check_Solvent->Use_New_Solvent No / Unsure Dry_Glassware Action: Re-dry all glassware (>120°C for >4h) and assemble hot, cooling under inert gas. Check_Glassware->Dry_Glassware No / Unsure Improve_Inert_Atm Action: Check for leaks in the system. Use a bubbler to monitor gas flow. Check_Atmosphere->Improve_Inert_Atm No / Unsure cluster_setup Reaction Setup cluster_gas Inert Gas System flask Round-Bottom Flask (Oven-Dried) stirbar Stir Bar septum Rubber Septum gas_source Nitrogen/Argon Cylinder manifold Manifold gas_source->manifold Gas Flow bubbler Oil Bubbler manifold->bubbler To Vent inlet_needle Inlet Needle manifold->inlet_needle To Reaction inlet_needle->septum Positive Pressure caption Diagram of a reaction setup for maintaining an inert atmosphere.

References

Technical Support Center: Challenges in Scaling Up 3,4,5-Trichloro-2,6-dimethylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,4,5-Trichloro-2,6-dimethylpyridine is a highly functionalized heterocyclic compound of interest to researchers in pharmaceutical and agrochemical development. Its synthesis, particularly at scale, presents significant challenges rooted in the inherent chemistry of the pyridine ring and the aggressive nature of polychlorination reactions. The electron-deficient pyridine ring is notoriously resistant to electrophilic substitution, often requiring harsh reaction conditions which in turn lead to issues with selectivity, safety, and purification.

This technical guide provides a troubleshooting framework and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of this synthesis. We will address common issues from precursor purification to the final product isolation, with a focus on the causal relationships behind experimental choices and the practicalities of scaling up the process.

Section 1: The Starting Material: 2,6-Dimethylpyridine (2,6-Lutidine)

The quality of the starting material is paramount for a successful and reproducible chlorination reaction. Commercial 2,6-lutidine can contain impurities like water, picoline isomers, and other lutidine isomers that can interfere with the subsequent steps.

FAQ: What are the primary impurities in commercial 2,6-lutidine and why are they problematic?

Answer: Common impurities include water, 3- and 4-picoline, and other lutidine isomers.[1] Water can react with chlorinating agents and catalysts, reducing their efficacy. Picoline and lutidine isomers will also undergo chlorination, leading to a complex mixture of byproducts that are difficult to separate from the desired product due to similar physical properties.[1]

Troubleshooting: My chlorination reaction is giving a low yield and a complex mixture of byproducts. Could the starting material be the issue?

Answer: Absolutely. Impurities in your 2,6-lutidine are a likely cause. Before proceeding with chlorination, it is crucial to purify the starting material.

Experimental Protocol 1: Purification of Commercial 2,6-Lutidine

This protocol is designed to remove water and common isomeric impurities.

Objective: To obtain anhydrous, high-purity 2,6-lutidine suitable for chlorination.

Methodology:

  • Initial Drying (Pre-drying):

    • To a round-bottom flask containing commercial 2,6-lutidine (100 mL), add solid potassium hydroxide (KOH) pellets (approx. 20 g).

    • Stopper the flask and allow it to stand for at least 12-24 hours with occasional swirling. The KOH will absorb the bulk of the water.

  • Distillation for Isomer Removal:

    • For rigorous purification, especially to remove contaminating picolines, a distillation from a Lewis acid can be effective.[2]

    • Caution: This step should be performed by experienced chemists in a well-ventilated fume hood.

    • Carefully decant the pre-dried 2,6-lutidine into a new, dry distillation flask.

    • Add anhydrous aluminum chloride (AlCl₃) (10-15 g per 100 mL of lutidine).[2] The basic impurities like picolines will form non-volatile complexes with the AlCl₃.

    • Set up for fractional distillation. Heat the flask gently.

    • Collect the fraction boiling at approximately 144 °C.[3]

  • Final Drying and Storage:

    • The distilled 2,6-lutidine should be stored over activated molecular sieves (Type 4A) or calcium hydride (CaH₂) to maintain dryness.[1]

    • Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

Section 2: The Polychlorination Reaction

The direct, selective chlorination of 2,6-lutidine to obtain the 3,4,5-trichloro isomer is the most challenging step. High temperatures and potent chlorinating agents are necessary, which can lead to over-chlorination and the formation of various isomers.

FAQ: What are the typical reagents and conditions for the polychlorination of a pyridine ring?

Answer: The synthesis of polychlorinated pyridines often requires aggressive conditions. This typically involves reacting the pyridine substrate with chlorine gas (Cl₂) at elevated temperatures (e.g., >150 °C).[4] The reaction may be performed neat or in a high-boiling inert solvent. Catalysts, such as Lewis acids (e.g., WCl₆, FeCl₃), are often employed to facilitate the electrophilic substitution on the deactivated pyridine ring.[4]

FAQ: How can I control the reaction to maximize the yield of the 3,4,5-trichloro isomer?

Answer: Achieving high selectivity for a single polychlorinated isomer is exceptionally difficult. The process is often a balance of reaction time, temperature, and stoichiometry of the chlorinating agent.

  • Temperature Control: Is critical. Lowering the temperature may reduce over-chlorination but will also decrease the reaction rate. A carefully controlled temperature ramp may be necessary.

  • Stoichiometry: Precise control over the amount of chlorine gas introduced is essential. Using a slight excess will drive the reaction but a large excess will lead to tetrachloro- and other over-chlorinated byproducts.

  • Catalyst Choice: The choice of Lewis acid catalyst can influence the isomer distribution, although this is often substrate-specific and may require empirical screening.

Troubleshooting Guide: The Chlorination Step

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient temperature. 2. Inactive or insufficient catalyst. 3. Impure starting material (e.g., water).1. Gradually increase reaction temperature, monitoring for product formation via in-situ sampling (GC-MS). 2. Use fresh, anhydrous catalyst. Increase catalyst loading incrementally. 3. Ensure 2,6-lutidine is rigorously dried using Protocol 1.
Dominance of Under-chlorinated Products 1. Insufficient reaction time. 2. Insufficient chlorinating agent. 3. Low reaction temperature.1. Extend the reaction time. Monitor the reaction progress to find the optimal endpoint. 2. Increase the equivalents of chlorine gas. Ensure efficient gas dispersion into the reaction mixture. 3. Increase the reaction temperature.
Formation of Over-chlorinated Byproducts 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Excess chlorinating agent.1. Reduce the reaction temperature. 2. Monitor the reaction closely and quench it once the desired product concentration is maximized. 3. Reduce the amount of chlorine gas used. Consider sub-stoichiometric amounts and analyze conversion.
Uncontrollable/Runaway Reaction 1. Poor heat dissipation, especially at scale. 2. Rate of addition of chlorinating agent is too fast.1. Ensure efficient stirring and use a reactor with adequate heat transfer capabilities (e.g., jacketed reactor with a thermal fluid). 2. Add the chlorinating agent (e.g., bubble Cl₂ gas) at a slow, controlled rate. Monitor the internal temperature closely.

Diagram: Troubleshooting Decision Tree for Chlorination

G start Analyze Crude Reaction Mixture (GC-MS) low_conversion Low Conversion of Starting Material? start->low_conversion selectivity_issue Poor Selectivity? (Mixture of Isomers) low_conversion->selectivity_issue No increase_temp Action: - Increase Temperature - Increase Reaction Time - Check Catalyst Activity low_conversion->increase_temp Yes over_chlorination Main Byproduct is Over-chlorinated? selectivity_issue->over_chlorination Yes purify Proceed to Purification selectivity_issue->purify No, acceptable mixture optimize_temp Action: - Screen Lower Temperatures - Optimize Catalyst Loading over_chlorination->optimize_temp No, under-chlorinated reduce_conditions Action: - Decrease Temperature - Reduce Reaction Time - Reduce Cl₂ Equivalents over_chlorination->reduce_conditions Yes increase_temp->start Re-run & Analyze check_sm Action: - Re-purify/Dry Starting Material increase_temp->check_sm If no improvement optimize_temp->start Re-run & Analyze reduce_conditions->start Re-run & Analyze

Caption: Troubleshooting workflow for the chlorination step.

Section 3: Scale-Up Challenges

Transitioning from a laboratory-scale synthesis to a pilot or industrial scale introduces new variables and exacerbates existing challenges.

FAQ: What are the primary safety and engineering challenges when scaling up this synthesis?

Answer:

  • Handling Chlorine Gas: Chlorine is highly toxic and corrosive. Large-scale operations require dedicated, enclosed systems with scrubbers to neutralize any unreacted chlorine gas.

  • Exotherm Management: Chlorination reactions are highly exothermic. A reaction that is easily controlled in a 1L flask with an ice bath can become a dangerous runaway in a 100L reactor. A jacketed reactor with a thermal control unit is essential for maintaining a stable internal temperature.

  • Material Compatibility: The combination of high temperatures, chlorine, and generated HCl is extremely corrosive. Reactors made of glass-lined steel or specialized alloys (e.g., Hastelloy) are required.

  • Solid Handling: If the product or byproducts are solids at any stage, this can cause issues with stirring, heat transfer, and reactor discharge.

  • Purification: Fractional distillation at a large scale requires large columns and significant energy input. Crystallization requires large vessels, filtration equipment, and solvent handling/recovery systems.

Diagram: Scale-Up Workflow

G cluster_0 Lab Scale (10g - 100g) cluster_1 Pilot Scale (1kg - 10kg) lab_precursor Precursor Synthesis & Purification lab_reaction Chlorination in Round-Bottom Flask lab_precursor->lab_reaction lab_workup Aqueous Workup & Extraction lab_reaction->lab_workup pilot_reaction Chlorination in Jacketed Reactor (50-100L) lab_reaction->pilot_reaction Heat Management (Exotherm Control) lab_purify Column Chromatography or Kugelrohr Distillation lab_workup->lab_purify pilot_workup Phase Separation in Reactor lab_workup->pilot_workup Mass Transfer pilot_precursor Precursor Sourcing (Toll Manufacturer) pilot_purify Fractional Distillation or Crystallization lab_purify->pilot_purify Isolation Method (Throughput) pilot_precursor->pilot_reaction pilot_reaction->pilot_workup pilot_workup->pilot_purify

Caption: Key challenges when moving from lab to pilot scale.

Section 4: Purification of the Final Product

Isolating pure this compound from a mixture of isomers and other byproducts is a critical final step.

FAQ: What is the most effective method for purifying the crude product?

Answer: A combination of techniques is often necessary.

  • Vacuum Distillation: Fractional distillation under reduced pressure is a powerful technique for separating compounds with different boiling points. Given the high molecular weight of the chlorinated pyridines, vacuum is necessary to prevent decomposition at high temperatures.[4]

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be highly effective at removing isomeric impurities. The choice of solvent is critical and must be determined experimentally.

  • Preparative Chromatography: While effective at the lab scale, this method is generally not economically viable for large-scale production.

Troubleshooting: My final product is a mixture of trichloro-isomers that co-distill. What should I do?

Answer: This is a common and difficult problem. If fractional distillation is not providing adequate separation, you have two main options:

  • Recrystallization: This becomes the method of choice. You will need to screen various solvents (e.g., hexanes, ethanol, ethyl acetate, and mixtures thereof) to find a system where the desired 3,4,5-trichloro isomer has significantly different solubility from the other isomers, especially upon cooling.

  • Revisit the Reaction: The most effective solution is often to go back and optimize the chlorination reaction to produce a cleaner crude product with a more favorable isomer ratio. A cleaner input will always make the purification easier.

References

Technical Support Center: Understanding the Degradation of 3,4,5-Trichloro-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers investigating the environmental fate of 3,4,5-Trichloro-2,6-dimethylpyridine. This guide is structured as a series of questions and answers to directly address the complex challenges you may face during your experimental work. As direct literature on this specific molecule is limited, this guide synthesizes data from structurally analogous compounds—namely, chlorinated pyridines like 3,5,6-trichloro-2-pyridinol (TCP) and alkyl-substituted pyridines like 2,6-dimethylpyridine—to provide a robust, scientifically-grounded framework for your research.

Section 1: Foundational Knowledge & Physicochemical Properties
Q1: What is this compound and why is its degradation pathway a subject of interest?

This compound (C₇H₆Cl₃N) is a halogenated and alkylated pyridine derivative.[1] Its structure suggests it may be a persistent organic pollutant (POP), potentially arising as a manufacturing byproduct or a metabolite from more complex parent compounds like pesticides. Pyridine and its derivatives are known environmental contaminants originating from various industrial and agricultural activities.[2][3] Due to the presence of both chlorine atoms and methyl groups on a stable pyridine ring, this compound is predicted to be recalcitrant, meaning it resists natural degradation processes.[4][5] Understanding its degradation pathways is crucial for assessing its environmental persistence, potential for bioaccumulation, and for developing effective bioremediation strategies.[6]

PropertyValueSource
Molecular Formula C₇H₆Cl₃NPubChem[1]
Molecular Weight 210.5 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Predicted State SolidInferred
Section 2: Proposed Degradation Pathways & Mechanisms
Q2: What is the most likely microbial degradation pathway for this compound?

While no studies have explicitly detailed the microbial degradation of this compound, we can propose a pathway based on the known metabolism of similar compounds. The degradation of substituted pyridines is almost always initiated by an oxidation step, typically hydroxylation of the pyridine ring.[2][3]

Causality of the Proposed Pathway:

  • Initial Attack - Hydroxylation: The process likely begins with a monooxygenase enzyme attacking one of the carbon atoms in the pyridine ring. In bacteria, this initial hydroxylation is a key step to destabilize the aromatic ring. For 2,6-dimethylpyridine, degradation by Arthrobacter crystallopoietes proceeds via hydroxylation to form 2,6-dimethylpyridin-3-ol, followed by a second hydroxylation.[7][8]

  • Dechlorination: Concurrently or subsequently, reductive or hydrolytic dechlorination must occur. Studies on 3,5,6-trichloro-2-pyridinol (TCP) show that bacteria like Pseudomonas sp. and Micrococcus luteus are capable of removing chlorine atoms from the ring.[9][10] This step is critical as it reduces the compound's toxicity.

  • Ring Cleavage: Once the ring is sufficiently hydroxylated and/or dechlorinated, a dioxygenase enzyme catalyzes the cleavage of the pyridine ring.[11] This breaks the stable heterocyclic structure, yielding aliphatic intermediates.

  • Mineralization: These aliphatic compounds, such as 2,4-dioxopentanoic acid (identified in 2,6-dimethylpyridine degradation), are then funneled into central metabolic pathways (e.g., the Krebs cycle), ultimately being mineralized to CO₂, H₂O, chloride ions (Cl⁻), and ammonia (NH₃).[7][8]

Below is a proposed microbial degradation pathway illustrated using Graphviz.

Microbial Degradation Pathway parent This compound inter1 Hydroxylated Intermediate (e.g., Trichloro-dimethyl-hydroxypyridine) parent->inter1 Monooxygenase inter2 Dechlorinated & Dihydroxylated Intermediate inter1->inter2 Dehalogenase & Monooxygenase inter3 Ring Cleavage Product (Aliphatic Acid) inter2->inter3 Dioxygenase mineral Mineralization (CO₂, H₂O, Cl⁻, NH₃) inter3->mineral Central Metabolism

Caption: Proposed microbial degradation pathway for this compound.

Q3: How does photodegradation likely affect this compound?

Photodegradation, or photolysis, is a key abiotic process for the breakdown of environmental contaminants.[3] For chlorinated pyridinols like TCP, photodegradation in aqueous solutions follows pseudo-first-order kinetics and is highly dependent on factors like pH and UV wavelength.[12]

Expected Photodegradation Mechanism:

  • Primary Mechanism: The primary mechanism is expected to be reductive dechlorination . The energy from UV radiation (especially wavelengths below 300 nm) is absorbed by the molecule, leading to the cleavage of carbon-chlorine bonds.[12]

  • Intermediate Formation: This process would lead to the stepwise formation of di-chloro, mono-chloro, and ultimately non-chlorinated dimethylpyridine derivatives. Photolytic studies on TCP have confirmed the formation of such dechlorination products.[9]

  • Role of Reactive Oxygen Species (ROS): In the presence of sensitizers (like dissolved organic matter) or through advanced oxidation processes (e.g., with TiO₂ or H₂O₂), highly reactive species like hydroxyl radicals (•OH) can be generated.[12][13] These radicals can attack the pyridine ring, leading to hydroxylation and eventual ring cleavage, accelerating the degradation process significantly.[14]

  • pH Dependence: The rate of photodegradation for similar compounds increases with pH.[12] This is often due to changes in the speciation of the molecule, making it more susceptible to photolytic attack. Researchers should therefore carefully control and monitor pH in their experiments.

Section 3: Experimental Design & Troubleshooting Guide
Q4: I need to start a microbial degradation study. What is a reliable, step-by-step protocol for isolating degrading microorganisms?

Isolating microorganisms capable of degrading a xenobiotic compound relies on the principle of selective enrichment. You are essentially providing the target compound as the sole source of carbon and/or nitrogen, creating an environment where only microbes that can utilize it will thrive.

Protocol: Isolation of this compound Degraders via Enrichment Culture

  • Sample Collection:

    • Collect soil or water samples from a site with a history of contamination with pesticides or industrial chemicals, as this increases the likelihood of finding pre-adapted microbial populations.

  • Prepare Basal Salt Medium (BSM):

    • Prepare a sterile BSM containing essential minerals but lacking a carbon/nitrogen source. A typical composition (per liter of deionized water) is:

      • K₂HPO₄: 1.5 g

      • KH₂PO₄: 0.5 g

      • MgSO₄·7H₂O: 0.2 g

      • (NH₄)₂SO₄: 1.0 g (omit if using the target as a sole nitrogen source)

      • Trace element solution: 1 mL

    • Autoclave the medium to ensure sterility.

  • Enrichment - Step 1 (Liquid Culture):

    • Add 10 g of soil or 10 mL of water to 100 mL of sterile BSM in a 250 mL flask.

    • Add this compound as the sole carbon source to a final concentration of 20-50 mg/L. Initial concentrations should be kept low to avoid toxicity.[4]

    • Incubate at 28-30°C on a rotary shaker (150 rpm) to ensure aeration.

    • After 7-10 days, transfer 10 mL of the culture to 90 mL of fresh BSM containing the target compound. Repeat this transfer 3-5 times to enrich for effective degraders.

  • Isolation - Step 2 (Solid Culture):

    • Prepare BSM agar plates by adding 1.5% (w/v) agar to the BSM.

    • After the medium has cooled to ~50°C, add the target compound. An alternative is to spray a solution of the compound onto the surface of pre-poured plates.

    • Take a sample from the final enrichment flask, prepare serial dilutions (10⁻¹ to 10⁻⁶), and spread-plate 100 µL of each dilution onto the plates.

    • Incubate the plates at 28-30°C for several days to weeks, monitoring for colony growth.

  • Purification and Verification:

    • Pick individual, distinct colonies and re-streak them onto fresh BSM agar plates with the target compound to obtain pure cultures.

    • Confirm the degradation ability of each pure isolate by inoculating it into liquid BSM with the compound and monitoring its disappearance over time using analytical methods (HPLC or GC-MS).

Caption: Experimental workflow for isolating degrading microorganisms.

Q5: My microbial degradation experiment is showing slow or no activity. What are the common causes and how can I troubleshoot them?

Slow or stalled degradation is a frequent challenge in xenobiotic studies.[15][16] The issue often lies in one of several key areas related to microbial health, substrate bioavailability, or environmental conditions.[17][18]

Potential ProblemCausality & ExplanationTroubleshooting Steps & Solutions
Substrate Toxicity High concentrations of chlorinated compounds can be toxic or inhibitory to microbial life, even for degrading strains.[4]Start with a lower concentration (e.g., 5-10 mg/L) and gradually increase it in subsequent cultures to allow for adaptation.
Nutrient Limitation Biodegradation is an energy-intensive process requiring other nutrients like nitrogen, phosphorus, and trace elements.[16]Ensure your basal salt medium is properly formulated. Consider adding a small amount of a readily available carbon source like yeast extract (0.01%) to support initial growth (co-metabolism).[17]
Sub-optimal Conditions Microbial enzymes have optimal pH and temperature ranges. Deviations can drastically reduce metabolic activity.[18]Test a range of pH (e.g., 6.0, 7.0, 8.0) and temperatures (e.g., 25°C, 30°C, 37°C) to find the optimal conditions for your microbial consortium or isolate.
Low Bioavailability The compound may not be fully dissolved or may adsorb to the flask walls, making it inaccessible to the microbes.Add a non-ionic surfactant (e.g., Tween 80 at 0.05%) to increase solubility. Ensure vigorous shaking to maintain a homogenous suspension.
Need for a Consortium Degradation of complex molecules often requires the synergistic action of multiple microbial species, where one breaks down the parent compound and others utilize the intermediates.[16]If pure isolates fail, return to your enriched consortium. A mixed culture is often more robust and effective than a single strain. Bio-augmentation of activated sludge with the isolated strain can also enhance degradation.[4]
Lack of Required Genes The microbial community may simply lack the specific enzymes (e.g., dehalogenases, monooxygenases) needed to initiate the attack.Source inoculum from a different, more promising location. Alternatively, use bioinformatics tools to screen for known degradation genes in metagenomic datasets from your sample.[19]

digraph "Troubleshooting Logic" {
node [shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
edge [color="#5F6368"];
s_node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

start [label="Degradation Inefficient?"];
q1 [label="Is Concentration > 50 mg/L?"];
q2 [label="Is Medium Just BSM?"];
q3 [label="pH or Temp Checked?"];
q4 [label="Pure Isolate Failing?"];

start -> q1;
q1 -- "Yes" --> s1 [label="Reduce Concentration\n(Potential Toxicity)"];
q1 -- "No" --> q2;

q2 -- "Yes" --> s2 [label="Add Co-substrate\n(e.g., Yeast Extract)"];
q2 -- "No" --> q3;

q3 -- "No" --> s3 [label="Optimize pH & Temp"];
q3 -- "Yes" --> q4;

q4 -- "Yes" --> s4 [label="Use Enriched Consortium\n(Synergy Needed)"];
q4 -- "No" --> s5 [label="Investigate Bioavailability\n(Add Surfactant)"];

}

Caption: Troubleshooting logic tree for microbial degradation experiments.

Q6: What are the best analytical methods for monitoring the parent compound and its metabolites?

Choosing the right analytical technique is critical for accurately quantifying degradation and identifying intermediate products. The primary methods for this type of analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[20][21]

Analytical MethodPrinciple & Use CaseAdvantagesDisadvantages & Considerations
HPLC with UV or DAD Separates compounds in a liquid phase based on their affinity for a stationary phase. Ideal for monitoring the disappearance of the parent compound and the appearance of more polar, hydroxylated metabolites.- Excellent for water-soluble compounds.- Non-destructive sample preparation.- Robust and highly quantitative.- May require derivatization for highly volatile compounds.- Less definitive identification than MS without a mass detector.
GC-MS Separates volatile compounds in a gas phase, followed by mass spectrometry for detection and identification. The gold standard for identifying unknown metabolites.- Extremely sensitive and specific.- Provides structural information for metabolite identification.- Extensive libraries for spectral matching.- Requires compounds to be volatile and thermally stable.- Polar metabolites (e.g., hydroxylated intermediates) often require derivatization before analysis.
LC-MS/MS Combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry. The most powerful tool for this work.[10][21]- Directly analyzes aqueous samples.- Can identify and quantify non-volatile, polar metabolites without derivatization.- High sensitivity and structural confirmation.- Higher equipment cost and complexity.- Matrix effects from the culture medium can suppress ion signals.

Recommendation: For a comprehensive study, a dual approach is recommended. Use HPLC-UV for rapid, routine monitoring of the parent compound's concentration to determine degradation kinetics. Concurrently, use LC-MS/MS or GC-MS at key time points to identify the structures of transient intermediates, which is essential for elucidating the degradation pathway.[22][23]

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 3,4,5-Trichloro-2,6-dimethylpyridine and Other Polychlorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Polychlorinated Pyridines in Synthesis

Polychlorinated pyridines are a class of highly versatile synthetic intermediates that form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Their utility lies in the pyridine core, a common motif in biologically active compounds, combined with the presence of multiple chlorine atoms that serve as reactive handles for a variety of chemical transformations.[2][3] The number and position of these chlorine substituents, as well as the presence of other functional groups, profoundly influence the molecule's physicochemical properties and chemical reactivity.

This guide provides an in-depth, objective comparison of 3,4,5-Trichloro-2,6-dimethylpyridine with two other widely used polychlorinated pyridines: pentachloropyridine and 2,3,5,6-tetrachloropyridine. By examining their properties and performance in key chemical reactions, supported by experimental data and protocols, this document aims to equip researchers with the knowledge to make informed decisions in the design and execution of their synthetic strategies.

Physicochemical Properties: A Comparative Overview

The physical and chemical properties of a reagent are critical considerations for its handling, storage, and application in chemical synthesis. The following table summarizes the key physicochemical properties of this compound, pentachloropyridine, and 2,3,5,6-tetrachloropyridine.

PropertyThis compoundPentachloropyridine2,3,5,6-Tetrachloropyridine
Molecular Formula C₇H₆Cl₃N[4]C₅Cl₅N[5]C₅HCl₄N[6]
Molecular Weight ( g/mol ) 210.48[4]251.33[5]216.88[7]
Melting Point (°C) Not available124 - 126[8]90 - 92[9]
Boiling Point (°C) 240.0 ± 35.0 (Predicted)[4]280[10]250 - 252[9]
logP 3.54 (Predicted)[4]3.53[5]3.627[7]

The predicted high boiling point and logP of this compound suggest it is a relatively non-polar and thermally stable compound, similar to its more chlorinated counterparts. Its solid state at room temperature (inferred from the properties of similar compounds) would simplify handling and weighing procedures.

Chemical Reactivity: A Tale of Substitution Patterns

The reactivity of polychlorinated pyridines is dominated by two major classes of reactions: nucleophilic aromatic substitution (SNA r) and palladium-catalyzed cross-coupling reactions. The position of the chlorine atoms relative to the ring nitrogen and other substituents dictates the regioselectivity and overall reaction rate.

Nucleophilic Aromatic Substitution (SNA r): The Interplay of Electronics and Sterics

Nucleophilic aromatic substitution is a cornerstone of pyridine functionalization. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the ortho (C2, C6) and para (C4) positions.[11]

cluster_0 General SNAr Mechanism Start Polychlorinated Pyridine Step1 Nucleophilic Attack Start->Step1 + Nucleophile Intermediate Meisenheimer Intermediate (Anionic σ-complex) Step1->Intermediate Step2 Loss of Leaving Group (Chloride) Intermediate->Step2 End Substituted Pyridine Product Step2->End

Caption: Generalized workflow for the nucleophilic aromatic substitution of polychlorinated pyridines.

  • Pentachloropyridine: This perchlorinated pyridine is highly reactive towards nucleophiles. The C4 position is the most susceptible to attack, followed by the C2 and C6 positions.[5] This high reactivity is a consequence of the strong electron-withdrawing effect of the five chlorine atoms and the ring nitrogen.

  • 2,3,5,6-Tetrachloropyridine: In this isomer, all carbon atoms are susceptible to nucleophilic attack. The symmetrical nature of the molecule simplifies the product profile of monosubstitution. It is a versatile building block for introducing a variety of functional groups.[9]

  • This compound: The reactivity of this molecule presents a more nuanced picture. The chlorine atom at the C4 position is electronically activated by the para-nitrogen. However, the chlorine atoms at the C3 and C5 positions are in meta positions relative to the nitrogen, making them less activated.[12] Crucially, the two methyl groups at the C2 and C6 positions introduce significant steric hindrance. This steric shielding is expected to disfavor nucleophilic attack at the adjacent C3 and C5 positions, thereby enhancing the selectivity for substitution at the less hindered and electronically activated C4 position.

Comparative Reactivity in SNAr:

The presence of the methyl groups in this compound is the key differentiator. While pentachloropyridine and 2,3,5,6-tetrachloropyridine can lead to mixtures of isomers upon substitution, this compound is predicted to exhibit higher regioselectivity for substitution at the C4 position due to the steric hindrance at the C3 and C5 positions.

Experimental Protocol: Etherification of Pentachloropyridine

This protocol provides a representative example of a nucleophilic aromatic substitution reaction.

Materials:

  • Pentachloropyridine

  • Sodium methoxide

  • Methanol (anhydrous)

  • Round-bottom flask with condenser

  • Magnetic stirrer and heat source

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve pentachloropyridine (1.0 eq.) in anhydrous methanol.

  • Add sodium methoxide (1.1 eq.) to the solution.

  • Heat the reaction mixture to reflux and stir for the appropriate time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note on Applicability: This protocol can be adapted for this compound and 2,3,5,6-tetrachloropyridine. For this compound, substitution is expected to occur selectively at the 4-position. For 2,3,5,6-tetrachloropyridine, a mixture of mono-substituted products may be obtained.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Stille reactions, are powerful tools for the formation of C-C bonds.[13] Chloropyridines are generally less reactive than their bromo and iodo counterparts, often requiring more specialized and active catalyst systems.[14]

cluster_1 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal + R'-B(OR)2 PdII_R R-Pd(II)L_n-R' Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 + R-R'

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

  • Pentachloropyridine & 2,3,5,6-Tetrachloropyridine: These substrates can undergo cross-coupling reactions, but the high number of chlorine atoms can lead to multiple couplings or require careful control of stoichiometry and reaction conditions to achieve mono-substitution. The reactivity of the different chlorine positions can sometimes be controlled by the choice of catalyst and ligand.

  • This compound: The steric hindrance from the methyl groups is expected to play a significant role in cross-coupling reactions. While the C4-Cl bond is electronically activated, the C3-Cl and C5-Cl bonds are sterically hindered, which could lead to high regioselectivity for coupling at the C4 position. This makes this compound an attractive substrate for the synthesis of 4-substituted-2,6-dimethylpyridine derivatives.

Comparative Reactivity in Cross-Coupling:

The steric environment of this compound is its defining feature in palladium-catalyzed cross-coupling. This steric hindrance can be leveraged to achieve selective functionalization at the C4 position, a significant advantage over the less substituted or more symmetrical polychlorinated pyridines where achieving high regioselectivity can be challenging.

Experimental Protocols for Palladium-Catalyzed Cross-Coupling Reactions

The following are representative protocols for Suzuki-Miyaura, Sonogashira, and Stille cross-coupling reactions.

Materials:

  • Polychlorinated pyridine (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq.)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF)

  • Reaction vessel with condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the polychlorinated pyridine, arylboronic acid, palladium catalyst, and base.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and perform an aqueous work-up.

  • Purify the crude product by column chromatography.[15]

Note on Applicability: For this compound, this reaction is expected to proceed with high selectivity at the C4 position. For pentachloropyridine and 2,3,5,6-tetrachloropyridine, careful control of stoichiometry is necessary to favor mono-arylation.

Materials:

  • Polychlorinated pyridine (1.0 eq.)

  • Terminal alkyne (1.1-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the polychlorinated pyridine, terminal alkyne, palladium catalyst, and CuI in the chosen solvent.

  • Add the amine base and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous work-up and extract the product.

  • Purify the crude product by column chromatography.[4][16]

Note on Applicability: Similar to the Suzuki coupling, the steric hindrance in this compound is expected to direct the Sonogashira coupling to the C4 position.

Materials:

  • Polychlorinated pyridine (1.0 eq.)

  • Organostannane reagent (1.1-1.2 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the polychlorinated pyridine, organostannane, and palladium catalyst.

  • Add the anhydrous solvent and heat the mixture to the required temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with an aqueous solution of KF to remove tin byproducts.

  • Extract the product and purify by column chromatography.[7][8]

Note on Applicability: The Stille reaction offers a valuable alternative for C-C bond formation. The regioselectivity for this compound is anticipated to favor the C4 position.

Conclusion: Strategic Selection of Polychlorinated Pyridines

The choice between this compound, pentachloropyridine, and 2,3,5,6-tetrachloropyridine is a strategic one that should be guided by the desired synthetic outcome.

  • Pentachloropyridine and 2,3,5,6-tetrachloropyridine are highly reactive and versatile building blocks suitable for a wide range of functionalizations. However, achieving high regioselectivity in substitution reactions can be a challenge.

  • This compound , on the other hand, offers a unique combination of electronic activation at the C4 position and steric hindrance at the C3 and C5 positions. This structural feature makes it an ideal substrate for achieving high regioselectivity in both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, providing a more direct and efficient route to 4-substituted-2,6-dimethylpyridine derivatives.

A thorough understanding of the interplay between electronic and steric effects, as outlined in this guide, is paramount for the rational design of synthetic pathways that leverage the distinct reactivity profiles of these valuable polychlorinated pyridine building blocks.

References

A Comparative Guide to Sterically Hindered Pyridine Bases: 3,4,5-Trichloro-2,6-dimethylpyridine vs. 2,6-Lutidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the selection of an appropriate base is a critical parameter that can dictate the success or failure of a reaction. Non-nucleophilic, sterically hindered pyridine derivatives are indispensable tools, prized for their ability to function as potent proton scavengers while minimizing unwanted side reactions. This guide provides an in-depth comparative analysis of two such bases: the workhorse 2,6-lutidine and its halogenated counterpart, 3,4,5-trichloro-2,6-dimethylpyridine. By examining their structural, electronic, and performance differences, this document aims to equip researchers with the insights needed to make informed decisions for their synthetic challenges.

At a Glance: Physicochemical Properties

A foundational understanding of the physical and chemical properties of each base is essential for predicting their behavior in a reaction system. The table below summarizes key data points for both compounds.

Property2,6-LutidineThis compoundSignificance for Researchers
Molecular Formula C₇H₉N[1]C₇H₆Cl₃N[2]Basic structural information.
Molecular Weight 107.15 g/mol [3]210.49 g/mol [2][4]Important for calculating molar equivalents.
Appearance Colorless oily liquid[1][5]White to light yellow solidAffects handling and dissolution procedures.
Boiling Point 143-145 °C[3][6]~240 °C (Predicted)[7]Relevant for reaction temperature limits and purification by distillation.
Melting Point -6 °C[3][6]Not availableDetermines if the compound is a liquid or solid at room temperature.
Density 0.92 g/mL at 25 °C[3][6]~1.4 g/cm³ (Predicted)[7]Useful for volume-to-mass conversions.
Solubility Soluble in water, alcohol, ether, THF, DMF[5][8]Soluble in common organic solvents.Crucial for selecting appropriate reaction solvents.
pKa (of conjugate acid) ~6.7[1][5]< 1 (Estimated)Primary indicator of base strength. A lower pKa signifies a weaker base.

The most striking difference lies in their basicity, as indicated by the pKa of their conjugate acids. 2,6-Lutidine is a moderately weak base, whereas the three electron-withdrawing chlorine atoms on this compound are expected to drastically reduce the electron density on the nitrogen atom, rendering it a significantly weaker base.

The Causality of Structure: Electronic and Steric Effects

The utility of these compounds stems directly from their molecular architecture. The substitution pattern on the pyridine ring dictates both their steric accessibility and the availability of the nitrogen's lone pair of electrons for protonation.

2,6-Lutidine: The two methyl groups at the C2 and C6 positions create a sterically crowded environment around the nitrogen atom.[9] This "shielding" is the cornerstone of its non-nucleophilic character; while the nitrogen's lone pair can readily accept a small proton, its ability to attack a larger electrophilic center (like a carbon atom) is severely diminished.[9][10] Concurrently, these alkyl groups are weakly electron-donating via an inductive effect, slightly increasing the electron density on the nitrogen and making it a more effective base compared to unsubstituted pyridine (pKa ~5.2).

This compound: This molecule presents a more complex interplay of effects. It retains the crucial steric hindrance from the two methyl groups, preserving its non-nucleophilic nature. However, the powerful inductive and resonance electron-withdrawing effects of the three chlorine atoms at the C3, C4, and C5 positions dominate its electronic character. These groups pull electron density away from the pyridine ring and, consequently, from the nitrogen atom. This electronic impoverishment makes the nitrogen's lone pair significantly less available for protonation, resulting in a dramatically lower basicity compared to 2,6-lutidine.

Figure 1. A comparison of steric and electronic effects.

Comparative Performance in Synthesis: Choosing the Right Tool

The significant difference in basicity is the primary factor guiding the selection between these two reagents.

2,6-Lutidine: The General-Purpose Hindered Base

2,6-Lutidine is one of the most common non-nucleophilic bases used in organic synthesis.[1] Its moderate basicity is sufficient to scavenge strong acids (e.g., triflic acid, HCl, HBr) generated in situ, without promoting common base-catalyzed side reactions like elimination or epimerization in moderately sensitive substrates.

Key Applications:

  • Protection of Alcohols as Silyl Ethers: This is a classic application, particularly with highly reactive silyl triflates (e.g., TBSOTf, TIPSOTf). 2,6-Lutidine efficiently neutralizes the triflic acid byproduct, driving the reaction to completion.[3][5][11]

  • Glycosylation Reactions: In carbohydrate chemistry, it serves as an acid scavenger, minimizing side reactions and improving yields and stereoselectivity.[9]

  • Oxidative Cleavage: It has been identified as a beneficial additive in the RuCl₃-catalyzed oxidative cleavage of olefins to ketones, improving yields and reaction times.[5][12]

This compound: The Specialist for Highly Sensitive Systems

While less common, the extremely low basicity of this compound carves out a critical niche for reactions involving exceptionally sensitive substrates. In scenarios where even a mild base like 2,6-lutidine could cause degradation, epimerization, or other unwanted pathways, the trichlorinated analogue provides a "milder" alternative.

Hypothetical Advantageous Applications:

  • Silylations of Extremely Acid/Base-Sensitive Alcohols: When dealing with complex molecules in late-stage synthesis, where functional groups are prone to rearrangement or elimination, the use of a very weak proton sponge like this compound could be paramount to preserving chemical integrity.

  • Reactions Generating Protic Acid in the Presence of Highly Basic Moieties: If a molecule contains a functional group that could be irreversibly protonated or activated by 2,6-lutidine, the trichlorinated version would serve as a more "passive" acid trap.

The choice is a trade-off: 2,6-lutidine offers robust acid-scavenging capabilities for general use, while this compound provides a higher level of safety for exquisitely sensitive systems, potentially at the cost of slower reaction rates due to less efficient proton removal.

Experimental Protocol: Silyl Ether Protection of a Primary Alcohol

This protocol provides a self-validating system for comparing the efficacy of the two bases in a standard transformation. The reaction progress can be easily monitored by Thin Layer Chromatography (TLC) to assess the rate and completeness of the conversion.

Objective: To form a tert-butyldimethylsilyl (TBS) ether from a primary alcohol using TBSOTf and a hindered pyridine base.

Silylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Alcohol (1 eq) & Base (1.5 eq) in dry CH2Cl2 cool Cool to 0 °C (Ice Bath) start->cool add_tbsotf Add TBSOTf (1.2 eq) dropwise cool->add_tbsotf stir Stir at 0 °C add_tbsotf->stir monitor Monitor by TLC stir->monitor quench Quench with sat. NaHCO3 (aq) monitor->quench Reaction Complete extract Extract with CH2Cl2 quench->extract dry_concentrate Dry (Na2SO4), Filter, Concentrate extract->dry_concentrate purify Purify by Flash Chromatography dry_concentrate->purify product Isolated Silyl Ether purify->product

Figure 2. General workflow for TBS protection of an alcohol.

Materials:

  • Primary Alcohol (e.g., Benzyl Alcohol): 1.0 mmol

  • Base: 2,6-Lutidine OR this compound: 1.5 mmol

  • tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf): 1.2 mmol

  • Anhydrous Dichloromethane (CH₂Cl₂): 10 mL

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard glassware, magnetic stirrer, ice bath, and equipment for TLC and column chromatography.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 mmol) and the selected base (1.5 mmol).

  • Dissolution: Add anhydrous CH₂Cl₂ (10 mL) and stir until all solids have dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add TBSOTf (1.2 mmol) dropwise to the stirred solution over 5 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent the formation of byproducts.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the starting alcohol by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The appearance of a new, less polar spot corresponding to the silyl ether product indicates reaction progress.

  • Quenching: Once the starting material is consumed (typically 30-60 minutes), quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Trustworthiness Check: The bicarbonate solution neutralizes any remaining acidic species, making the workup safer and preventing product degradation on silica gel.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with CH₂Cl₂ (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure silyl ether.

Expected Observations: When comparing the two bases, one would anticipate the reaction with 2,6-lutidine to proceed more rapidly due to its greater basicity and more efficient scavenging of the generated triflic acid. The reaction with this compound may require longer reaction times or warming to room temperature to achieve full conversion.

Mechanistic Considerations

The role of the hindered base is to act as a proton sponge, irreversibly removing the proton from the triflic acid generated during the reaction. This prevents the proton from catalyzing side reactions or establishing an unfavorable equilibrium.

Silylation_Mechanism TBSOTf TBS-OTf (Silylating Agent) TransitionState [Transition State] TBSOTf->TransitionState ProtonatedEther R-O(H+)-TBS (Protonated Silyl Ether) TransitionState->ProtonatedEther Product R-O-TBS (Silyl Ether) ProtonatedEther->Product HOTf H-OTf (Triflic Acid) ProtonatedEther->HOTf - H+ Base Pyridine Base (B:) ProtonatedBase [B-H]+[OTf]- (Protonated Base Salt) Base->ProtonatedBase + H-OTf

Figure 3. Simplified mechanism of alcohol silylation.

The key step involving the base is the final one: the neutralization of triflic acid (H-OTf). The efficiency of this step is governed by the base's strength. A stronger base like 2,6-lutidine will shift the equilibrium far to the right, ensuring the acid is sequestered. A much weaker base like this compound will still sequester the very strong triflic acid, but the equilibrium may be less favorable, potentially allowing for a higher transient concentration of free acid in the reaction medium.

Conclusion and Recommendations

Both this compound and 2,6-lutidine are valuable non-nucleophilic bases, but their applications are distinct and governed by a trade-off between basicity and inertness.

  • Choose 2,6-Lutidine for general-purpose applications requiring a non-nucleophilic base to scavenge strong acids. It is effective, readily available, and suitable for a wide range of substrates that are not extraordinarily sensitive to mild bases.

  • Consider this compound for specialized cases involving highly delicate substrates. If you are working with molecules prone to base-catalyzed epimerization, elimination, or rearrangement, or in late-stage syntheses where yield preservation is paramount, the exceptionally low basicity of this reagent offers an additional layer of safety, potentially preventing side reactions that even 2,6-lutidine might induce.

Ultimately, the choice of base is a strategic decision. By understanding the fundamental electronic and steric properties of these reagents, researchers can better anticipate their behavior and select the optimal tool to achieve their synthetic goals with precision and efficiency.

References

A Comparative Guide to Spectroscopic Analysis for Purity Validation of 3,4,5-Trichloro-2,6-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and advanced chemical research, the absolute purity of intermediates and active pharmaceutical ingredients (APIs) is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and regulatory compliance. 3,4,5-Trichloro-2,6-dimethylpyridine, a key heterocyclic building block, is no exception. Its impurity profile can significantly influence downstream reaction yields, introduce toxicological risks, and compromise the stability of the final product.

This guide provides an in-depth, comparative analysis of core spectroscopic techniques for the purity validation of this compound. Moving beyond procedural lists, we delve into the causality behind methodological choices, offering a framework for creating a self-validating, orthogonal analytical strategy. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select, implement, and interpret data from the most appropriate analytical tools for robust purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy stands as the cornerstone of chemical structure elucidation and purity determination. Its power lies in the direct proportionality between the integrated signal intensity and the number of atomic nuclei, providing an unparalleled platform for both qualitative and absolute quantitative analysis.[1]

Expertise & Experience: Why ¹H qNMR is a Primary Method

For this compound (C₇H₆Cl₃N), the proton NMR (¹H NMR) spectrum is remarkably simple. The molecular structure features two chemically equivalent methyl (CH₃) groups at the 2 and 6 positions and no protons on the pyridine ring. This results in a single, sharp singlet in the ¹H NMR spectrum. The absence of complex splitting patterns makes the baseline exceptionally clean, allowing for the sensitive detection and integration of proton-bearing impurities, which will present their own distinct signals. Quantitative ¹H NMR (qNMR) is therefore not just a supplementary check but can be validated as a primary method for purity assay.[2]

Experimental Protocol: Quantitative ¹H NMR (qNMR) for Purity Assay
  • Sample and Standard Preparation : Accurately weigh approximately 10-20 mg of the this compound sample. Separately, weigh a precise amount of a high-purity, certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a simple ¹H NMR spectrum with signals that do not overlap with the analyte.[3]

  • Dissolution : Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Ensure the solvent does not contain peaks that interfere with the analyte or standard signals.

  • NMR Acquisition : Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz is recommended for better signal dispersion). Key acquisition parameters must be optimized for quantification:

    • Relaxation Delay (d1) : Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full magnetization recovery.

    • Pulse Angle : Use a 90° pulse for maximum signal intensity.

    • Number of Scans (ns) : Increase to achieve an adequate signal-to-noise ratio (S/N > 250:1 is recommended).

  • Data Processing : Process the spectrum with minimal manipulation. Apply an appropriate phasing and baseline correction.

  • Quantification : Integrate the characteristic singlet of the two methyl groups of this compound and a well-resolved signal from the internal standard. Calculate the purity using the following equation:

    Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the standard

Trustworthiness: A Self-Validating System

The qNMR protocol is inherently self-validating. The use of a certified internal standard provides metrological traceability.[2] Furthermore, the entire spectrum serves as a fingerprint. Any unexpected signals are direct evidence of impurities, which can often be provisionally identified by their chemical shift, multiplicity, and integration value relative to the main compound.

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis A Accurately weigh Sample & Internal Std B Dissolve in Deuterated Solvent A->B C Optimize Parameters (d1, ns) B->C D Acquire 1H Spectrum C->D E Phase & Baseline Correction D->E F Integrate Analyte & Standard Signals E->F G Calculate Purity (%) F->G G A Prepare Dilute Sample Solution B Inject into GC A->B C Separation on Capillary Column B->C D Elution into MS Ion Source (EI) C->D E Mass Analysis (Quadrupole) D->E F Generate Total Ion Chromatogram (TIC) E->F G Analyze Mass Spectrum of Each Peak F->G Select Peak

References

A Senior Application Scientist's Guide to Validating the Stereochemistry of 3,4,5-Trichloro-2,6-dimethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Stereochemical Integrity in Pyridine Scaffolds

This guide provides a comparative analysis of the principal methods for validating the stereochemistry of these complex derivatives. We will move beyond mere procedural descriptions to explore the underlying principles, the causality behind experimental choices, and the practical considerations that guide method selection in a professional research environment. Our focus is on creating self-validating workflows that ensure the highest degree of confidence in your results.

Part 1: Determining Absolute Configuration - The Foundational Challenge

Assigning the absolute configuration of a chiral center (i.e., its R or S designation according to Cahn-Ingold-Prelog rules) is the primary goal of stereochemical validation.[3][4][5][6] Three powerhouse techniques dominate this field: X-ray Crystallography, NMR-based methods (specifically Mosher's Ester Analysis), and chiroptical spectroscopy combined with computational chemistry.

Single-Crystal X-ray Crystallography: The Unambiguous Gold Standard

Single-crystal X-ray crystallography is revered as the most powerful and definitive method for determining the 3D structure of a molecule.[7][8][9] It directly visualizes the atomic positions in space, providing an unequivocal assignment of absolute stereochemistry, provided a suitable crystal can be grown.[8][10]

Causality of the Method: The technique relies on the diffraction of X-rays by the electron clouds of atoms within a highly ordered crystal lattice. The resulting diffraction pattern is mathematically deconvoluted to generate a 3D electron density map, from which the precise spatial arrangement of every atom can be determined. For absolute configuration, the key is the phenomenon of anomalous dispersion, which is particularly effective when heavy atoms (like the chlorine atoms in our target molecule) are present.[10]

Key Performance Indicators:

  • Confidence Level: Definitive.

  • Primary Output: A 3D molecular structure and the Flack parameter, which provides a statistical measure of confidence in the absolute configuration assignment.

  • Major Limitation: The absolute requirement for a high-quality, single crystal suitable for diffraction. This is often the most significant bottleneck in the entire process.[11][12][13]

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Dissolve the purified enantiomerically pure compound in a minimal amount of a suitable solvent or solvent system. Employ techniques such as slow evaporation, vapor diffusion, or solvent layering to induce the formation of single crystals. This is often an iterative process requiring screening of multiple conditions.

  • Crystal Mounting and Data Collection: Carefully select and mount a suitable crystal on a goniometer. The crystal is then placed in an X-ray diffractometer and cooled under a stream of nitrogen gas. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined against the experimental data to produce the final molecular structure.

  • Absolute Configuration Assignment: The absolute configuration is determined by analyzing the effects of anomalous scattering, culminating in the calculation of the Flack parameter. A value close to 0 indicates the correct assignment, while a value near 1 suggests the inverted structure.

Mosher's Ester Analysis: Probing Chirality in Solution via NMR

When crystallization fails, NMR-based methods provide a robust alternative for assigning absolute configuration in solution. The most widely used of these is the Mosher's ester analysis, which is applicable to molecules containing chiral secondary alcohols or amines.[12][14][15]

Causality of the Method: The method involves derivatizing the chiral alcohol (or amine) of unknown stereochemistry with the two separate enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[16] This creates a pair of diastereomers. In the most stable conformation of these diastereomeric esters, the bulky phenyl group of the MTPA moiety creates a distinct anisotropic (magnetically non-uniform) environment. Protons on one side of the Mosher's ester plane will be shielded (shifted upfield in the ¹H NMR spectrum), while those on the other side will be deshielded (shifted downfield). By comparing the chemical shifts of the protons in the (S)-MTPA ester versus the (R)-MTPA ester (calculating Δδ = δS - δR), one can deduce the spatial arrangement of the substituents around the chiral center.[11][16]

Key Performance Indicators:

  • Confidence Level: High, but dependent on clear, unambiguous NMR data and correct conformational analysis.

  • Primary Output: A set of Δδ (δS - δR) values that, when mapped onto the molecular structure, reveal the absolute configuration.

  • Key Requirement: The presence of a derivatizable functional group (e.g., -OH, -NH₂) near the stereocenter.[13]

Experimental Protocol: Mosher's Ester Analysis

  • Diastereomer Synthesis:

    • In two separate vials, dissolve ~2-5 mg of the chiral alcohol in pyridine-d5 or CDCl₃.

    • To one vial, add a slight excess (1.1-1.3 eq) of (R)-(-)-MTPA chloride.

    • To the second vial, add a slight excess of (S)-(+)-MTPA chloride.

    • Allow the reactions to proceed to completion at room temperature (monitor by TLC or LC-MS). The use of DMAP as a catalyst can accelerate the reaction.

  • NMR Acquisition:

    • Directly acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester crude reaction mixtures.

    • Acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in the unambiguous assignment of all relevant proton signals.

  • Data Analysis:

    • Assign the ¹H chemical shifts (δ) for as many protons as possible on both sides of the chiral center for both diastereomers.

    • Calculate the difference in chemical shifts: Δδ = δS - δR for each assigned proton.

    • Protons with a positive Δδ value are predicted to lie on the right side of the Mosher's ester plane in the established conformational model, while those with a negative Δδ value lie on the left.

    • Correlate this spatial map with the structure to assign the absolute configuration of the original alcohol.

Diagram: Mosher's Method Workflow

Mosher_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Unknown Chiral Alcohol (Unknown Config.) R_MTPA (R)-MTPA-Cl Unknown->R_MTPA React S_MTPA (S)-MTPA-Cl Unknown->S_MTPA React Ester_R Diastereomer R R_MTPA->Ester_R Ester_S Diastereomer S S_MTPA->Ester_S NMR ¹H & 2D NMR Acquisition Ester_R->NMR Ester_S->NMR Assign Assign Chemical Shifts (δR, δS) NMR->Assign Calculate Calculate Δδ = δS - δR Assign->Calculate Model Apply Conformational Model Calculate->Model Result Assigned Absolute Configuration Model->Result

Caption: Workflow for Mosher's ester analysis.

Vibrational and Electronic Circular Dichroism (VCD/ECD): The Computational-Spectroscopic Synergy

Chiroptical methods like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) offer a powerful, non-destructive approach for determining absolute configuration in solution.[17][18][19] These techniques are applicable to a wide range of molecules, even those lacking functional groups for derivatization.

Causality of the Method: Chiral molecules interact differently with left- and right-circularly polarized light.[20][21] ECD measures this differential absorption for electronic transitions (UV-Vis region), while VCD measures it for vibrational transitions (IR region).[22][23] The resulting spectrum is a unique and highly sensitive fingerprint of the molecule's 3D structure. The modern approach involves comparing the experimentally measured spectrum to a spectrum predicted by quantum mechanical calculations (typically Density Functional Theory, DFT) for a known configuration (e.g., the R-enantiomer). A good match between the experimental and calculated spectra confirms the absolute configuration.[23][24]

Key Performance Indicators:

  • Confidence Level: High, contingent on the quality of the computational model and experimental data.

  • Primary Output: Experimental and theoretical spectra whose comparison allows for confident assignment.

  • Key Requirement: For ECD, a UV-Vis chromophore is necessary.[13] VCD is more broadly applicable as all molecules have IR active modes.

Experimental Protocol: VCD/ECD Analysis

  • Sample Preparation: Dissolve the enantiomerically pure sample in a suitable solvent (e.g., CDCl₃ for VCD) to a concentration of approximately 1-10 mg/mL for VCD or 0.1-1 mg/mL for ECD.[13]

  • Spectral Acquisition: Record the experimental VCD and IR (or ECD and UV) spectra on a dedicated spectrometer.

  • Computational Modeling:

    • Perform a thorough conformational search for the molecule using computational chemistry software.

    • For the lowest energy conformers, perform geometry optimization and frequency calculations using DFT (e.g., B3LYP/6-31G(d)).

    • Calculate the theoretical VCD and IR (or ECD and UV) spectra for an arbitrarily chosen enantiomer (e.g., R). The final theoretical spectrum is a Boltzmann-weighted average of the spectra of the individual stable conformers.

  • Spectral Comparison and Assignment:

    • Visually and/or algorithmically compare the experimental VCD/ECD spectrum with the calculated spectrum.[24]

    • If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as the one used in the calculation. If the spectra are mirror images, the absolute configuration is opposite.

Diagram: VCD/ECD Stereochemical Assignment Workflow

VCD_Workflow cluster_exp Experimental cluster_comp Computational Sample Enantiopure Sample in Solution Spectrometer Acquire VCD/IR (or ECD/UV) Spectra Sample->Spectrometer Exp_Spec Experimental Spectrum Spectrometer->Exp_Spec Compare Compare Experimental vs. Theoretical Spectra Exp_Spec->Compare Conf_Search Conformational Search DFT_Calc DFT Optimization & Frequencies Conf_Search->DFT_Calc Spec_Calc Calculate Theoretical Spectrum (Boltzmann Avg.) DFT_Calc->Spec_Calc Theo_Spec Theoretical Spectrum (R-config) Spec_Calc->Theo_Spec Theo_Spec->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: A synergistic workflow combining experimental and computational methods for VCD/ECD analysis.

Part 2: Quantifying Enantiomeric Purity and Determining Relative Stereochemistry

Beyond absolute configuration, a full stereochemical validation requires quantifying the purity of the enantiomers and, for molecules with multiple stereocenters, determining their relative arrangement.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Excess (% ee)

Chiral HPLC is the gold standard for separating and quantifying enantiomers, allowing for the precise determination of enantiomeric excess (% ee).[25][26][27][28] While it doesn't typically provide absolute configuration on its own (unless a certified reference standard is available), it is indispensable for assessing the success of an asymmetric synthesis or chiral resolution.

Causality of the Method: Enantiomers have identical physical properties in an achiral environment but interact differently with a chiral environment. Chiral HPLC exploits this by using a stationary phase that is itself chiral (a Chiral Stationary Phase, or CSP).[25][28] The differential diastereomeric interactions between the enantiomers and the CSP lead to different retention times, enabling their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for a broad range of compounds, including pyridine derivatives.[28][29]

Experimental Protocol: Chiral HPLC for % ee Determination

  • Method Development:

    • Column Selection: Start with a broad-spectrum polysaccharide-based column (e.g., Chiralpak® IA, IB, IC).

    • Mobile Phase Screening: Screen various mobile phases, typically mixtures of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol, ethanol).

    • Optimization: Fine-tune the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5) between the enantiomer peaks.[25]

  • Sample Preparation:

    • Prepare a stock solution of a racemic mixture (~1 mg/mL) to confirm the retention times of both enantiomers.

    • Prepare the sample of the enantiomerically enriched product at the same concentration.

    • Filter all samples through a 0.45 µm syringe filter before injection.[29]

  • Analysis and Calculation:

    • Inject the racemic standard to verify separation and system suitability.

    • Inject the enantiomerically enriched sample.

    • Integrate the peak areas of the two enantiomers (A_major and A_minor).

    • Calculate the enantiomeric excess using the formula: % ee = [(A_major - A_minor) / (A_major + A_minor)] * 100

NMR Spectroscopy (NOE/ROE): Mapping Relative Stereochemistry

For derivatives with multiple stereocenters, Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) spectroscopy is essential for determining the relative configuration (e.g., cis vs. trans, syn vs. anti).[30]

Causality of the Method: The NOE/ROE effect is a through-space phenomenon, not through-bond.[31] When one proton is irradiated, it can transfer magnetization to other nearby protons (typically within 5 Å).[31] The intensity of this transferred signal is inversely proportional to the sixth power of the distance between the protons. By observing which protons show an NOE/ROE correlation, one can build a map of spatial proximities and thus deduce the relative orientation of substituents. ROESY is often preferred for medium-sized molecules where the NOE can be zero or difficult to observe.[31][32]

Experimental Protocol: 2D NOESY/ROESY

  • Sample Preparation: Prepare a high-purity sample (~5-10 mg) in a suitable deuterated solvent. It is critical to remove dissolved oxygen, which can quench the NOE, by using the freeze-pump-thaw method.[31]

  • Acquisition: On a high-field NMR spectrometer, acquire a 2D NOESY or ROESY spectrum. A key parameter is the mixing time, which needs to be optimized to allow for NOE buildup without being so long that spin diffusion occurs.

  • Data Analysis:

    • Process the 2D spectrum.

    • Identify cross-peaks, which indicate an NOE/ROE interaction between the two corresponding protons on the diagonal.

    • Correlate the observed cross-peaks with inter-proton distances in plausible stereoisomers. The isomer whose structure is consistent with the observed NOE/ROE correlations is assigned as the correct relative configuration.

Part 3: A Comparative Guide for Method Selection

The choice of method is dictated by the nature of the sample, the information required, and the available resources. The following table provides a direct comparison to guide your decision-making process.

FeatureX-ray CrystallographyMosher's Ester Analysis (NMR)VCD / ECD SpectroscopyChiral HPLCNOESY / ROESY (NMR)
Primary Information Absolute Configuration Absolute Configuration Absolute Configuration Enantiomeric Excess (% ee) Relative Configuration
Sample Phase Solid (Single Crystal)SolutionSolutionSolutionSolution
Sample Amount µg to mg scale1-5 mg per ester0.1-10 mgµg scale5-10 mg
Destructive? NoYes (derivatization)NoNo (sample can be recovered)No
Key Requirement High-quality single crystalDerivatizable group (-OH, -NH₂)Chromophore (ECD) / IR modesResolvable on a CSPProtons within ~5 Å
Confidence Level Definitive HighHighVery High (for % ee)High
Typical Time Days to Weeks1-2 Days1 DayHoursHours to 1 Day

Diagram: Decision Workflow for Stereochemical Validation

Decision_Tree start_node Start: Chiral Pyridine Derivative q1 q1 start_node->q1 Need Absolute Configuration? q4 q4 start_node->q4 Need to measure Enantiomeric Purity? q5 q5 start_node->q5 Need Relative Configuration? question_node question_node method_node method_node info_node info_node q2 Can you grow a high-quality crystal? q1->q2 Yes xray X-ray Crystallography q2->xray Yes q3 Does it have an -OH or -NH₂ group? q2->q3 No endpoint Validation Complete xray->endpoint mosher Mosher's Ester Analysis (NMR) q3->mosher Yes vcd_ecd VCD / ECD Spectroscopy q3->vcd_ecd No mosher->endpoint vcd_ecd->endpoint hplc Chiral HPLC q4->hplc Yes hplc->endpoint noe NOESY / ROESY (NMR) q5->noe Yes noe->endpoint

Caption: A decision-making guide for selecting the appropriate stereochemical validation method.

Conclusion

Validating the stereochemistry of 3,4,5-trichloro-2,6-dimethylpyridine derivatives is a multifaceted task that demands a strategic, evidence-based approach. There is no single "best" method; rather, the optimal technique is dictated by the specific scientific question and the physical properties of the molecule . X-ray crystallography remains the ultimate arbiter of absolute configuration when applicable. However, the synergistic use of solution-state NMR techniques like Mosher's analysis and NOE/ROESY, chiroptical methods like VCD/ECD, and the quantitative power of chiral HPLC provides a comprehensive and robust toolkit for the modern researcher. By understanding the principles and practicalities of each method, scientists can design validation strategies that ensure their stereochemical assignments are both accurate and defensible.

References

A Comparative Study on the Reactivity of Trichlorinated Dimethylpyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the strategic functionalization of heterocyclic scaffolds is paramount. Among these, the pyridine ring system holds a place of prominence due to its prevalence in a vast array of bioactive molecules. The introduction of chlorine and methyl substituents onto the pyridine core provides a powerful tool for modulating a compound's physicochemical properties and biological activity. This guide presents a comprehensive comparative analysis of the reactivity of trichlorinated dimethylpyridine isomers, offering valuable insights for researchers, scientists, and drug development professionals engaged in the synthesis and derivatization of these important intermediates.

This analysis will delve into the nuanced interplay of electronic and steric effects that govern the reactivity of these isomers in key chemical transformations, including nucleophilic aromatic substitution (SNAr), oxidation, and reduction. By understanding these principles, researchers can make more informed decisions in the design of synthetic routes and the development of novel molecular entities.

The Decisive Interplay of Electronic and Steric Effects

The reactivity of trichlorinated dimethylpyridine isomers is fundamentally dictated by the positions of the three chlorine atoms and two methyl groups on the pyridine ring. These substituents exert both electronic and steric influences that can either activate or deactivate the ring towards different chemical reactions.

Electronic Effects: The pyridine nitrogen is inherently electron-withdrawing, creating a permanent dipole and rendering the carbon atoms at the ortho (C2, C6) and para (C4) positions electron-deficient.[1] This inherent electronic characteristic makes the pyridine ring susceptible to nucleophilic attack at these positions. The three chlorine atoms, being highly electronegative, further withdraw electron density from the ring through the inductive effect, enhancing the electrophilicity of the carbon atoms to which they are attached.[2][3] Conversely, the methyl groups are electron-donating, which can partially counteract the electron-withdrawing effects of the nitrogen and chlorine atoms.

Steric Effects: The spatial arrangement of the methyl and chlorine groups plays a critical role in dictating reactivity. Bulky substituents, particularly at positions ortho to the reaction center, can physically impede the approach of a reactant, a phenomenon known as steric hindrance.[4] This effect is especially pronounced in reactions that involve a crowded transition state, such as SNAr reactions.

The following sections will explore how these electronic and steric factors manifest in the reactivity of different trichlorinated dimethylpyridine isomers in three key reaction types.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Positional Activation

Nucleophilic aromatic substitution is a cornerstone reaction for the functionalization of pyridines. The rate and regioselectivity of SNAr reactions on trichlorinated dimethylpyridine isomers are profoundly influenced by the location of the chlorine atoms relative to the activating pyridine nitrogen and the steric hindrance imposed by the methyl groups.

The general mechanism for SNAr on a pyridine ring involves the attack of a nucleophile on an electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride leaving group restores the aromaticity of the ring.

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Comparative Reactivity:

Key Principles Guiding Reactivity:

  • Activation by Pyridine Nitrogen: Chlorine atoms at the C2, C4, and C6 positions are significantly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the ring nitrogen at these positions.[1]

  • Steric Hindrance from Methyl Groups: Methyl groups positioned ortho to a chlorine atom will sterically hinder the approach of a nucleophile, thereby decreasing the reaction rate at that position.[4]

Predicted Reactivity Order (Qualitative):

Based on these principles, we can predict a general trend in reactivity for nucleophilic substitution at different chlorine positions.

Isomer (Example)Most Reactive ChlorineLeast Reactive ChlorineRationale
2,4,6-Trichloro-3,5-dimethylpyridine C4C2, C6The C4 chlorine is para to the nitrogen and flanked by two methyl groups, which may exert some steric hindrance. The C2 and C6 chlorines are ortho to the nitrogen but also ortho to a methyl group, leading to significant steric hindrance.
2,3,5-Trichloro-4,6-dimethylpyridine C2C3, C5The C2 chlorine is ortho to the nitrogen and less sterically hindered than the C6 chlorine (which is ortho to a methyl group). The C3 and C5 chlorines are meta to the nitrogen and thus significantly less activated.

Experimental Protocol: Comparative Nucleophilic Substitution with Piperidine

To quantitatively assess the reactivity of different isomers, a standardized kinetic experiment can be performed.

Materials:

  • Trichlorinated dimethylpyridine isomer (e.g., 2,4,6-trichloro-3,5-dimethylpyridine)

  • Piperidine

  • Anhydrous solvent (e.g., Ethanol or DMSO)

  • Internal standard (e.g., dodecane)

  • GC-MS or HPLC for analysis

Procedure:

  • Prepare a standard solution of the trichlorinated dimethylpyridine isomer and the internal standard in the chosen solvent.

  • In a thermostated reaction vessel, equilibrate the solution to the desired temperature (e.g., 50 °C).

  • Initiate the reaction by adding a known excess of piperidine.

  • Withdraw aliquots from the reaction mixture at regular time intervals.

  • Quench the reaction in each aliquot (e.g., by dilution with a cold solvent).

  • Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the starting material and the product.

  • Plot the concentration of the starting material versus time to determine the reaction rate constant.

By performing this experiment under identical conditions for each isomer, a quantitative comparison of their reactivity can be achieved.

Oxidation: Targeting the Pyridine Nitrogen and Methyl Groups

The oxidation of trichlorinated dimethylpyridine isomers can proceed at two main sites: the pyridine nitrogen atom and the methyl groups. The outcome of the oxidation is highly dependent on the oxidant used and the specific substitution pattern of the isomer.

N-Oxidation:

Oxidation of the pyridine nitrogen to form the corresponding N-oxide is a common reaction. This transformation alters the electronic properties of the ring, making it more susceptible to certain types of reactions.

Caption: General scheme for the N-oxidation of a pyridine derivative.

Methyl Group Oxidation:

The methyl groups can be oxidized to various functional groups, including aldehydes, carboxylic acids, or can be completely removed. The ease of methyl group oxidation is influenced by the electronic environment of the ring.

Comparative Reactivity:

The steric hindrance around the pyridine nitrogen and the electronic nature of the ring will influence the rate of N-oxidation. Isomers with less sterically hindered nitrogen atoms are expected to undergo N-oxidation more readily. The electron-withdrawing nature of the three chlorine atoms will generally make the pyridine ring less susceptible to electrophilic attack by the oxidant at the nitrogen.

Experimental Protocol: Oxidation with m-Chloroperoxybenzoic Acid (m-CPBA)

Materials:

  • Trichlorinated dimethylpyridine isomer

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Solvent (e.g., Dichloromethane)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the trichlorinated dimethylpyridine isomer in dichloromethane.

  • Cool the solution in an ice bath.

  • Add m-CPBA portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for a specified time (e.g., 24 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to remove excess acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The yield of the N-oxide can be used as a measure of the relative reactivity of the different isomers.

Reduction: Selective Dechlorination and Ring Hydrogenation

The reduction of trichlorinated dimethylpyridine isomers can lead to selective dechlorination or, under more forcing conditions, hydrogenation of the pyridine ring.

Dechlorination:

Catalytic hydrogenation or reduction with metals can be employed to selectively remove chlorine atoms. The regioselectivity of dechlorination is often influenced by the position of the chlorine atom and the catalyst used.

Ring Hydrogenation:

Under more vigorous conditions (e.g., high pressure of hydrogen and a potent catalyst), the pyridine ring itself can be reduced to a piperidine ring.

Reduction_Pathways Start Trichlorinated Dimethylpyridine Dechlorinated Di- or Monochlorinated Dimethylpyridine Start->Dechlorinated Mild Reduction (e.g., H₂, Pd/C, base) Piperidine Trichlorinated Dimethylpiperidine Start->Piperidine Forcing Reduction (e.g., High P H₂, Rh/C)

References

A Guide to Evaluating Alternatives to 3,4,5-Trichloro-2,6-dimethylpyridine: A Comparative Analysis of Non-Nucleophilic Bases in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical evaluation of alternative reagents to 3,4,5-trichloro-2,6-dimethylpyridine, designed for researchers, scientists, and drug development professionals. Our focus is to move beyond simple substitution and empower you to make informed decisions based on mechanistic understanding and comparative data.

Introduction: The Critical Role of the Non-Nucleophilic Base

In the intricate landscape of organic synthesis, controlling reactivity is paramount. Many essential transformations, such as acylations, silylations, and alkylations, generate strong acids (e.g., HCl, HBr) as byproducts. These acids can catalyze undesired side reactions, decompose sensitive functional groups, or protonate the desired product, complicating purification. The solution is an "acid scavenger"—a base added to neutralize the acid as it forms.

However, many common bases (e.g., triethylamine, pyridine) are also effective nucleophiles and can compete with the desired nucleophile, leading to unwanted byproducts. This challenge led to the development of non-nucleophilic bases: compounds that are sterically hindered enough to prevent them from attacking electrophilic centers but remain capable of abstracting a proton.[1][2]

This compound is a specialized example of such a reagent. Its architecture is key to its function: the two methyl groups at the 2- and 6-positions provide a steric shield around the basic nitrogen atom, while the three electron-withdrawing chlorine atoms reduce the nitrogen's basicity compared to its parent compound, 2,6-lutidine.[3][4] This creates a mild, highly selective proton scavenger. However, its availability, cost, and specific properties necessitate a broader understanding of the available alternatives. This guide provides a comparative framework for selecting the optimal non-nucleophilic base for your specific synthetic challenge.

Chapter 1: The Profile of this compound

Mechanism of Action: The primary function of this compound is to act as a selective proton scavenger. The steric bulk imparted by the flanking methyl groups inhibits the nitrogen's lone pair from accessing sterically crowded electrophilic sites, such as the carbon of an acyl chloride. Protons, being exceptionally small, can easily access the nitrogen, allowing for efficient neutralization of generated acid.

G cluster_0 Desired Reaction: Acylation cluster_1 Acid Scavenging by Hindered Base cluster_2 Inhibited Side Reaction ROH R-OH (Nucleophile) Ester R'-COOR (Product) ROH->Ester Attacks Carbonyl AcylCl R'-COCl (Electrophile) AcylCl->Ester HCl HCl (Byproduct) Ester->HCl Base This compound Salt Protonated Base + Cl- Base->Salt Abstracts H+ HCl->Salt Base_NR This compound NoRxn No Reaction Base_NR->NoRxn Steric Hindrance Prevents Attack AcylCl_NR R'-COCl (Electrophile) AcylCl_NR->NoRxn

Figure 1: Mechanism of a non-nucleophilic base in acylation.

Physicochemical Profile:

PropertyValueSource
Molecular Formula C₇H₆Cl₃N[4]
Molecular Weight 210.49 g/mol [5]
pKa (Conjugate Acid) Estimated < 6.75[3][6]
Appearance Solid[5]
Primary Use Agrochemical Intermediate, Proton Scavenger[5]

The pKa of its conjugate acid is not widely reported but is expected to be significantly lower than that of 2,6-lutidine (~6.75 in water) due to the inductive electron-withdrawing effect of the three chlorine atoms.[3][6] This makes it a relatively weak base, suitable for reactions where a stronger base might cause undesired elimination or epimerization.

Chapter 2: A Comparative Analysis of Alternative Reagents

The choice of a non-nucleophilic base is a multi-faceted decision. The ideal reagent must be basic enough to neutralize the acid byproduct efficiently but not so basic that it causes side reactions. It must be sterically hindered enough to avoid nucleophilic attack but not so hindered that its basicity in solution is compromised. The following table provides a comparative overview of common alternatives.

ReagentStructure (Name)MW ( g/mol )pKa (Conj. Acid)Key Features & Considerations
This compound 2,6-dimethyl, 3,4,5-trichloro-pyridine210.49< 6.75 (est.)Weak base, highly selective, solid. Good for highly sensitive substrates.
2,6-Lutidine 2,6-dimethylpyridine107.15~6.75The parent compound. More basic and less hindered. A common, cost-effective choice.[6][7]
2,6-Di-tert-butylpyridine (DTBP) 2,6-di-tert-butylpyridine191.31~3.58Extremely hindered, very low nucleophilicity. Weak base due to poor solvation of its bulky protonated form.[2][8]
N,N-Diisopropylethylamine (DIPEA) Hünig's Base129.24~10.75Stronger, acyclic amine base. Widely used, volatile, and easy to remove. Can sometimes cause eliminations.[2][9]
1,8-Bis(dimethylamino)naphthalene Proton Sponge®214.31~12.1Exceptionally strong base for an amine. Forms a very stable intramolecular H-bond upon protonation.[9]
1,8-Diazabicycloundec-7-ene (DBU) DBU152.24~13.5 (in MeCN)Very strong, non-nucleophilic amidine base. Primarily used as a catalyst for elimination reactions.[2][10]
Category 1: Hindered Pyridines
  • 2,6-Lutidine: This is often the first alternative to consider.[11] It is significantly more basic than its trichlorinated counterpart and is effective in a wide range of applications, including silylations and acylations.[12] Its lower molecular weight and cost are practical advantages. The primary consideration is its slightly higher nucleophilicity, which may be a factor with highly reactive electrophiles.

  • 2,6-Di-tert-butylpyridine (DTBP): When extreme steric hindrance is required to shut down all nucleophilic activity, DTBP is an excellent choice.[8] However, its utility as a base is limited. The extreme bulk of the tert-butyl groups prevents efficient solvation of the corresponding pyridinium cation, drastically lowering its basicity in solution compared to the gas phase.[6] It is a poor choice if the acid byproduct is not particularly strong.

Category 2: Acyclic Hindered Amines
  • N,N-Diisopropylethylamine (DIPEA): Also known as Hünig's Base, DIPEA is one of the most common non-nucleophilic bases in organic synthesis.[2] Its pKa is substantially higher than that of the hindered pyridines, making it a more powerful acid scavenger. Being a liquid with a moderate boiling point, it and its corresponding ammonium salt are often easier to handle and remove during workup than solid pyridine derivatives. Its higher basicity can be a drawback, potentially catalyzing elimination reactions in sensitive substrates.

Category 3: Superbases
  • Proton Sponge® and DBU: These reagents are generally not direct replacements for this compound but represent a class of much stronger non-nucleophilic bases. Proton Sponge's high basicity stems from the relief of steric strain between the two dimethylamino groups upon protonation, which is stabilized by an internal hydrogen bond.[9] DBU is an amidine and is a classic choice for promoting E2 elimination reactions.[2] These bases are typically used when deprotonating very weak acids (e.g., C-H bonds) rather than simply scavenging strong acid byproducts.

Chapter 3: Experimental Protocols & Workflows

The causality behind experimental choices is critical. Here, we present two common protocols where the choice of a non-nucleophilic base is key to success.

Protocol 1: Silylation of a Secondary Alcohol using 2,6-Lutidine

This protocol describes the protection of a secondary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl). 2,6-Lutidine is chosen as it is sufficiently basic to scavenge the generated HCl without reacting with the electrophilic silicon center.

G start Start: Need a Non-Nucleophilic Base q2 Is a very strong base needed? (e.g., for E2 elimination or deprotonating a weak acid) start->q2 q1 Is the electrophile extremely reactive or substrate prone to elimination? q3 Is the generated acid weak, or is cost/availability a major concern? q1->q3 No a1 Use a highly hindered, weak base: DTBP or This compound q1->a1 Yes q2->q1 No a3 Use a 'superbase': DBU (for eliminations) or Proton Sponge® q2->a3 Yes a2 Use a standard hindered base: 2,6-Lutidine (weaker) or DIPEA (stronger) q3->a2 No a4 Default choice: 2,6-Lutidine q3->a4 Yes

References

A Senior Application Scientist's Guide to 3,4,5-Trichloro-2,6-dimethylpyridine: Performance Assessment in Diverse Solvent Systems

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the choice of reagents and the solvent systems in which they are deployed is paramount to the success of a synthetic campaign. This guide provides an in-depth technical assessment of 3,4,5-Trichloro-2,6-dimethylpyridine, a versatile substituted pyridine, and evaluates its performance across a spectrum of common laboratory solvents. By understanding the interplay between the physicochemical properties of this compound and the characteristics of the reaction medium, we can unlock its full potential in various synthetic applications.

Introduction: The Utility of a Polychlorinated Pyridine Scaffold

This compound, a member of the lutidine family, presents a unique combination of steric hindrance from the two methyl groups and electronic modification from the three chlorine atoms on the pyridine ring. This substitution pattern makes it a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] The chlorine atoms serve as reactive handles for cross-coupling and nucleophilic substitution reactions, allowing for the introduction of diverse functionalities.

This guide will delve into the critical aspects of employing this compound, with a focus on how solvent selection dictates its solubility, stability, and reactivity. We will also draw comparisons with other commercially available halogenated pyridines to provide a comprehensive performance landscape.

Physicochemical Properties: A Foundation for Solvent Selection

A thorough understanding of the inherent properties of this compound is the first step in predicting its behavior in different solvent environments.

PropertyValueSource
Molecular Formula C₇H₆Cl₃NPubChem[2]
Molecular Weight 210.49 g/mol PubChem[2]
Predicted Boiling Point 240.0 ± 35.0 °C at 760 mmHgGuidechem
Predicted Density 1.4 ± 0.1 g/cm³Guidechem
Predicted LogP 3.54Guidechem

The high predicted LogP value suggests a preference for lipophilic environments, indicating good solubility in non-polar organic solvents. However, the presence of the nitrogen atom in the pyridine ring introduces a degree of polarity, which may afford solubility in some polar aprotic solvents.

Performance in Various Solvent Systems: A Comparative Analysis

The efficacy of a chemical transformation is profoundly influenced by the solvent in which it is conducted. The solvent not only dissolves the reactants but also participates in the reaction by stabilizing or destabilizing transition states and intermediates. This section explores the performance of this compound in key reaction types and compares it with relevant alternatives.

Solubility Profile
SolventSolvent TypePredicted Solubility of this compoundRationale
TolueneNon-polarHighThe non-polar nature of toluene aligns with the high LogP of the solute.
Dichloromethane (DCM)Polar AproticHighDCM's ability to dissolve a wide range of organic compounds suggests good solubility.
Acetonitrile (ACN)Polar AproticModerateThe polarity of acetonitrile may provide moderate solubility.
N,N-Dimethylformamide (DMF)Polar AproticModerate to HighDMF is a powerful solvent for many organic compounds, including those with some polarity.
Methanol (MeOH)Polar ProticLow to ModerateThe ability to hydrogen bond may be limited, but some solubility is expected.
WaterPolar ProticLowThe hydrophobic nature of the chlorinated aromatic ring will limit solubility in water.

Experimental Protocol: Determination of Solubility

A standardized method for experimentally determining the solubility of this compound in various solvents involves the following steps:

  • Preparation of Saturated Solutions: Add an excess of this compound to a known volume of the test solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge or filter the suspension to separate the saturated solution from the excess solid.

  • Quantification: Analyze a known volume of the clear supernatant by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a Flame Ionization Detector (FID), against a calibration curve prepared with known concentrations of the compound.

Stability in Solution

The stability of this compound in different solvents is crucial for its storage and use in reactions that may require elevated temperatures or prolonged reaction times.

Solvent TypePredicted StabilityPotential Degradation Pathways
Non-polar (e.g., Toluene, Hexane)HighGenerally stable; degradation would likely require harsh conditions.
Polar Aprotic (e.g., DCM, ACN, DMF)Moderate to HighGenerally stable, but reactivity with residual water or nucleophilic solvents like DMF at high temperatures should be considered.
Polar Protic (e.g., Methanol, Water)Low to ModerateSusceptible to nucleophilic attack by the solvent, especially at elevated temperatures or in the presence of a base, leading to the displacement of chlorine atoms.
Performance in Key Synthetic Transformations

The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The performance of this compound in this reaction is highly dependent on the solvent system.

Comparison with Alternatives:

  • Pentachloropyridine: More reactive due to the higher number of chlorine atoms, but potentially less selective. The 4-position is the most reactive site.[3]

  • 2,3,5,6-Tetrachloropyridine: A common intermediate for agrochemicals, offering multiple reactive sites.[4][5]

Solvent Effects:

  • Non-polar solvents (e.g., Toluene, Dioxane): Often favored for Suzuki-Miyaura reactions, as they are generally compatible with the palladium catalysts and boronic acid reagents.

  • Polar aprotic solvents (e.g., DMF, Acetonitrile): Can be used, but may require careful optimization of the reaction conditions.

  • Polar protic solvents (e.g., Water, Alcohols): Can be employed, often in combination with an organic co-solvent, to facilitate the dissolution of the base and boronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

  • To a reaction vessel, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add the chosen solvent (e.g., 10 mL of a 3:1 mixture of Toluene:Water).

  • Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

dot

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing chlorine atoms, makes this compound a good substrate for nucleophilic aromatic substitution.

Solvent Effects:

  • Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile): These are the solvents of choice for SₙAr reactions. They can solvate the cation of the nucleophile, leaving the anion more "naked" and reactive.

  • Non-polar solvents (e.g., Toluene): Generally not suitable for SₙAr reactions as they do not effectively dissolve the ionic nucleophiles and cannot stabilize the charged Meisenheimer intermediate.

  • Polar protic solvents (e.g., Alcohols): Can act as both the solvent and the nucleophile. However, they can also solvate the nucleophile through hydrogen bonding, reducing its reactivity.

dot

SNAr_Mechanism Reactants This compound + Nu⁻ Intermediate Meisenheimer Complex (Stabilized by Polar Aprotic Solvent) Reactants->Intermediate Nucleophilic Attack Products Substituted Product + Cl⁻ Intermediate->Products Loss of Leaving Group

Caption: Simplified mechanism of a nucleophilic aromatic substitution reaction.

Comparative Summary and Recommendations

FeatureThis compoundPentachloropyridine2,3,5,6-Tetrachloropyridine
Reactivity ModerateHighHigh
Selectivity Potentially higher due to steric hindrance from methyl groups.Lower, with the 4-position being most reactive.Multiple reactive sites, selectivity can be an issue.
Solubility in Non-polar Solvents GoodVery goodGood
Handling SolidSolidSolid
Key Applications Building block for complex molecules where regioselectivity is important.Precursor for insecticides like chlorpyrifos.Intermediate for herbicides and other agrochemicals.

Recommendations for Solvent Selection:

  • For Suzuki-Miyaura reactions: Start with a non-polar solvent like toluene or dioxane in the presence of an aqueous base.

  • For Nucleophilic Aromatic Substitution: Employ a polar aprotic solvent such as DMF or DMSO to enhance the reactivity of the nucleophile.

  • For general handling and storage: Store as a solid in a cool, dry place. For solution-based applications, use non-polar or polar aprotic solvents for short-term storage. Avoid prolonged exposure to protic solvents, especially in the presence of bases.

Conclusion

This compound is a valuable reagent with a unique reactivity profile. Its performance is intricately linked to the choice of solvent system. By understanding the principles of solubility, stability, and solvent effects on reaction mechanisms, researchers can effectively harness the synthetic potential of this versatile building block. This guide provides a foundational framework for the rational selection of solvents and reaction conditions, paving the way for more efficient and successful synthetic outcomes.

References

A Comparative Analysis of the Cross-Reactivity of 3,4,5-Trichloro-2,6-dimethylpyridine with Common Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Understanding Cross-Reactivity in Drug Development

In the landscape of modern drug discovery and development, pyridine scaffolds are ubiquitous, forming the core of numerous therapeutic agents.[1] Their versatility allows for fine-tuning of molecular properties to enhance efficacy and pharmacokinetic profiles. Among the vast array of pyridine-based intermediates, polychlorinated derivatives such as 3,4,5-Trichloro-2,6-dimethylpyridine (TCDMP) offer a unique platform for the synthesis of complex molecules. The strategic placement of chlorine atoms on the pyridine ring provides multiple reactive sites for functionalization, primarily through nucleophilic aromatic substitution (SNAr) reactions.

However, this inherent reactivity also necessitates a thorough understanding of the compound's potential for cross-reactivity with various functional groups present in active pharmaceutical ingredients (APIs), excipients, or biological macromolecules. Unintended reactions can lead to the formation of impurities, degradation of the drug substance, or off-target biological effects, thereby compromising the safety and efficacy of a therapeutic candidate. This guide provides a comprehensive analysis of the cross-reactivity of this compound with key functional groups, offering experimental insights and comparative data to inform risk assessment and guide the development of robust synthetic and formulation strategies.

The Mechanistic Landscape: Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The primary mechanism governing the cross-reactivity of this compound is nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination pathway. In the first, rate-determining step, a nucleophile attacks an electron-deficient carbon atom on the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this high-energy state. In the second step, a leaving group, in this case, a chloride ion, is expelled, and the aromaticity of the pyridine ring is restored.

The reactivity of halogenated pyridines in SNAr reactions is critically influenced by the position of the halogen atom relative to the ring nitrogen. The established order of reactivity for simple chloropyridines is 4-chloro > 2-chloro >> 3-chloro. This is because the electron-withdrawing nitrogen atom can effectively stabilize the negative charge of the Meisenheimer complex through resonance when the attack occurs at the ortho (2-) or para (4-) positions.[2] In contrast, attack at the meta (3-) position does not allow for this direct resonance stabilization by the nitrogen atom, resulting in a significantly less stable intermediate and a much slower reaction rate.

In the case of this compound, the pyridine ring is highly substituted with electron-withdrawing chlorine atoms, which are expected to enhance its reactivity towards nucleophiles. The presence of methyl groups at the 2- and 6-positions introduces steric hindrance that can also influence the regioselectivity of nucleophilic attack.

Comparative Cross-Reactivity Analysis

This section presents a comparative analysis of the reactivity of this compound with representative nucleophiles from key functional group classes: amines, thiols, and alcohols. The data presented is a synthesis of established principles of SNAr reactions on polychlorinated heterocycles and inferred reactivity based on structurally similar compounds.

Reactivity with Amines (Nitrogen Nucleophiles)

Amines are potent nucleophiles that readily participate in SNAr reactions with activated aryl halides. The lone pair of electrons on the nitrogen atom initiates the attack on the electron-deficient pyridine ring.

Expected Reactivity Order:

Based on the principles of SNAr on pyridine rings, the expected order of reactivity for the different chlorine positions in this compound with amines is:

C4-Cl > C3/C5-Cl

The chlorine at the 4-position (para to the nitrogen) is the most activated towards nucleophilic attack due to direct resonance stabilization of the Meisenheimer intermediate by the ring nitrogen. The chlorines at the 3- and 5-positions (meta to the nitrogen) are significantly less reactive.

Table 1: Predicted Comparative Reactivity of this compound with Amines

NucleophileFunctional GroupExpected Reactivity with TCDMPAlternative Halogenated Pyridine (for comparison)Comparative Reactivity
PiperidineSecondary Aliphatic AmineHigh at C4PentachloropyridineTCDMP is expected to be less reactive than pentachloropyridine due to the electron-donating effect and steric hindrance of the methyl groups.
AnilinePrimary Aromatic AmineModerate at C42,3,5,6-TetrachloropyridineTCDMP is predicted to have similar or slightly lower reactivity at the 4-position compared to the 4-position of tetrachloropyridine.
MorpholineSecondary Cyclic AmineHigh at C42-Chloro-5-nitropyridine2-Chloro-5-nitropyridine is highly activated by the nitro group and will be significantly more reactive than TCDMP.

Experimental Workflow for Assessing Amine Cross-Reactivity

experimental_workflow_amines cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_solution Prepare solutions of TCDMP and amine in a suitable aprotic solvent (e.g., DMF, DMSO). mix Mix reactants in a sealed vial. prep_solution->mix heat Heat the reaction mixture at a controlled temperature (e.g., 60-100 °C). mix->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Perform aqueous workup to remove excess amine and solvent. monitor->workup extract Extract the product with a suitable organic solvent. workup->extract purify Purify the product by column chromatography. extract->purify characterize Characterize the product by NMR and Mass Spectrometry. purify->characterize

Caption: Experimental workflow for assessing the cross-reactivity of TCDMP with amines.

Reactivity with Thiols (Sulfur Nucleophiles)

Thiols are excellent nucleophiles due to the high polarizability of the sulfur atom and are known to react readily with electron-deficient aromatic systems.[3] Thiolates, the conjugate bases of thiols, are even more potent nucleophiles.

Expected Reactivity Order:

Similar to amines, the reactivity of thiols with this compound is expected to be highest at the 4-position.

C4-Cl > C3/C5-Cl

Table 2: Predicted Comparative Reactivity of this compound with Thiols

NucleophileFunctional GroupExpected Reactivity with TCDMPAlternative Halogenated Pyridine (for comparison)Comparative Reactivity
ThiophenolAromatic ThiolHigh at C4PentachloropyridineTCDMP is expected to be less reactive than pentachloropyridine.
CysteineAmino Acid with ThiolModerate at C4 (pH dependent)2,3,5,6-TetrachloropyridineSimilar or slightly lower reactivity at the 4-position is expected.
GlutathioneTripeptide with ThiolModerate at C4 (pH dependent)2-Chloro-3,5-dinitropyridineThe dinitro-substituted pyridine will be significantly more reactive.

Experimental Protocol: Assessing Thiol Cross-Reactivity

  • Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable solvent such as DMF or ethanol.

  • Nucleophile Addition: Add the thiol (1.1 equivalents) to the solution. For less acidic thiols, a non-nucleophilic base like triethylamine or potassium carbonate (1.2 equivalents) can be added to generate the more reactive thiolate in situ.[4]

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., room temperature to 80 °C) and monitor its progress using TLC or LC-MS.

  • Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated.

  • Purification and Characterization: Purify the crude product via column chromatography and characterize the final product using NMR and mass spectrometry to confirm the structure and assess the yield.

Reactivity with Alcohols (Oxygen Nucleophiles)

Alcohols are generally weaker nucleophiles than amines and thiols. Their reactivity with polychlorinated pyridines often requires the use of a strong base to generate the more nucleophilic alkoxide anion.

Expected Reactivity Order:

The regioselectivity of the reaction with alkoxides is expected to follow the same trend, with the 4-position being the most susceptible to substitution.

C4-Cl > C3/C5-Cl

Table 3: Predicted Comparative Reactivity of this compound with Alcohols/Alkoxides

NucleophileFunctional GroupExpected Reactivity with TCDMPAlternative Halogenated Pyridine (for comparison)Comparative Reactivity
Sodium MethoxideAlkoxideHigh at C4PentachloropyridineTCDMP is expected to be less reactive than pentachloropyridine.
Phenol (with base)PhenoxideModerate at C42,3,5,6-TetrachloropyridineSimilar or slightly lower reactivity at the 4-position is expected.
Water (Hydrolysis)Hydroxide (at high pH)Low, requires harsh conditions2,4,6-TrichloropyrimidineTrichloropyrimidine is generally more reactive towards hydrolysis due to the presence of two ring nitrogens.

Logical Relationship of Reactivity

reactivity_logic TCDMP 3,4,5-Trichloro- 2,6-dimethylpyridine Reactivity Cross-Reactivity TCDMP->Reactivity Amines Amines (High) Reactivity->Amines Thiols Thiols (High) Reactivity->Thiols Alcohols Alcohols (Moderate) Reactivity->Alcohols Water Water (Low) Reactivity->Water

Caption: Logical diagram illustrating the relative cross-reactivity of TCDMP with different functional groups.

Factors Influencing Cross-Reactivity

Several factors can influence the rate and regioselectivity of SNAr reactions with this compound:

  • Nucleophilicity: Stronger nucleophiles will react more readily. The general order of nucleophilicity for the functional groups discussed is Thiols > Amines > Alcohols.[3][5]

  • Steric Hindrance: The methyl groups at the 2- and 6-positions can sterically hinder the approach of bulky nucleophiles, potentially reducing the reaction rate at adjacent positions.

  • Solvent: Polar aprotic solvents such as DMF and DMSO are typically used for SNAr reactions as they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic.

  • Temperature: Higher temperatures generally increase the reaction rate, but may also lead to the formation of side products.

  • Leaving Group Ability: While all leaving groups in TCDMP are chlorine, in other halogenated pyridines, the leaving group ability follows the order F > Cl > Br > I for SNAr reactions, which is counterintuitive to their bond strengths but is due to the high electronegativity of fluorine stabilizing the transition state.

Conclusion and Future Perspectives

This compound is a valuable and reactive intermediate in synthetic chemistry. Its cross-reactivity is primarily governed by the principles of nucleophilic aromatic substitution, with the chlorine atom at the 4-position being the most susceptible to displacement by a wide range of nucleophiles. A thorough understanding of its reactivity profile with common functional groups is essential for mitigating risks associated with impurity formation and ensuring the stability and safety of pharmaceutical products.

While this guide provides a framework for predicting the cross-reactivity of this compound, it is imperative that these predictions are validated through rigorous experimental testing under conditions relevant to specific applications. Further kinetic studies would provide valuable quantitative data to build more precise predictive models for the reactivity of this and other polychlorinated pyridine derivatives. Such knowledge will undoubtedly accelerate the development of novel therapeutics by enabling more efficient and reliable synthetic strategies.

References

A Senior Application Scientist's Guide to the Efficacy and Yield of Polychlorinated 2,6-Dimethylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, functionalized pyridines are indispensable building blocks for the construction of complex molecules in the pharmaceutical and agrochemical industries. Among these, polychlorinated pyridines offer a versatile platform for derivatization through various cross-coupling methodologies. This guide provides an in-depth technical comparison of the synthesis, efficacy, and reaction yields of 3,4,5-Trichloro-2,6-dimethylpyridine and its structurally similar analogs. By synthesizing available data and providing field-proven insights, this document aims to empower researchers to make informed decisions in their synthetic strategies.

Introduction: The Strategic Value of Polychlorinated Lutidines

Polychlorinated 2,6-dimethylpyridines (lutidines) serve as highly valuable intermediates. The presence of multiple chlorine atoms allows for selective and sequential functionalization, enabling the synthesis of a diverse array of substituted pyridines. The methyl groups at the 2- and 6-positions can influence the reactivity of the pyridine ring through steric and electronic effects, offering unique advantages in controlling reaction outcomes. This compound, with its distinct substitution pattern, presents a unique set of opportunities and challenges in synthetic applications.

Synthesis of Polychlorinated 2,6-Dimethylpyridines: A Strategic Overview

The synthesis of polychlorinated lutidines typically involves the direct halogenation of 2,6-dimethylpyridine (2,6-lutidine). Controlling the regioselectivity of this process is a significant challenge and often leads to a mixture of products.

Conceptual Synthesis Pathway:

2,6-Lutidine 2,6-Lutidine This compound This compound 2,6-Lutidine->this compound Chlorinating Agent (e.g., Cl2, SO2Cl2) Catalyst, Heat cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Add Reagents Add Reagents Add Solvent Add Solvent Add Reagents->Add Solvent Heat & Stir Heat & Stir Add Solvent->Heat & Stir Monitor Progress Monitor Progress Heat & Stir->Monitor Progress Cool & Quench Cool & Quench Monitor Progress->Cool & Quench Extraction Extraction Cool & Quench->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification Purification Drying & Concentration->Purification cluster_prep Inert Atmosphere Setup cluster_reaction Reaction cluster_workup Workup & Purification Add Catalyst & Base Add Catalyst & Base Add Substrate & Solvent Add Substrate & Solvent Add Catalyst & Base->Add Substrate & Solvent Add Amine Add Amine Add Substrate & Solvent->Add Amine Seal & Heat Seal & Heat Add Amine->Seal & Heat Monitor Progress Monitor Progress Seal & Heat->Monitor Progress Cool & Quench Cool & Quench Monitor Progress->Cool & Quench Extraction Extraction Cool & Quench->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification Purification Drying & Concentration->Purification

Safety Operating Guide

Proper Disposal of 3,4,5-Trichloro-2,6-dimethylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper disposal of chemical reagents, such as the halogenated aromatic compound 3,4,5-Trichloro-2,6-dimethylpyridine, is a critical component of a compliant and secure research environment. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Understanding the Compound: Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to appreciating the rationale behind the stringent disposal protocols.

PropertyValueReference
Molecular Formula C₇H₆Cl₃N--INVALID-LINK--
Molecular Weight 210.49 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point 70 - 73 °C--INVALID-LINK--
Classification Halogenated Organic CompoundGeneral Chemical Knowledge

Immediate Safety and Handling Precautions

Prior to any handling or disposal activity, the establishment of a robust safety protocol is paramount. This compound, as a chlorinated pyridine derivative, necessitates careful handling in a controlled environment.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against accidental splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use.

  • Body Protection: A laboratory coat is essential to prevent skin contact.

Engineering Controls:

  • All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][2]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[1]

  • Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Waste Segregation: The Cornerstone of Proper Disposal

The cardinal rule for the disposal of this compound is stringent waste segregation. As a halogenated organic compound, it must never be mixed with non-halogenated waste streams.[3][4] This is due to the specific and more costly disposal methods required for halogenated compounds.[3]

Caption: Waste segregation workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides a clear, actionable workflow for the compliant disposal of this compound.

Waste Collection
  • Container Selection: Utilize a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container must be compatible with chlorinated organic compounds.[2]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[1][2]

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.[2][3]

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as gloves, weighing paper, or absorbent pads from a spill cleanup, must be considered hazardous waste.

  • Collection: Place all contaminated solid waste into a designated, sealed, and clearly labeled hazardous waste container.

  • Segregation: Ensure this solid waste is segregated with other halogenated organic waste.

Arranging for Professional Disposal

Under no circumstances should this compound be disposed of down the drain or in regular trash.[5]

  • Contact EHS: When the waste container is nearly full, contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for pickup.[6]

  • Documentation: Provide all necessary documentation, including the chemical name and approximate quantity, to the disposal professionals.

Spill Decontamination Procedures

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control and Contain: For small spills within a fume hood, contain the spill using an inert absorbent material such as vermiculite or sand.[7]

  • Collect and Dispose: Carefully collect the absorbent material and contaminated items, placing them in a sealed, labeled hazardous waste container for disposal as halogenated organic waste.[6]

  • Decontaminate: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[6]

  • Report: Report the incident to your supervisor and your institution's EHS office in accordance with established protocols.[6]

SpillResponse Spill Spill Occurs Evacuate Evacuate Area & Alert Personnel Spill->Evacuate Contain Contain Spill with Inert Absorbent Evacuate->Contain Collect Collect Contaminated Material into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Report Report to Supervisor and EHS Decontaminate->Report

Caption: Step-by-step spill response workflow.

The Science of Disposal: Incineration

The recommended disposal method for halogenated organic compounds like this compound is high-temperature incineration.[8] This process is designed to break down the complex chlorinated molecules into simpler, less harmful substances.

During incineration, the organic material is combusted, and the chlorine atoms are converted primarily to hydrogen chloride (HCl).[9] This acidic gas is then "scrubbed" from the flue gases, typically with an alkaline solution, to prevent its release into the atmosphere.[9] Incomplete combustion of chlorinated organic compounds can lead to the formation of highly toxic byproducts, such as dioxins and furans, underscoring the importance of professional disposal in specialized facilities.[10][11]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.